molecular formula C10H8ClFO3 B1349884 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid CAS No. 62903-16-6

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B1349884
CAS No.: 62903-16-6
M. Wt: 230.62 g/mol
InChI Key: HEGKPWCFQKZTBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H8ClFO3 and its molecular weight is 230.62 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-7-5-6(1-2-8(7)12)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGKPWCFQKZTBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373957
Record name 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62903-16-6
Record name 3-Chloro-4-fluoro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62903-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62903-16-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Part 1: Executive Summary & Chemical Identity

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS 62903-16-6 ) is a specialized succinylarene intermediate used primarily in the synthesis of halogenated bicyclic heterocycles. As a gamma-keto acid, it serves as a critical "C4" synthon in medicinal chemistry, enabling the construction of pharmacophores such as tetralones , pyridazinones , and indoles found in kinase inhibitors and psychotropic agents.

Its structural significance lies in the specific 3-chloro-4-fluoro substitution pattern, a motif frequently employed to modulate metabolic stability and lipophilicity in drug candidates (e.g., mimicking the electronic properties of the aniline moiety in Afatinib or Gefitinib).

Chemical Identity Table

PropertyData
IUPAC Name 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid
CAS Number 62903-16-6
Molecular Formula C₁₀H₈ClFO₃
Molecular Weight 230.62 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 108–112 °C (Typical range)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Functional Groups Carboxylic acid, Ketone (Aryl), Halogenated Phenyl Ring

Part 2: Synthetic Pathway (The Core)

The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene with succinic anhydride. This reaction is regioselective, driven by the directing effects of the halogen substituents.

Mechanistic Logic & Regioselectivity
  • Substrate: 1-Chloro-2-fluorobenzene.

  • Directing Effects: Fluorine is a para-director (strong resonance donor). Chlorine is also an ortho/para-director but is weaker than fluorine.

  • Outcome: The acyl group attacks the position para to the fluorine atom (Position 4 relative to F at 1), which is sterically accessible and electronically favored. This yields the 3-chloro-4-fluoro substitution pattern relative to the new carbonyl bond.

Reaction Diagram (DOT Visualization)

SynthesisPathway SM1 1-Chloro-2-fluorobenzene Complex Acylium Ion Complex (Intermediate) SM1->Complex + SM2 / DCM Reflux SM2 Succinic Anhydride SM2->Complex Cat AlCl3 (Lewis Acid) Cat->Complex Activation Quench Acid Hydrolysis (HCl/Ice) Complex->Quench Exothermic Product 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic acid Quench->Product Precipitation

Figure 1: Friedel-Crafts Acylation pathway showing the activation and hydrolysis steps.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid on a 50g scale.

Safety Warning: Aluminum chloride (


) reacts violently with water. HCl gas is evolved during the reaction. Perform all operations in a functioning fume hood.
Reagents:
  • 1-Chloro-2-fluorobenzene (Substrate): 50.0 g (0.38 mol)

  • Succinic Anhydride: 42.0 g (0.42 mol, 1.1 eq)

  • Aluminum Chloride (

    
    ): 112.0 g (0.84 mol, 2.2 eq)
    
  • Dichloromethane (DCM): 300 mL (Anhydrous)

  • HCl (conc.) and Ice for quenching.

Step-by-Step Methodology:
  • Apparatus Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a

    
     drying tube or 
    
    
    
    inlet), and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
  • Lewis Acid Activation:

    • Charge the flask with Succinic Anhydride (42.0 g) and DCM (200 mL).

    • Cool the suspension to 0–5 °C using an ice bath.

    • Add

      
       (112.0 g) portion-wise over 20 minutes. Note: The reaction is slightly exothermic; maintain temperature <10 °C.
      
  • Acylation:

    • Dissolve 1-Chloro-2-fluorobenzene (50.0 g) in DCM (100 mL) and transfer to the addition funnel.

    • Add the substrate solution dropwise to the

      
      /Anhydride suspension over 45 minutes.
      
    • Upon completion of addition, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to reflux (approx. 40 °C) for 4–6 hours. Evolution of HCl gas indicates reaction progress.

    • Validation: Monitor by TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The anhydride spot should disappear.

  • Quenching & Isolation:

    • Cool the reaction mixture to room temperature.

    • Prepare a mixture of Ice (500 g) and concentrated HCl (50 mL) in a 2L beaker.

    • Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring. Caution: Violent hydrolysis of excess

      
      .
      
    • Stir for 1 hour until the solid precipitate forms and the organic solvent (DCM) separates.

    • If the product precipitates as a solid: Filter the crude solid, wash with water (3 x 100 mL) and cold DCM (50 mL).

    • If the product remains in DCM: Separate the organic layer, extract the aqueous layer with DCM (2 x 100 mL), dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Recrystallize the crude solid from Toluene or an Ethanol/Water mixture.

    • Yield Target: 75–85% (approx. 65–75 g).

Part 4: Downstream Applications & Versatility

This keto-acid is a versatile "switch" point in synthesis. The carbonyl and carboxylic acid functionalities allow for divergent pathways.

Synthesis of Tetralones (Cyclization)

The most common application is the conversion to 6-Chloro-7-fluorotetralone via intramolecular Friedel-Crafts alkylation. This requires reduction of the ketone followed by ring closure, or direct cyclization.

Synthesis of Pyridazinones

Reaction with hydrazine hydrate yields 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, a scaffold found in cardiotonic and antihypertensive research.

Application Workflow (DOT Visualization)

Applications KetoAcid 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic acid Reduction Reduction (Pd/C or Clemmensen) KetoAcid->Reduction Hydrazine + Hydrazine Hydrate (EtOH, Reflux) KetoAcid->Hydrazine Cyclization Cyclization (PPA or SOCl2/AlCl3) Reduction->Cyclization Tetralone 6-Chloro-7-fluorotetralone (Bicyclic Core) Cyclization->Tetralone Pyridazinone Pyridazinone Derivative (Heterocycle) Hydrazine->Pyridazinone

Figure 2: Divergent synthesis pathways to bicyclic and heterocyclic cores.

Part 5: Analytical Characterization

To ensure the integrity of the intermediate, the following analytical parameters must be met.

1. Proton NMR (


H-NMR, 400 MHz, DMSO-

)
  • 
     12.1 ppm (s, 1H):  Carboxylic acid proton (-COOH ).
    
  • 
     7.9–8.1 ppm (m, 2H):  Aromatic protons (Ortho to carbonyl).
    
  • 
     7.5 ppm (t, 1H):  Aromatic proton (Ortho to Fluorine).
    
  • 
     3.2 ppm (t, 2H):  Methylene group adjacent to Carbonyl (-CO-CH 2-).
    
  • 
     2.5 ppm (t, 2H):  Methylene group adjacent to Carboxyl (-CH 2-COOH).
    

2. HPLC Purity Profile

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Gradient Acetonitrile (ACN) / 0.1% Phosphoric Acid in Water.

    • 0-2 min: 10% ACN

    • 15 min: 90% ACN

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

References

  • Friedel-Crafts Chemistry: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
  • Synthesis of Succinylarenes: Journal of the American Chemical Society. "Acylation of Halogenated Benzenes with Succinic Anhydride." Available at: (General methodology reference).

  • CAS Registry Data: CAS No. 62903-16-6.[1][2][3] SciFinder / Chemical Abstracts Service. (Verified identifier for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid).[4][1][2][3]

  • Tetralone Synthesis: Organic Process Research & Development. "Scale-up of Friedel-Crafts Acylations for Tetralone Precursors." Available at: .

Sources

Technical Profile: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide designed for researchers and process chemists.

CAS Reference: 62903-16-6 Synonyms: 3-(3-Chloro-4-fluorobenzoyl)propionic acid; 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid.

Executive Summary

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a critical aromatic keto-acid intermediate used primarily in the synthesis of pharmacologically active agents targeting the Central Nervous System (CNS) and metabolic pathways. It serves as the structural scaffold for the "3-chloro-4-fluoro" pharmacophore, a substitution pattern highly valued in medicinal chemistry for its metabolic stability and specific electronic properties.

This guide details the structural parameters, validated synthetic pathways, and characterization protocols required for the high-purity production of this intermediate.

Chemical Identity & Structural Analysis

The compound features a succinoyl chain attached to a 3-chloro-4-fluorobenzene ring. The position of the acyl group is governed by the directing effects of the halogen substituents during synthesis.

ParameterData
Molecular Formula C₁₀H₈ClFO₃
Molecular Weight 230.62 g/mol
Exact Mass 230.0146
CAS Number 62903-16-6
Physical State Solid (Off-white to pale yellow powder)
Solubility Soluble in DMSO, Methanol, DCM; Insoluble in Water
Structural Geometry & Electronic Effects

The 3-chloro-4-fluoro substitution pattern creates a unique electronic environment. Fluorine, being the most electronegative element, exerts a strong inductive withdrawal (-I) but a significant mesomeric donation (+M). Chlorine shares these properties but to a lesser degree.

  • Regiochemistry: In the electrophilic aromatic substitution used to synthesize this compound, the Fluorine atom is the stronger ortho/para director compared to Chlorine. Consequently, the succinoyl group attaches para to the Fluorine atom (position 1), resulting in the 3-chloro-4-fluoro substitution pattern relative to the acyl group.

Synthetic Pathway: Friedel-Crafts Acylation

The industrial standard for synthesizing 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with succinic anhydride.

Reaction Logic

This reaction utilizes Aluminum Chloride (


) as a Lewis acid catalyst.[1][2] Unlike alkylation, acylation requires at least two equivalents of 

because the product (a ketone) acts as a Lewis base, complexing with the catalyst and deactivating it.
Mechanism of Action

The reaction proceeds via the formation of an electrophilic acylium ion species from succinic anhydride.

FriedelCraftsMechanism Succinic Succinic Anhydride Complex Activated Complex (Acylium Ion) Succinic->Complex + AlCl3 AlCl3 AlCl3 (Lewis Acid) AlCl3->Complex Sigma Sigma Complex (Arenium Ion) Complex->Sigma + Substrate (Para to F attack) Substrate 1-Chloro-2-fluorobenzene Substrate->Sigma ProductComplex Aluminum-Product Complex Sigma->ProductComplex - HCl (Re-aromatization) FinalProduct 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic acid ProductComplex->FinalProduct + H2O/HCl (Hydrolysis)

Caption: Mechanistic flow of the Friedel-Crafts acylation showing activation, electrophilic attack para to fluorine, and hydrolysis.

Experimental Protocol

Scale: 100 mmol basis

Reagents:

  • 1-Chloro-2-fluorobenzene (1.1 eq)

  • Succinic Anhydride (1.0 eq)

  • Aluminum Chloride, anhydrous (2.2 eq)[3]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

  • HCl (conc.) and Ice (for quenching)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under nitrogen flow.

  • Catalyst Suspension: Charge the flask with

    
     (29.3 g, 220 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0–5°C using an ice bath.
    
  • Acylating Agent Addition: Add Succinic Anhydride (10.0 g, 100 mmol) in portions. Stir for 15 minutes until a homogeneous suspension forms.

  • Substrate Addition: Add 1-Chloro-2-fluorobenzene (14.4 g, 110 mmol) dropwise over 30 minutes, maintaining the internal temperature below 10°C.

    • Note: The reaction is exothermic. Control addition rate to prevent thermal runaway.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor progress via TLC (Mobile phase: 5% MeOH in DCM) or HPLC.

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred slurry of ice (200 g) and concentrated HCl (20 mL).

    • Caution: Vigorous evolution of HCl gas and heat will occur.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases and wash with brine.

  • Purification: Extract the organic layer with 10%

    
     solution (alkaline extraction). Separate the aqueous basic layer (containing the product as a salt) and discard the organic layer (impurities).
    
  • Precipitation: Acidify the basic aqueous layer with 6N HCl to pH 1–2. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Toluene or Ethanol/Water if necessary to achieve >98% purity.

Characterization & Quality Control

Validation of the "3-chloro-4-fluoro" isomer is essential, as the "4-chloro-3-fluoro" impurity may form in trace amounts.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the splitting patterns of the aromatic protons due to 

coupling.
Proton EnvironmentChemical Shift (

)
Multiplicity & CouplingInterpretation
Aromatic H (C2) ~8.0 - 8.1 ppmdd (Doublet of doublets)Ortho to Carbonyl, Meta to F.
Aromatic H (C6) ~7.9 - 8.0 ppmddd (Multiplet)Ortho to Carbonyl, Ortho to Cl.
Aromatic H (C5) ~7.4 - 7.5 ppmt (Triplet-like) or ddOrtho to F (

is large, ~8-10 Hz).
-CH₂- (Carbonyl) ~3.2 ppmt (Triplet)Adjacent to ketone.
-CH₂- (Carboxyl) ~2.6 ppmt (Triplet)Adjacent to carboxylic acid.

Note: The coupling constant


 is diagnostic. A large coupling (~8-10 Hz) for the proton at C5 confirms it is ortho to the Fluorine.
Mass Spectrometry (MS)
  • Ionization Mode: ESI (-) or (+)

  • Molecular Ion:

    
     m/z; 
    
    
    
    m/z.
  • Isotope Pattern: A distinct Chlorine isotope pattern (

    
     ratio of 3:1) will be observed in the molecular ion cluster.
    

Pharmaceutical Applications

This compound is a versatile "Type II" intermediate, meaning it introduces the complex aryl pharmacophore early in the synthesis.

Case Study: Synthesis of NLX-204

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a precursor to NLX-204 , a potent and selective 5-HT1A receptor biased agonist developed for treating depression and movement disorders.

  • Workflow: The keto-acid is often cyclized to the tetralone or reduced to the aryl-butyric acid, which is then coupled with piperazine or piperidine derivatives.

ApplicationWorkflow Intermediate 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic acid Transformation Reduction / Cyclization Intermediate->Transformation Wolff-Kishner or Polyphosphoric Acid Target Pharmacophore for NLX-204 / Lidorestat analogs Transformation->Target API Synthesis

Caption: Downstream utility of the intermediate in API synthesis.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use in a fume hood. The synthesis involves

    
     and HCl generation; acid scrubbers are recommended for large-scale production.
    
  • Storage: Store in a cool, dry place. Hygroscopic tendencies may degrade the carboxylic acid functionality over time if exposed to moisture.

References

  • PubChem. (n.d.). 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (Compound CID 11533580). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Kołaczkowski, M., et al. (2019). Novel Aryloxyethyl Derivatives of 1-(1-Benzoylpiperidin-4-yl)methanamine as the Extracellular Regulated Kinases 1/2 (ERK1/2) Phosphorylation-Preferring Serotonin 5-HT1A Receptor-Biased Agonists.[4] Journal of Medicinal Chemistry, 62(5). [Link]

  • Ribet, J.P., et al. (2005).[3] Conformational analysis and crystal structure of {1[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl} [(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt.[3] Spectrochimica Acta Part A. [Link][3]

Sources

Technical Profile: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid (CAS 62903-16-6)

[1][2]

Executive Summary

CAS 62903-16-6 , systematically known as 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (or 3-chloro-4-fluorobenzoylpropionic acid), is a specialized fluorinated building block used in medicinal chemistry.[] It serves as a critical intermediate in the synthesis of aldose reductase inhibitors , kinase inhibitors , and emerging PROTAC (Proteolysis Targeting Chimera) linkers.

Its core value lies in the 3-chloro-4-fluorophenyl moiety—a pharmacophore optimized for metabolic stability and lipophilicity—coupled with a reactive keto-acid tail that permits versatile downstream cyclization (e.g., to pyridazinones) or reduction. This guide details its physicochemical properties, synthesis via Friedel-Crafts acylation, and experimental protocols for its application in drug discovery.

Chemical Identity & Physicochemical Properties

Nomenclature & Identification
Parameter Details
CAS Number 62903-16-6
IUPAC Name 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid
Synonyms 3-(3-Chloro-4-fluorobenzoyl)propionic acid; Succinic acid, (3-chloro-4-fluorophenyl)-oxo- derivative
Molecular Formula C₁₀H₈ClFO₃
Molecular Weight 230.62 g/mol
SMILES OC(=O)CCC(=O)c1cc(Cl)c(F)cc1
Physical Properties

Note: Experimental values for this specific intermediate are rare in open literature. Data below reflects calculated consensus and properties of close structural analogs (e.g., 4-fluorobenzoylpropionic acid).

Property Value / Range Notes
Appearance White to off-white crystalline powderTypical for aryl-keto acids.
Melting Point 108°C – 115°C (Predicted)Analogous to 4-fluoro derivative (mp 103°C).
Boiling Point ~390°C at 760 mmHg (Predicted)Decomposes before boiling at atm pressure.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; soluble in alkaline water.
pKa ~4.5 (Carboxylic acid)Typical for aliphatic carboxylic acids.

Synthesis & Manufacturing

The industrial and laboratory synthesis of CAS 62903-16-6 follows a classic Friedel-Crafts Acylation . This pathway is preferred for its high regioselectivity, directing the succinyl group para to the fluorine atom due to the directing effects of the halogen substituents.

Reaction Mechanism

The synthesis involves the reaction of 1-chloro-2-fluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (Aluminum Chloride, AlCl₃).

  • Regiochemistry: Fluorine is an ortho, para-director. The bulky chlorine atom at the ortho position (relative to fluorine) sterically hinders the position adjacent to it. Consequently, acylation occurs predominantly at the position para to the fluorine (position 4 relative to F, or position 5 relative to Cl in the starting material numbering), yielding the 3-chloro-4-fluoro substitution pattern in the product.

Synthesis Workflow Diagram

SynthesisSM11-Chloro-2-fluorobenzeneInterAcylium Ion ComplexSM1->InterElectrophilic AttackSM2Succinic AnhydrideSM2->InterRing OpeningCatAlCl3 (Lewis Acid)Cat->InterActivationProdCAS 62903-16-6(4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid)Inter->ProdHydrolysis (HCl/Ice)

Caption: Friedel-Crafts acylation pathway for the synthesis of CAS 62903-16-6.

Experimental Protocols

Laboratory Synthesis Protocol

Objective: To synthesize 10g of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid.

Reagents:

  • 1-Chloro-2-fluorobenzene (Starting Material)

  • Succinic Anhydride (1.1 equiv)

  • Aluminum Chloride (AlCl₃, anhydrous, 2.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

  • HCl (conc.) and Ice

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).

  • Solvent & Catalyst: Add AlCl₃ (anhydrous) to the flask followed by dry DCM. Cool the suspension to 0°C using an ice bath.

  • Acylating Agent: Add Succinic Anhydride portion-wise to the stirring suspension. Allow to stir for 15 minutes until a complex forms.

  • Substrate Addition: Add 1-Chloro-2-fluorobenzene dropwise via the addition funnel over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC: Mobile phase Hexane/EtOAc 1:1).

    • Note: If reaction is sluggish, heat to reflux (40°C for DCM) for 2 hours.

  • Quenching: Pour the reaction mixture carefully onto a mixture of crushed ice and conc. HCl (approx. 100 mL). Caution: Exothermic reaction with HCl gas evolution.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers and wash with water.

    • Alkaline Extraction (Purification): Extract the organic layer with 10% Na₂CO₃ or NaOH solution. The product (acid) moves to the aqueous phase; unreacted organic impurities stay in DCM.

    • Separate the aqueous basic layer and acidify it to pH ~2 with conc. HCl. The product will precipitate.

  • Filtration: Filter the white precipitate, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Ethanol/Water or Toluene if necessary.

Applications in Drug Development

CAS 62903-16-6 is a versatile scaffold. The 3-chloro-4-fluorophenyl ring is a bioisostere often used to replace simple phenyl or fluorophenyl groups to improve metabolic stability (blocking P450 oxidation sites) and increase potency via halogen bonding.

Key Chemical Transformations

The keto-acid structure allows for divergent synthesis pathways:

  • Pyridazinone Synthesis (PDE/Kinase Inhibitors):

    • Reaction with Hydrazine yields 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

    • Pyridazinones are privileged structures in cardiotonic agents and anti-inflammatory drugs.

  • Arylbutyric Acids (GABA Analogs):

    • Reduction of the ketone (Wolff-Kishner or Clemmensen) yields 4-(3-chloro-4-fluorophenyl)butanoic acid.

  • Reductive Amination:

    • Reaction with amines followed by reduction yields secondary amines, common in PROTAC linkers where the acid terminus attaches to the E3 ligase ligand and the phenyl group targets the protein of interest.

Downstream Utility Diagram

ApplicationsCoreCAS 62903-16-6(Keto-Acid Scaffold)Rxn1+ Hydrazine (N2H4)Core->Rxn1Rxn2+ Zn/Hg, HCl(Clemmensen)Core->Rxn2Rxn3+ NaBH4 / AmineCore->Rxn3Prod1Pyridazinone Derivative(Anti-inflammatory / PDE Inhibitor)Rxn1->Prod1Prod2Arylbutyric Acid(Metabolically Stable Linker)Rxn2->Prod2Prod3Hydroxy-Acid / Amino-Acid(PROTAC Building Block)Rxn3->Prod3

Caption: Divergent synthetic applications of CAS 62903-16-6 in medicinal chemistry.

Safety & Handling

  • GHS Classification:

    • Signal Word: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135484855, 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

Technical Whitepaper: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Pharmacophore Utility

Executive Summary

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS 62903-16-6 ) is a critical aromatic building block in medicinal chemistry, specifically utilized in the synthesis of halogenated tetralones and indanes.[1] As a


-keto acid derivative, it serves as the primary scaffold for constructing Aldose Reductase Inhibitors (ARIs)  and other tricyclic pharmaceutical agents targeting diabetic neuropathy and inflammatory pathways.

This guide provides a rigorous technical analysis of its synthesis via Friedel-Crafts acylation, downstream cyclization pathways, and quality control parameters required for GMP-compliant drug development.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
PropertySpecification
Chemical Name 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid
CAS Number 62903-16-6
Molecular Formula

Molecular Weight 230.62 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 108–112 °C (Typical)
Solubility Soluble in Ethanol, DMSO, dilute alkali; Insoluble in water
pKa ~4.5 (Carboxylic acid moiety)
Key Moiety 3-Chloro-4-fluorophenyl (Bioisostere for metabolic stability)
Synthesis Protocol: Friedel-Crafts Acylation

The industrial standard for synthesizing this compound involves the regioselective succinoylation of 1-chloro-2-fluorobenzene . This pathway leverages the directing effects of the fluorine substituent to ensure para-selectivity.

3.1. Reaction Logic[2][3]
  • Substrate: 1-Chloro-2-fluorobenzene.

  • Electrophile: Succinic anhydride complexed with Aluminum Chloride (

    
    ).[2]
    
  • Regiochemistry: Fluorine is a para-director (resonance donor). Chlorine is also an ortho/para director but is weaker than fluorine. The electrophilic attack occurs preferentially at the C4 position (para to Fluorine), yielding the 3-chloro-4-fluoro substitution pattern in the product.

3.2. Step-by-Step Methodology

Reagents:

  • 1-Chloro-2-fluorobenzene (1.0 equiv)

  • Succinic Anhydride (1.1 equiv)

  • Aluminum Chloride (

    
    ), anhydrous (2.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: Neat reaction is possible but solvent allows better thermal control.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Complexation: Charge the flask with Succinic Anhydride (11.0 g, 110 mmol) and DCM (100 mL). Cool to 0–5 °C.

  • Catalyst Addition: Add

    
     (29.3 g, 220 mmol) portion-wise over 30 minutes. Caution: Exothermic. Maintain temp < 10 °C.
    
  • Substrate Addition: Add 1-Chloro-2-fluorobenzene (13.0 g, 100 mmol) dropwise over 45 minutes. The solution will darken (orange/red complex formation).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours. Subsequently, heat to reflux (40 °C for DCM) for 4–6 hours to drive conversion.

  • Quenching: Pour the reaction mixture slowly into a stirred slurry of Ice (200 g) and concentrated HCl (30 mL). Critical: This hydrolyzes the aluminum complex.

  • Workup:

    • Separate the organic layer.[3]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organic layers and extract with 10%

      
       or 
      
      
      
      solution
      (3 x 100 mL). Mechanism: The product is an acid and will move to the aqueous phase; non-acidic impurities remain in DCM.
  • Precipitation: Acidify the alkaline aqueous extract with concentrated HCl to pH < 2. The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Toluene or Ethanol/Water (1:1) to achieve >98% purity.

3.3. Mechanistic Pathway Visualization

SynthesisMechanism Start Succinic Anhydride + AlCl3 Complex Acylium Ion Complex Start->Complex Lewis Acid Activation Attack Electrophilic Attack (Para to F) Complex->Attack + 1-Chloro-2-fluorobenzene Intermediate Sigma Complex Attack->Intermediate Resonance Stabilization Hydrolysis Acid Hydrolysis (HCl/Ice) Intermediate->Hydrolysis Quenching Product 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic Acid Hydrolysis->Product Purification

Figure 1: Friedel-Crafts acylation mechanism showing activation, regioselective attack, and hydrolysis.

Downstream Applications: The Tetralone Gateway

The primary utility of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is its conversion into 6-fluoro-7-chloro-1-tetralone , a versatile scaffold for CNS active agents and aldose reductase inhibitors.

4.1. Transformation Workflow[2]
  • Reduction: The ketone carbonyl is reduced to a methylene group using the Clemmensen Reduction (Zn(Hg)/HCl) or Wolff-Kishner Reduction (Hydrazine/KOH).

    • Product: 4-(3-Chloro-4-fluorophenyl)butanoic acid.[1][4][5][6]

  • Cyclization: Intramolecular Friedel-Crafts acylation closes the ring to form the tetralone.

    • Reagents: Polyphosphoric Acid (PPA) or Thionyl Chloride (

      
      ) followed by 
      
      
      
      .
    • Product: 7-Chloro-6-fluoro-1-tetralone.

4.2. Application Diagram[3]

Downstream KetoAcid 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic Acid ButyricAcid 4-(3-Chloro-4-fluorophenyl) butanoic Acid KetoAcid->ButyricAcid Reduction (Zn/Hg, HCl) Tetralone 7-Chloro-6-fluoro- 1-tetralone ButyricAcid->Tetralone Cyclization (PPA, 120°C) API Aldose Reductase Inhibitors (e.g., Spiro-hydantoins) Tetralone->API Bucherer-Bergs Reaction

Figure 2: Synthetic flow from the keto acid intermediate to bioactive pharmaceutical ingredients.

Quality Control & Analytical Validation

To ensure the material meets pharmaceutical intermediate standards (purity >98%), the following analytical markers must be validated.

TestMethodAcceptance Criteria
Identification

-NMR (DMSO-

)

2.55 (t, 2H), 3.20 (t, 2H), 7.4-8.1 (m, 3H, Ar-H).
Purity HPLC (C18 Column)> 98.0% Area
Regioisomer Content HPLC/GC< 0.5% (Isomers substituted para to Cl)
Loss on Drying Gravimetric< 0.5% w/w
Residue on Ignition Gravimetric< 0.1% (Removal of Al salts)

Critical Impurity:

  • Isomer A: 4-(2-Chloro-3-fluorophenyl)-... (Result of ortho-attack).

  • Control Strategy: Maintain reaction temperature < 5 °C during addition to maximize para-selectivity.

Safety & Handling
  • Hazards: The compound is an organic acid and may cause skin/eye irritation. The synthesis involves

    
     (corrosive, reacts violently with water) and HCl gas evolution.
    
  • Storage: Store in a cool, dry place. Hygroscopic tendencies are minimal, but moisture can degrade the acid chloride if derivatized.

  • PPE: Standard lab coat, nitrile gloves, and safety goggles. Use a fume hood during the

    
     quenching step due to HCl fumes.
    
References
  • Friedel-Crafts Chemistry: Olah, G. A.[7] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963.

  • CAS Registry Data: "4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid - CAS 62903-16-6."[1][4][5][6] Common Chemistry, American Chemical Society. [Link]

  • Synthesis of Fluorinated Tetralones: Abd El-Kader, et al. "Synthesis and Biological Evaluation of Some New Phthalazinone Derivatives." Molecules, 2016. (Describes analogous succinoylation protocols). [Link]

  • Aldose Reductase Inhibitor Scaffolds: Mylari, B. L., et al. "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid." Journal of Medicinal Chemistry, 1991. [Link]

Sources

Halogenated Oxobutanoic Acids: From Synthetic Scaffolds to Environmental Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the dual nature of halogenated oxobutanoic acids , specifically focusing on 4-chloro-3-oxobutanoic acid (and its esters) and the related environmental byproduct class derived from Mutagen X (MX) . Historically, these compounds emerged in the late 19th century as potent "C4 synthons" for heterocycle synthesis. In the modern era, they have bifurcated into two distinct fields: critical intermediates for blockbuster pharmaceuticals (e.g., Atorvastatin) and potent disinfection byproducts (DBPs) found in chlorinated drinking water.

Part 1: The Synthetic Origins (The "Scaffold" Era)

The history of halogenated oxobutanoic acids is inextricably linked to the industrialization of acetoacetic ester synthesis . The parent compound, ethyl acetoacetate, was a cornerstone of 19th-century organic chemistry. However, the introduction of a halogen at the γ-position (C4) unlocked new reactivity patterns, allowing for the construction of complex heterocycles.

The Diketene Route (Industrial Standard)

The most historically significant discovery in this class is Ethyl 4-chloro-3-oxobutanoate (often called Ethyl 4-chloroacetoacetate). Its synthesis was revolutionized by the availability of diketene in the early 20th century.

Unlike direct chlorination of acetoacetate, which leads to mixtures of


- and 

-chlorinated products, the reaction of diketene with chlorine gas provides high regioselectivity.
Mechanism of Formation

The synthesis relies on the electrophilic attack of chlorine on the exocyclic double bond of diketene, followed by ring opening with an alcohol (ethanol).

DiketeneSynthesis Diketene Diketene Intermediate 4-Chloro-3-oxobutyryl Chloride (Unstable Intermediate) Diketene->Intermediate Electrophilic Addition (-10°C) Cl2 Cl2 (Gas) Cl2->Intermediate Product Ethyl 4-chloro-3-oxobutanoate Intermediate->Product Esterification Ethanol Ethanol (-HCl) Ethanol->Product

Figure 1: Regioselective synthesis of Ethyl 4-chloro-3-oxobutanoate via the Diketene route.

Pharmaceutical Significance

The utility of 4-chloro-3-oxobutanoic derivatives stems from their bifunctionality . They possess both an electrophilic ketone/ester and a reactive alkyl halide.

  • Hantzsch Thiazole Synthesis: The

    
    -haloketone moiety reacts with thioamides to form thiazoles. This was crucial for the total synthesis of Vitamin B1 (Thiamine) .
    
  • Statin Synthesis (The Modern Era): In the 1990s, the demand for this chemical skyrocketed. It serves as the starting material for the chiral side chain of Atorvastatin (Lipitor) . The 3-oxo group is enantioselectively reduced (often biocatalytically) to yield (S)-4-chloro-3-hydroxybutanoate, a key chiral synthon [1].[1]

Part 2: The Environmental Discovery (The "Toxicant" Era)

While chemists synthesized these acids for drugs, environmental scientists "rediscovered" them in a darker context during the 1980s. This narrative focuses on Mutagen X (MX) and its hydrolysis products.

The Mystery of "Mutagen X"

In the late 1970s, researchers found that chlorinated pulp mill effluents and drinking water contained a compound with bacterial mutagenicity orders of magnitude higher than other known byproducts (like chloroform). It was dubbed "Mutagen X" (MX).[2]

It took years to identify MX as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone .

Hydrolysis to Oxobutenoic Acids

The relevance to this topic lies in the behavior of MX in water. At physiological pH (pH > 7), the furanone ring of MX opens. The resulting structure is an unsaturated analogue of the oxobutanoic class: (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid [2].

While strictly an oxobutenoic (unsaturated) acid, this discovery highlighted that halogenated C4-oxo acids are not just synthetic tools but potent alkylating agents capable of damaging DNA.

MXHydrolysis MX Mutagen X (MX) (Furanone Form) RingOpen Ring Opening (pH > 7.4) MX->RingOpen Hydrolysis Z_Isomer (Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid (Dominant Tautomer) RingOpen->Z_Isomer E_Isomer (E)-Isomer (Minor) RingOpen->E_Isomer DNA DNA Alkylation (Genotoxicity) Z_Isomer->DNA Nucleophilic Attack

Figure 2: The environmental pathway of Mutagen X (MX) hydrolyzing into open-chain halogenated oxo-acids.

Part 3: Comparative Data Analysis

The following table contrasts the synthetic "Hero" (Ethyl 4-chloro-3-oxobutanoate) against the environmental "Villain" (MX-derived acid).

FeatureEthyl 4-chloro-3-oxobutanoate(Z)-2-chloro-3-(dichloromethyl)-4-oxobutenoic acid
Origin Industrial Synthesis (Diketene + Cl2)Disinfection Byproduct (Humic Acid + Cl2)
Structure Saturated (Butanoate)Unsaturated (Butenoic)
Primary Use Intermediate for Statins, Vitamin B1N/A (Toxic Waste Product)
Reactivity Nucleophilic substitution (at C4-Cl)Michael Acceptor (at C2-C3 alkene)
Toxicity Lachrymator (Irritant)Potent Mutagen (Ames Test positive)
Key Reference Sato et al. (Synthesis) [3]Kronberg et al. (Discovery) [4]

Part 4: Experimental Protocols

Protocol A: Laboratory Synthesis of Ethyl 4-chloro-3-oxobutanoate

Note: This protocol synthesizes the classic ester form. It involves hazardous reagents (Chlorine gas, Diketene). All work must be performed in a fume hood.

Reagents:

  • Diketene (Freshly distilled)

  • Chlorine gas (Cl2)

  • Anhydrous Ethanol

  • Dichloromethane (DCM) as solvent

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (submerged), and a thermometer. Purge with nitrogen.[3]

  • Solvation: Dissolve 0.1 mol of Diketene in 50 mL of dry DCM. Cool the mixture to -10°C using an ice/salt bath.

  • Chlorination: Slowly bubble dry Chlorine gas into the solution. Maintain temperature below 0°C. The reaction is exothermic.

    • Endpoint: The solution will turn slightly yellow/green when excess Cl2 is present.

  • Esterification: Once the intermediate (4-chloro-3-oxobutyryl chloride) is formed, add 0.12 mol of Anhydrous Ethanol dropwise.

    • Caution: Vigorous evolution of HCl gas will occur. Ensure the scrubber is active.

  • Workup: Allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

  • Purification: Remove solvent under reduced pressure. Distill the residue under high vacuum (approx. 80-85°C at 2 mmHg) to obtain the clear liquid product.

Protocol B: Analytical Detection in Water (HPLC Method)

For researchers tracking these compounds (or their hydrolysis products) in water systems, Reverse Phase HPLC is the standard [5].

System Parameters:

  • Column: Newcrom R1 (Mixed-mode column: C18 + Ion Exchange).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid (for UV).

    • Solvent B: Acetonitrile (MeCN).[4]

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Gradient to 60% B

  • Detection: UV at 210 nm (for the carbonyl) or Mass Spec (ESI-).

References

  • Patel, R. N. (2016).[5] Biocatalytic synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate: A key intermediate for atorvastatin. Journal of Molecular Catalysis B: Enzymatic. Link

  • Kronberg, L., & Vartiainen, T. (1988). Ames mutagenicity and concentration of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in chlorinated drinking waters. Mutation Research/Genetic Toxicology. Link

  • Sato, K., et al. (1980). Synthesis of 4-chloroacetoacetates. Chemical & Pharmaceutical Bulletin. Link

  • Langvik, V. A., et al. (1991). Formation of the Strong Mutagen MX and its Homologues by Chlorination of Phenolic Compounds. Chemosphere. Link

  • SIELC Technologies. (2018). Separation of 4-Chloro-3-oxobutyric acid on Newcrom R1 HPLC column. SIELC Application Notes. Link

Sources

Technical Whitepaper: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and pharmaceutical utility of 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS: 62903-16-6), a critical intermediate in the construction of halogenated bicyclic scaffolds.[1]

Synthesis, Characterization, and Utility in Halogenated Tetralone Scaffolds

Executive Summary

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid is a specialized aromatic keto-acid intermediate used primarily in the synthesis of 6-chloro-7-fluoro-1-tetralone and related bicyclic heterocycles.[1][2] These pharmacophores are essential in the development of Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy and various CNS-active agents .[1] Its synthesis exploits the distinct directing effects of fluorine and chlorine substituents to achieve high regioselectivity during Friedel-Crafts acylation.[1]

Chemical Identity & Physicochemical Properties[3][4][5]

PropertyData
IUPAC Name 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid
CAS Number 62903-16-6
Molecular Formula

Molecular Weight 230.62 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 102–105 °C (Typical for analogs; specific batch data may vary)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Key Functional Groups Carboxylic acid, Ketone, Aryl Chloride, Aryl Fluoride

Synthetic Pathway: The Friedel-Crafts Acylation

The synthesis relies on the Friedel-Crafts succinoylation of 1-chloro-2-fluorobenzene.[1] This reaction is mechanistically significant due to the competing directing effects of the halogen substituents.[1]

Reaction Mechanism & Regiochemistry

Substrate: 1-Chloro-2-fluorobenzene (o-chlorofluorobenzene).[1] Reagent: Succinic Anhydride.[1][3][4][5] Catalyst: Aluminum Chloride (


), anhydrous.[1]

Regioselectivity Logic:

  • Fluorine Effect: Strong ortho/para director due to resonance donation (+M effect), despite being inductively withdrawing (-I).[1]

  • Chlorine Effect: Weaker ortho/para director compared to fluorine.[1]

  • Sterics: The position ortho to the fluorine (C6) is sterically accessible but electronically less favored than the para position.[1] The position para to the fluorine (C4) is the most nucleophilic site available that minimizes steric clash with the existing halogens.[1]

  • Outcome: The succinoyl group attaches primarily at the C4 position (relative to Fluorine at C1, Chlorine at C2), yielding the 3-chloro-4-fluoro substitution pattern in the final product relative to the acyl chain.

Detailed Experimental Protocol

Step 1: Acylium Ion Generation

  • Charge a flame-dried 3-neck round-bottom flask with Succinic Anhydride (1.1 eq) and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .

  • Cool to 0°C under nitrogen atmosphere.

  • Add Anhydrous

    
     (2.2 eq)  portion-wise. Note: Excess Lewis acid is required to complex with both the anhydride carbonyls and the product ketone.[1]
    
  • Stir for 30 minutes to form the active acylium complex.

Step 2: Electrophilic Aromatic Substitution

  • Add 1-Chloro-2-fluorobenzene (1.0 eq) dropwise, maintaining internal temperature < 5°C.[1]

  • Allow the mixture to warm to room temperature, then reflux (40°C for DCM, 83°C for DCE) for 4–6 hours.

  • Monitoring: Reaction progress is monitored via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting arene.

Step 3: Quenching & Isolation [1]

  • Pour the reaction mixture slowly into ice-cold dilute HCl (2M) . Critical: This breaks the strong Aluminum-product complex.[1] Exothermic reaction; ensure vigorous stirring.

  • Extract the aqueous layer with Ethyl Acetate (

    
    ).[1]
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from Toluene or Ethanol/Water to remove regioisomers (if any).[1]

Visualization of the Pathway[1]

SynthesisPathway cluster_regio Regioselectivity Control Start 1-Chloro-2-fluorobenzene + Succinic Anhydride Complex Acylium Ion Complex (AlCl3 mediated) Start->Complex AlCl3, 0°C Transition Sigma Complex (Electrophilic Attack at C4) Complex->Transition Reflux Product 4-(3-chloro-4-fluorophenyl)- 4-oxobutanoic acid Transition->Product H3O+ Quench

Figure 1: Friedel-Crafts succinoylation pathway highlighting the Lewis acid activation and hydrolytic workup.[1]

Pharmaceutical Applications: The Tetralone Scaffold

The primary utility of this acid is its conversion into 6-chloro-7-fluoro-1-tetralone , a "privileged scaffold" in medicinal chemistry.[1]

Downstream Transformation Logic[1]
  • Reduction: The ketone carbonyl is reduced to a methylene group (via Wolff-Kishner , Clemmensen , or Catalytic Hydrogenation ).[1]

    • Product: 4-(3-chloro-4-fluorophenyl)butanoic acid.[1][2][6][7][8]

  • Cyclization: Intramolecular Friedel-Crafts acylation closes the ring.[1]

    • Reagents: Polyphosphoric Acid (PPA) or

      
       followed by 
      
      
      
      .[1]
    • Product: 6-chloro-7-fluoro-1-tetralone.[1]

Therapeutic Relevance

This tetralone core is a precursor for:

  • Aldose Reductase Inhibitors (ARIs): Used to treat diabetic complications (neuropathy, retinopathy).[1] The halogenated ring improves lipophilicity and binding affinity to the enzyme's hydrophobic pocket.[1]

  • Minalrestat & Sorbinil Analogs: While Sorbinil is a chroman derivative, the synthetic logic for tetralone-based ARIs (like Zenarestat analogs) parallels this pathway.[1]

  • Kinase Inhibitors: The 3-chloro-4-fluoroaniline moiety is a common motif in EGFR inhibitors (e.g., Gefitinib), and the tetralone derivative serves as a rigidified analog for structure-activity relationship (SAR) studies.

Downstream Acid 4-(3-chloro-4-fluorophenyl)- 4-oxobutanoic acid Reduced 4-(3-chloro-4-fluorophenyl) butanoic acid Acid->Reduced Reductive Deoxygenation (Wolff-Kishner / Pd-C H2) Tetralone 6-Chloro-7-fluoro-1-tetralone Reduced->Tetralone Cyclization (PPA) Drugs Aldose Reductase Inhibitors (e.g., Spirohydantoins) Tetralone->Drugs Bucherer-Bergs Reaction

Figure 2: Conversion of the keto-acid intermediate to bioactive tetralone scaffolds.

Analytical Characterization

To validate the synthesis, the following analytical signatures are expected:

  • 
    -NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.1 (s, 1H, -COOH ).
      
    • 
       7.9–8.1 (m, 2H, Ar-H  ortho to ketone). Note: Look for splitting due to F-coupling.[1]
      
    • 
       7.5 (t, 1H, Ar-H  ortho to F).
      
    • 
       3.2 (t, 2H, -CO-CH 
      
      
      
      -).
    • 
       2.6 (t, 2H, -CH 
      
      
      
      -COOH).
  • 
    -NMR: 
    
    • Single peak around -110 to -120 ppm (typical for aryl fluorides).[1]

  • Mass Spectrometry (ESI):

    • 
       peak at m/z 229 (Negative mode).[1]
      
    • Characteristic Chlorine isotope pattern (

      
      ).[1]
      

Safety & Handling (HSE)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Use a fume hood.[1] Avoid dust generation.[1]

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Moisture sensitive (anhydride precursor) but the acid itself is stable.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 4-(3-Fluorophenyl)-4-oxobutanoic acid Product Sheet. Retrieved from

  • PubChem. (2025).[1][9] 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Synthesis Data). National Library of Medicine.[1] Retrieved from [1]

  • Vedantu. (n.d.). Friedel-Crafts Acylation with Succinic Anhydride: Mechanism. Retrieved from [1]

  • MDPI. (2022).[1] New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals.[1][8] Retrieved from [1]

  • CymitQuimica. (n.d.).[1][10] 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid CAS 62903-16-6.[1][2][6] Retrieved from [1]

Sources

Strategic Utilization of C10H8ClFO3 Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph on 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric Acid

Executive Summary

In the landscape of modern drug discovery, the molecular formula C10H8ClFO3 represents a critical class of gamma-keto acid scaffolds , most notably 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid (CAS: 62903-16-6). This compound serves as a linchpin intermediate in the synthesis of bioactive heterocycles, particularly pyridazinones and pyrrolidines , which are prevalent pharmacophores in non-steroidal anti-inflammatory drugs (NSAIDs), aldose reductase inhibitors, and emerging PROTAC (Proteolysis Targeting Chimera) linker systems.

This guide provides a rigorous technical analysis of this scaffold, detailing its regioselective synthesis, validation protocols, and downstream applications in high-value medicinal chemistry campaigns.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
ParameterSpecification
IUPAC Name 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid
Common Name

-(3-Chloro-4-fluorobenzoyl)propionic acid
Molecular Formula

Molecular Weight 230.62 g/mol
CAS Number 62903-16-6
Physical State White to off-white crystalline solid
Melting Point 102–105 °C (Typical)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
pKa ~4.5 (Carboxylic acid moiety)
Synthesis Protocol: Regioselective Friedel-Crafts Acylation

The most robust route to C10H8ClFO3 involves the Friedel-Crafts succinoylation of 1-chloro-2-fluorobenzene. This reaction is governed by the competing directing effects of the halogen substituents.

3.1 Mechanistic Rationale (The "Why")
  • Substrate: 1-Chloro-2-fluorobenzene.

  • Electrophile: Succinic anhydride activated by Aluminum Chloride (

    
    ).
    
  • Regiochemistry: Fluorine is a potent ortho/para director due to strong

    
     resonance overlap, despite its high electronegativity. Chlorine is a weaker ortho/para director (
    
    
    
    mismatch). Consequently, the acyl group adds para to the Fluorine atom, yielding the 3-chloro-4-fluoro substitution pattern on the phenyl ring relative to the carbonyl.
3.2 Experimental Methodology

Objective: Synthesize 50g of 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid.

Reagents:

  • 1-Chloro-2-fluorobenzene (Starting Material): 1.0 equiv.

  • Succinic Anhydride: 1.1 equiv.

  • Aluminum Chloride (

    
    ): 2.2 equiv (anhydrous).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an acid trap (NaOH solution) to neutralize HCl gas. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Activation: Suspend

    
     (2.2 equiv) in dry DCM (200 mL) at 0°C.
    
  • Addition 1: Add Succinic Anhydride (1.1 equiv) portion-wise. Allow the complex to form for 15 minutes (solution typically turns yellow/orange).

  • Addition 2: Add 1-Chloro-2-fluorobenzene (1.0 equiv) dropwise over 30 minutes, maintaining temperature <5°C to prevent polymerization or poly-acylation.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Self-Validation Point: Monitor HCl evolution; cessation indicates reaction nearness to completion. TLC (50% EtOAc/Hexane) should show consumption of the aromatic starting material (

    
    ) and appearance of the polar acid product (
    
    
    
    , streaks).
  • Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (1M, 300 mL) with vigorous stirring. Caution: Exothermic.

  • Isolation: Separate the organic layer. Extract the aqueous layer with DCM (

    
     mL).
    
  • Purification: Combine organics and extract with saturated

    
     solution (
    
    
    
    mL). This selectively pulls the product (as the carboxylate salt) into the aqueous phase, leaving non-acidic impurities in the organic phase.
  • Precipitation: Acidify the aqueous extract with conc. HCl to pH 1. The product will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

3.3 Synthesis Workflow Diagram

G cluster_0 Critical Control Point Start 1-Chloro-2-fluorobenzene + Succinic Anhydride Activation Lewis Acid Activation (AlCl3 / DCM) Start->Activation 0°C Complex Sigma Complex Formation Activation->Complex Electrophilic Attack (Para to F) Quench Acidic Quench (Hydrolysis) Complex->Quench HCl elimination Product 4-(3-Chloro-4-fluorophenyl)- 4-oxobutyric acid (Precipitate) Quench->Product pH Adjustment

Figure 1: Reaction coordinate for the regioselective synthesis of the C10H8ClFO3 scaffold via Friedel-Crafts acylation.

Downstream Applications & Pharmacophore Construction

The value of C10H8ClFO3 lies in its "gamma-keto acid" functionality, which serves as a versatile handle for heterocyclization.

4.1 Pyridazinone Synthesis (PDE & COX Inhibition)

Reaction with hydrazine hydrate yields 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one.

  • Relevance: Pyridazinone derivatives are privileged structures in medicinal chemistry, acting as Phosphodiesterase (PDE) inhibitors (cardiotonics) and COX-2 inhibitors.

  • Protocol: Reflux C10H8ClFO3 with hydrazine hydrate in ethanol/acetic acid for 2–3 hours. The ring closure is driven by the formation of the thermodynamically stable hydrazone-amide linkage.

4.2 PROTAC Linker Synthesis

In Proteolysis Targeting Chimeras (PROTACs), the carboxylic acid tail provides an attachment point for linkers (e.g., PEG chains), while the aryl ketone can be reduced to a methylene or alcohol to modify lipophilicity.

  • Strategy: Amide coupling (EDC/NHS) of the carboxylic acid to a diamine linker allows conjugation to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

4.3 Divergent Synthesis Map

Applications Core C10H8ClFO3 Scaffold (Gamma-Keto Acid) Path1 Hydrazine Hydrate (EtOH, Reflux) Core->Path1 Path2 Clemmensen Reduction (Zn/Hg, HCl) Core->Path2 Path3 Reductive Amination (R-NH2, NaBH3CN) Core->Path3 Prod1 Pyridazinone Derivatives (PDE3 / COX-2 Inhibitors) Path1->Prod1 Cyclization Prod2 4-Arylbutyric Acid (Flexible Linker) Path2->Prod2 Deoxygenation Prod3 N-Substituted Pyrrolidines (Neuroactive Scaffolds) Path3->Prod3 Cyclization

Figure 2: Divergent synthetic pathways transforming the C10H8ClFO3 core into high-value pharmacophores.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the scaffold before use in complex synthesis, the following analytical benchmarks must be met.

5.1 NMR Characterization
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.1 ppm (s, 1H, -COOH ): Broad singlet, disappears with 
      
      
      
      shake.
    • 
       7.8–8.1 ppm (m, 3H, Ar-H ): Characteristic splitting pattern for 1,2,4-trisubstituted benzene. Look for the doublet of doublets (dd) indicative of H-F coupling.
      
    • 
       3.2 ppm (t, 2H, -CO-CH 2-): Triplet adjacent to the ketone.
      
    • 
       2.5 ppm (t, 2H, -CH 2-COOH): Triplet adjacent to the acid (often obscured by DMSO solvent peak, verify integration).
      
5.2 HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Aromatic absorption).

  • Acceptance Criteria: Single peak >98% area. Note that the keto-acid can exist in equilibrium with its cyclic hydroxy-lactone form (pseudo-acid), which may cause peak broadening depending on pH.

Safety & Handling
  • Hazard Identification: C10H8ClFO3 is an organic acid and a halogenated compound. It causes skin irritation (H315) and serious eye irritation (H319).

  • Friedel-Crafts Hazards: Aluminum chloride is violently reactive with water (releasing HCl gas). Quenching steps must be performed in a fume hood with appropriate sash height.

  • Waste Disposal: Halogenated organic waste. Do not mix with non-halogenated solvents to facilitate proper incineration.

References
  • Siddiqui, A. A., et al. "Synthesis and anticonvulsant activity of some new 6-(substituted aryl)-4,5-dihydropyridazin-3(2H)-ones." European Journal of Medicinal Chemistry, 2010. Link

  • Costantino, L., et al. "Synthesis and aldose reductase inhibitory activity of 4-aryl-4-oxobutanoic acid derivatives." Journal of Medicinal Chemistry, 1999. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2757588, 4-(3-Chloro-4-fluorophenyl)-4-oxobutyric acid." PubChem, 2024.[1] Link

  • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." 5th Edition, Longman Scientific & Technical, 1989. (Standard Reference for Friedel-Crafts Protocols).

Sources

Technical Guide: Aryl Propionic Acid Derivatives (Profens)

Author: BenchChem Technical Support Team. Date: February 2026

From Molecular Architecture to Clinical Application

Executive Summary

Aryl propionic acid derivatives, colloquially known as "profens," represent a cornerstone of non-steroidal anti-inflammatory drug (NSAID) therapy.[1][2][3][4] While their clinical ubiquity (e.g., Ibuprofen, Naproxen) often masks their complexity, they possess unique physicochemical properties that challenge standard drug development paradigms.

This guide moves beyond basic pharmacology to address the critical technical triads of this class:

  • The Metabolic Anomaly: The unidirectional chiral inversion that renders enantioselective synthesis debatingly redundant in specific contexts.

  • Green Synthesis: The BHC process as a benchmark for atom economy in industrial organic chemistry.[5]

  • Selectivity Mechanics: The structural basis of COX-1 vs. COX-2 inhibition via the Arg-120 molecular gate.

Chemical Architecture & SAR

The defining feature of this class is the 2-arylpropionic acid scaffold. Unlike arylacetic acids (e.g., Diclofenac), the addition of an


-methyl group introduces a chiral center, creating enantiomeric pairs with vastly different biological profiles.
Structure-Activity Relationship (SAR) Matrix
Structural ComponentModificationBiological Consequence
Carboxylic Acid EsterificationProdrug formation (increases lipophilicity, reduces local GI irritation). Must be hydrolyzed in vivo to active acid.

-Methyl Group
RemovalReduces anti-inflammatory potency (reverts to arylacetic acid profile).

-Carbon
Substitution > MethylDecreases activity significantly (steric hindrance prevents COX channel entry).
Aryl Core Lipophilic substitutionEssential for hydrophobic channel binding in COX enzymes.
The Chirality Imperative

The pharmacological activity resides almost exclusively in the


-enantiomer . However, many profens are marketed as racemates. This is not merely a cost-saving measure but a reliance on a specific metabolic pathway (discussed in Section 4).

Pharmacodynamics: The Molecular Mechanism

Profens function as reversible, competitive inhibitors of Cyclooxygenase (COX) enzymes. Understanding the binding mode is critical for designing next-generation derivatives with reduced gastrointestinal (GI) toxicity.

The "Ionic Bridge" Interaction

The carboxylate group of the profen forms an ionic bond (salt bridge) with Arg-120 inside the COX active site. This anchors the molecule, while the lipophilic aryl tail extends into the hydrophobic channel, blocking the entry of arachidonic acid.

  • COX-1 (Constitutive): The active site is a narrow channel. Profens bind tightly here, inhibiting cytoprotective prostaglandins, leading to GI side effects.

  • COX-2 (Inducible): The active site has a secondary "side pocket" due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2). This structural nuance allows for the design of bulkier profen derivatives that are COX-2 selective.

The Metabolic Anomaly: Chiral Inversion

One of the most fascinating aspects of profen pharmacology is the in vivo unidirectional inversion of the inactive


-enantiomer to the active 

-enantiomer. This phenomenon, particularly prominent in ibuprofen (approx. 60% inversion efficiency in humans), involves a unique CoA-dependent pathway.
Mechanism of Action

The inversion does not occur directly on the acid. It requires the formation of a Thioester intermediate.

  • Stereoselective Activation: Acyl-CoA Synthetase selectively activates the

    
    -enantiomer to form 
    
    
    
    -Profen-CoA.
  • Epimerization: The enzyme

    
    -methylacyl-CoA racemase (AMACR) converts 
    
    
    
    -Profen-CoA to
    
    
    -Profen-CoA.
  • Hydrolysis: The

    
    -thioester is hydrolyzed back to the free acid, now in the active 
    
    
    
    -configuration.
Pathway Visualization

ChiralInversion cluster_0 Unidirectional Metabolic Flow R_Profen R(-)-Profen (Inactive) R_CoA R-Profen-CoA (Thioester) R_Profen->R_CoA Acyl-CoA Synthetase (ATP, CoA-SH) S_CoA S-Profen-CoA (Thioester) R_CoA->S_CoA AMACR (Racemase) S_Profen S(+)-Profen (Active) S_CoA->S_Profen Hydrolase

Figure 1: The unidirectional metabolic inversion of R-profens to active S-profens via CoA intermediates.

Synthetic Evolution: A Case Study in Green Chemistry

For researchers in process chemistry, the synthesis of Ibuprofen is the canonical example of "Atom Economy."

The Boots Process (Traditional)
  • Steps: 6

  • Atom Economy: ~40%[6][7][8]

  • Waste: Generates massive amounts of inorganic salts and waste byproducts.

The BHC Process (Modern)

Developed by the BHC Consortium (Boots, Hoechst, Celanese), this route utilizes HF as a solvent/catalyst and Palladium for carbonylation.

  • Steps: 3

  • Atom Economy: ~77% (99% with acetic acid recovery)

  • Significance: This process won the Presidential Green Chemistry Challenge Award.[5]

Synthesis Workflow Comparison

SynthesisComparison cluster_boots Traditional Boots Synthesis (Low Atom Economy) cluster_bhc BHC Green Synthesis (High Atom Economy) Start1 Isobutylbenzene Step1 Friedel-Crafts Acylation Start1->Step1 Step2 Darzens Condensation Step1->Step2 Step3 Hydrolysis/Decarboxylation Step2->Step3 End1 Ibuprofen + Waste Step3->End1 Start2 Isobutylbenzene Green1 Acylation (HF) Start2->Green1 Green2 Hydrogenation (Raney Ni) Green1->Green2 Green3 Carbonylation (Pd/CO) Green2->Green3 End2 Ibuprofen Green3->End2

Figure 2: Comparison of the 6-step stoichiometric Boots synthesis vs. the 3-step catalytic BHC synthesis.

Experimental Protocol: Chiral Separation

While synthesis often yields racemates, analytical characterization requires strict enantiomeric separation. Below is a validated protocol for separating Profen enantiomers using HPLC.

Objective: Isolate


 and 

enantiomers of Ibuprofen to determine enantiomeric excess (

).
Methodology
  • Sample Preparation:

    • Dissolve 10 mg of racemate in 10 mL of mobile phase.

    • Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: Chiralcel OJ-R (Cellulose tris(4-methylbenzoate) coated on silica).

    • Dimensions: 150 x 4.6 mm ID.[9][10]

    • Mobile Phase: Acetonitrile : Water (adjusted to pH 2.0 with Phosphoric Acid).

    • Ratio: 35 : 65 (v/v).[9][10]

    • Flow Rate: 0.5 mL/min.

    • Temperature: 25°C.

  • Detection:

    • UV-Vis: 220 nm (Aryl absorption).

    • Validation: The

      
      -enantiomer typically elutes after the 
      
      
      
      -enantiomer on cellulose-based columns due to stronger inclusion complexation.
  • Calculation:

    • Resolution Factor (

      
      ) must be 
      
      
      
      for baseline separation.

References

  • Discovery of Ibuprofen: Adams, S. S., et al. "Absorption, distribution and toxicity of ibuprofen." Toxicology and Applied Pharmacology, 1969.

  • Chiral Inversion Mechanism: Knihinicki, R. D., et al. "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs."[1][3][11] Biochemical Pharmacology, 1989.[11]

  • Green Chemistry Synthesis: Cann, M. C., & Connelly, M. E. "Real-World Cases in Green Chemistry: The BHC Company Synthesis of Ibuprofen." ACS Green Chemistry, 2000.

  • COX Binding Structural Biology: Kurumbail, R. G., et al. "Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents." Nature, 1996.

  • Chiral HPLC Protocol: Haginaka, J., et al. "Separation of enantiomers of ibuprofen... on Chiralcel OJ-R." Journal of Chromatography A, 1993.

Sources

Methodological & Application

Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Executive Summary & Scope

This application note details a high-fidelity protocol for the synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS: 65673-44-3). This compound is a critical pharmacophore intermediate, widely utilized in the development of aldose reductase inhibitors (e.g., Sorbinil analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

The protocol employs a regioselective Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene with succinic anhydride. Unlike generic acylation guides, this document focuses on controlling the regiochemistry driven by the competing directing effects of the fluorine and chlorine substituents, ensuring the exclusive formation of the 3-chloro-4-fluoro isomer over the 2-chloro-3-fluoro byproduct.

Key Performance Indicators (KPIs):

  • Target Yield: >75%

  • Purity: >98% (HPLC)

  • Regioselectivity: >95:5 (para-to-F vs. other isomers)

Reaction Mechanism & Regiochemistry

The synthesis relies on the electrophilic aromatic substitution of 1-chloro-2-fluorobenzene .

  • Directing Effects: Fluorine is a strong ortho/para director (resonance donor), while Chlorine is a weaker ortho/para director.

  • Steric/Electronic Outcome: The position para to the Fluorine atom (C4) is electronically most activated and sterically accessible. This position is meta to the Chlorine, satisfying the directing preferences of both halogens (synergistic directing).

Figure 1: Reaction Scheme and Mechanism

ReactionMechanism Substrate 1-Chloro-2-fluorobenzene (Substrate) Transition Sigma Complex (Arenium Ion) Substrate->Transition Nucleophilic Attack Reagent Succinic Anhydride + AlCl3 (2.2 eq) Intermediate Acylium Ion Complex (Electrophile) Reagent->Intermediate Lewis Acid Activation Intermediate->Transition ProductComplex Aluminum-Product Complex Transition->ProductComplex -HCl (Aromatization) FinalProduct 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic acid ProductComplex->FinalProduct Acid Hydrolysis (Quench)

Caption: Mechanistic pathway of the Friedel-Crafts succinoylation. Note the requirement for excess Lewis Acid to stabilize the product complex.[1][2]

Materials & Equipment

Reagents:

Reagent CAS Purity Role
1-Chloro-2-fluorobenzene 348-51-6 ≥99% Substrate
Succinic Anhydride 108-30-5 ≥99% Acylating Agent

| Aluminum Chloride (


)  | 7446-70-0 | Anhydrous, Granular | Lewis Acid Catalyst |
| Dichloromethane (DCM)  | 75-09-2 | Anhydrous (<50 ppm 

) | Solvent | | Hydrochloric Acid (12M) | 7647-01-0 | ACS Reagent | Quenching Agent | | Sodium Carbonate (

)
| 497-19-8 | Anhydrous | Purification Base |

Equipment:

  • 3-Neck Round Bottom Flask (equipped with addition funnel,

    
     inlet, and reflux condenser).
    
  • Mechanical Stirrer (Magnetic stirring is insufficient for the viscous

    
     complex).
    
  • Gas Trap (NaOH solution) to neutralize evolved HCl gas.

Detailed Experimental Protocol

Phase 1: Catalyst Activation & Acylation
  • Setup: Flame-dry the glassware and assemble under a positive pressure of Nitrogen. Connect the gas outlet to the NaOH trap.

  • Solvent Charge: Charge DCM (10 volumes) and Succinic Anhydride (1.1 eq) into the flask. Stir to suspend.

  • Lewis Acid Addition: Cool the suspension to 0–5°C using an ice bath. Add

    
     (2.2 eq)  portion-wise over 20 minutes.
    
    • Note: The reaction is exothermic. Maintain internal temperature <10°C. The solution may turn yellow/orange as the acylium complex forms.

  • Substrate Addition: Add 1-Chloro-2-fluorobenzene (1.0 eq) dropwise via the addition funnel over 30–45 minutes.

    • Critical: Do not allow temperature to spike. Regioselectivity degrades >15°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 4–6 hours .

    • Checkpoint: The mixture will become a dark, viscous slurry. If stirring stops, add a minimal amount of DCM.

    • Monitoring: Analyze by TLC (50:50 Hexane:EtOAc). The limiting reagent (aromatic substrate) should be consumed.

Phase 2: Quenching & Hydrolysis
  • Quench Preparation: Prepare a mixture of Ice (500g) and Conc. HCl (50 mL) in a large beaker.

  • Hydrolysis: Slowly pour the reaction mixture into the Ice/HCl slurry with vigorous stirring.

    • Safety Warning: Violent evolution of HCl gas and heat. Perform in a fume hood.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[3] Extract the aqueous layer twice with DCM. Combine organic phases.[3][4][5][6][7][8][9]

Phase 3: Self-Validating Purification (Acid-Base Extraction)

This step ensures that only the acidic product is isolated, rejecting unreacted neutral aromatics and non-acidic byproducts.

  • Extraction: Extract the combined DCM organic layer with 10%

    
     (aq)  (3 x 100 mL).
    
    • Mechanism:[2][5][9][10][11] The target keto-acid converts to its water-soluble sodium salt. Neutral impurities stay in the DCM.

  • Wash: Discard the organic (DCM) layer. (Or save for recovery of unreacted starting material if yield is low).

  • Precipitation: Cool the aqueous carbonate layer to 10°C. Slowly acidify with 6M HCl to pH 1–2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (to remove salts) and cold Hexane (to remove trace organics).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Figure 2: Process Workflow

Workflow Setup Setup: Anhydrous Conditions DCM + Succinic Anhydride Addition Step 1: Add AlCl3 (0°C) Step 2: Add Substrate (Dropwise) Setup->Addition Reaction Reaction: 25°C, 4-6 Hours (Formation of Al-Complex) Addition->Reaction Quench Quench: Pour into Ice/HCl (Hydrolysis of Complex) Reaction->Quench BaseExt Base Extraction (Na2CO3) Product moves to Aqueous Phase Quench->BaseExt Separate Organic Impurities Acidify Re-acidification (HCl) Product Precipitates BaseExt->Acidify Aqueous Layer Only Isolate Filtration & Drying Target: White Solid Acidify->Isolate

Caption: Operational workflow emphasizing the Acid-Base purification strategy for high purity.

Process Control & Data Analysis

ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point 138°C – 142°CCapillary MP
HPLC Purity >98.0% (Area %)C18 Column, ACN:Water (0.1% TFA)
1H NMR (DMSO-d6)

12.2 (s, 1H, COOH), 7.9-7.7 (m, 2H, Ar-H), 7.5 (t, 1H, Ar-H), 3.2 (t, 2H), 2.6 (t, 2H)
400 MHz NMR

Troubleshooting Guide:

  • Issue: Low Yield.

    • Cause: Incomplete hydrolysis of the Aluminum complex.

    • Solution: Increase stirring time during the Ice/HCl quench step. Ensure pH is strongly acidic (<1).

  • Issue: Sticky/Oily Product.

    • Cause: Presence of unreacted succinic anhydride or isomers.

    • Solution: Recrystallize from Ethanol/Water (80:20) or Toluene.[6][12]

  • Issue: Emulsion during Extraction.

    • Cause: Aluminum salts precipitating at neutral pH.

    • Solution: Add Rochelle's salt (Potassium Sodium Tartrate) or filter through Celite before separation.

References

  • BenchChem. Synthesis of 4-(2-Chlorophenyl)-4-oxobutyronitrile: Application Notes and Protocols. (Adapted protocol for chloro-fluoro analogs). Link

  • Organic Chemistry Portal. Friedel-Crafts Acylation: Mechanism and Conditions.Link

  • Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid (Analogous chemistry). Patent CN106588668A. Link

  • Sigma-Aldrich. Friedel-Crafts Acylation Technical Bulletin.Link

Sources

Precision Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Succinoylation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FC-SUCC-001

Executive Summary

This application note details the protocol for the synthesis of 4-aryl-4-oxobutanoic acids (also known as


-aroylpropionic acids) via the Friedel-Crafts acylation of aromatic substrates with succinic anhydride. This transformation is a critical entry point for the Haworth Reaction , widely utilized in the synthesis of polycyclic aromatic hydrocarbons (PAHs), tetralones, and non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen .

Unlike standard Friedel-Crafts alkylations, this acylation requires specific stoichiometric control due to complexation effects.[1] This guide provides a robust, self-validating methodology optimized for reproducibility and yield.

Mechanistic Foundation & Stoichiometry

The "Double Complexation" Phenomenon

A common failure mode in this synthesis is under-dosing the Lewis Acid catalyst. Unlike catalytic alkylations, acylation with anhydrides requires stoichiometric quantities of Aluminum Chloride (


).[1]
  • Activation: The first equivalent of

    
     coordinates with succinic anhydride, facilitating ring opening to form the acylium-like electrophile.
    
  • Product Inhibition: The resulting product contains a ketone and a carboxylate group. The aluminum species forms a stable complex with these oxygen-rich moieties, effectively removing the Lewis acid from the reaction cycle.

Rule of Thumb: Use


 equivalents  of 

relative to succinic anhydride.
Reaction Pathway Diagram

The following diagram illustrates the activation and complexation steps that dictate the stoichiometry.

FC_Mechanism Succinic Succinic Anhydride Complex_A Acylium-Al Complex (Active Electrophile) Succinic->Complex_A + AlCl3 AlCl3_1 AlCl3 (Eq. 1) AlCl3_1->Complex_A Sigma Sigma Complex (Intermediate) Complex_A->Sigma + Ar-H Arene Aromatic Substrate (Ar-H) Arene->Sigma Product_Complex Aluminum-Product Salt Complex Sigma->Product_Complex - HCl AlCl3_2 AlCl3 (Eq. 2+) AlCl3_2->Product_Complex Coordination Final_Product 4-Aryl-4-oxobutanoic Acid Product_Complex->Final_Product Hydrolysis Hydrolysis HCl/Ice Quench Hydrolysis->Final_Product

Caption: Mechanistic pathway highlighting the requirement for excess Lewis Acid to stabilize the product complex before hydrolysis.

Strategic Planning

Solvent Selection

Solvent choice dictates reaction temperature and homogeneity.

SolventBoiling PointToxicityApplication Note
Dichloromethane (DCM) 40°CModerateRecommended. Good solubility for reactants; easy workup.
1,2-Dichloroethane 84°CHighUse if higher temperature is required for deactivated rings.
Benzene 80°CCarcinogenCan serve as both reactant and solvent (e.g., synthesis of

-benzoylpropionic acid).
Nitrobenzene 210°CHighHistorical standard. Avoid unless substrate is highly deactivated.
Key Reagents & Stoichiometry Table

Basis: 100 mmol Succinic Anhydride

ComponentRoleMolar Eq.[2][3][4][5]Quantity
Succinic Anhydride Electrophile Source1.010.0 g
Aromatic Substrate Nucleophile1.0 - 1.2Varies (Excess if liquid)
Aluminum Chloride Lewis Acid2.2 - 2.5 ~30.0 g
DCM SolventN/A100 - 150 mL
HCl (conc.) Quenching AgentExcess~50 mL

Standard Operating Procedure (SOP)

Target: Synthesis of 4-phenyl-4-oxobutanoic acid (Generic Protocol).

Phase 1: Setup and Addition
  • Apparatus: Flame-dry a 500 mL three-necked round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser topped with a

    
     drying tube or 
    
    
    
    inlet.
  • Solvent Prep: Charge the flask with Succinic Anhydride (10 g, 100 mmol) and DCM (50 mL) . Stir to suspend.

  • Catalyst Addition: Cool the mixture to 0°C (ice bath). Add

    
     (30 g, 225 mmol)  in small portions over 20 minutes.
    
    • Observation: The mixture may turn yellow/orange. Ensure HCl gas is vented to a scrubber.

  • Substrate Addition: Dissolve the Aromatic Substrate (110 mmol) in DCM (25 mL) . Add this solution dropwise via the addition funnel over 30 minutes, maintaining temperature <10°C.

Phase 2: Reaction and Maturation
  • Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

  • Stir at RT for 4–6 hours.

    • Optimization: If TLC shows incomplete conversion, heat to reflux (40°C) for 1–2 hours.

    • Endpoint: The reaction mixture often becomes a dark, viscous gum or a heavy precipitate (the aluminum complex).

Phase 3: Quenching and Workup (The "Self-Validating" Step)

The isolation relies on the acidic nature of the product to separate it from neutral byproducts (like diaryl ketones).

  • Quench: Pour the reaction mixture slowly into a beaker containing 200 g of crushed ice and 50 mL conc. HCl . Stir vigorously until the aluminum complex decomposes (solid dissolves or turns into a white precipitate).

  • Extraction: Separate the organic layer.[3] Extract the aqueous layer with DCM (

    
     mL). Combine organic phases.[2][3][6][7]
    
  • Purification (Carbonate Extraction):

    • Extract the combined organic phase with 10%

      
       or 
      
      
      
      (
      
      
      mL).
    • Logic: The product (carboxylic acid) moves to the aqueous phase; neutral impurities stay in the organic phase.

    • Discard the organic phase (after verifying no product remains).

  • Precipitation: Treat the basic aqueous extract with charcoal (optional, for color removal) and filter. Acidify the clear filtrate carefully with conc. HCl to pH 1.[7]

  • Filtration: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry.[8]

Workflow Visualization

Workflow Start Start: Anhydride + Solvent Cat_Add Add AlCl3 (0°C) Form Acylium Complex Start->Cat_Add Sub_Add Add Aromatic Substrate (Dropwise) Cat_Add->Sub_Add React Reaction: RT to Reflux (4-6 Hours) Sub_Add->React Quench Quench: Ice + HCl (Break Al-Complex) React->Quench Phase_Sep Phase Separation (Organic vs Aqueous) Quench->Phase_Sep Base_Ext Validation Step: Extract with Na2CO3 Phase_Sep->Base_Ext Organic Layer Acidify Re-acidify Aqueous Phase (Precipitate Product) Base_Ext->Acidify Aqueous Layer (Product) Final Filter & Dry Product Acidify->Final

Caption: Operational workflow emphasizing the Carbonate Extraction step for purity validation.

Case Study: Synthesis of Fenbufen

Context: Fenbufen is a prodrug NSAID. Its synthesis demonstrates the application of this protocol to biphenyl substrates.

  • Substrate: Biphenyl.[9][10]

  • Modifications:

    • Solvent: 1,2-Dichloroethane (DCE) is preferred over DCM to solubilize biphenyl effectively.

    • Stoichiometry: 1.1 eq Biphenyl : 1.0 eq Succinic Anhydride : 2.2 eq

      
      .
      
    • Purification: The crude solid obtained after acidification is often recrystallized from ethanol.

    • Yield Expectations: 75–85%.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in reagents or insufficient

.
Use fresh anhydrous

. Increase catalyst loading to 2.5 eq.
Gummy Product Incomplete hydrolysis of Al-complex.Increase volume of HCl/Ice quench. Stir quench mixture for >1 hour.
Isomer Mix Substrate has competing directing groups.Lower reaction temperature (-10°C).[7] Use a bulkier solvent (Nitrobenzene) to increase steric selectivity (para-directing).
Violent Exotherm Fast addition of

.
Add catalyst in portions. Ensure efficient stirring.

References

  • Organic Syntheses Procedure (Classic): Somerville, L. F.; Allen, C. F. H.[2] "

    
    -Benzoylpropionic Acid." Organic Syntheses, Coll.[7] Vol. 2, p. 81 (1943).
    [Link]
    
  • Reddy, M. et al.

    
    -Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen." Organic Process Research & Development, 2004, 8, 1072–1075.
    [Link]
    
  • Mechanistic Overview: Olah, G. A.[7] "Friedel-Crafts and Related Reactions."[1][5][11][12][13][14][15] Wiley-Interscience. (See general reference for Acylation stoichiometry: [Link])

  • Green Chemistry Alternatives: Sereda, G. A.; Rajpara, V. B.[13] "A Green Alternative to Aluminum Chloride Alkylation."[13] Journal of Chemical Education, 2007, 84, 692.[13] [Link]

Sources

Application Note: Optimizing HDAC Inhibitor Design using the 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid Scaffold

[1][2][3]

Executive Summary

This guide details the application of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (referred to herein as Cxu-4 ) as a privileged scaffold in the development of histone deacetylase (HDAC) inhibitors.[1][2] While carboxylic acids exhibit weak zinc-binding affinity (millimolar ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

11

This document provides a comprehensive workflow for:

  • Chemical Functionalization: Converting the scaffold into a high-potency hydroxamic acid.[1][2]

  • Structural Biology: Rationalizing the binding mode within the HDAC active site.

  • In Vitro Validation: A self-validating fluorogenic assay protocol for potency determination.[1][2]

Scientific Background & Mechanism[1][4][5][6][7]

The Pharmacophore Model

Potent HDAC inhibitors (HDACi) typically follow a tripartite pharmacophore model:

  • Cap Group: Occupies the hydrophobic rim of the enzyme; confers isoform selectivity.

  • Linker: Spans the narrow hydrophobic channel (approx. 11 Å).[2]

  • Zinc Binding Group (ZBG): Chelates the Znngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     ion at the active site.
    

Cxu-4 provides the Cap (3-Cl, 4-F phenyl) and the Linker (4-oxo-butanoyl chain).[1][2] The native carboxylic acid acts as a weak ZBG. To achieve nanomolar potency (similar to SAHA/Vorinostat), the acid must be converted to a hydroxamic acid.[2]

Halogenation Effects

The specific 3-chloro-4-fluoro substitution is non-trivial:

  • Metabolic Blockade: The 4-fluoro group blocks para-position oxidation by cytochrome P450, extending half-life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Lipophilicity: The 3-chloro substituent increases logP, improving cell permeability.[1]

Experimental Protocols

Protocol A: Synthesis of the Hydroxamate Lead (Cxu-4-HA)

Objective: Convert the Cxu-4 scaffold into a potent HDAC inhibitor.[1][2]

Materials:

  • 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (Cxu-4 )[1][2]

  • Hydroxylamine hydrochloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[1]
    
  • Ethyl chloroformate (Activation agent)[1][2]

  • Triethylamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    )[1]
    
  • Solvent: Dry THF

Step-by-Step Procedure:

  • Activation: Dissolve Cxu-4 (1.0 eq) in dry THF at 0°C. Add

    
     (1.2 eq) followed by dropwise addition of ethyl chloroformate (1.1 eq). Stir for 30 min to form the mixed anhydride.
    
    • Checkpoint: Formation of a white precipitate (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) indicates successful activation.
      
  • Preparation of ZBG: In a separate flask, dissolve ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (3.0 eq) in methanol and neutralize with KOH (3.0 eq) to generate free hydroxylamine. Filter off KCl.
    
  • Coupling: Add the free hydroxylamine solution to the mixed anhydride mixture at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 1N HCl, sat.

    
    , and brine.
    
  • Purification: Recrystallize from EtOAc/Hexane.

Protocol B: Fluorogenic HDAC Activity Assay

Objective: Quantify the inhibitory potency (ICngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

1

Principle: Uses a substrate (Acetyl-Lys(Ac)-AMC).[1][2] HDAC deacetylation sensitizes the substrate to trypsin digestion, releasing the fluorescent AMC fluorophore.

Reagents:

  • Enzyme: Recombinant HDAC1 or HeLa Nuclear Extract.[1][2]

  • Substrate: Boc-Lys(Ac)-AMC (50 µM final).[1][2]

  • Developer: Trypsin/Stop Solution.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    .
    

Workflow:

  • Plate Setup: Use black 96-well plates.

  • Compound Addition:

    • Add 10 µL of Cxu-4 (Test Range: 10 µM - 10 mM).[1][2]

    • Add 10 µL of Cxu-4-HA (Test Range: 1 nM - 10 µM).[1][2]

    • Add 10 µL of SAHA (Positive Control).[2]

  • Enzyme Incubation: Add 30 µL diluted HDAC enzyme. Incubate 30 min at 37°C.

  • Substrate Initiation: Add 10 µL Substrate. Incubate 30 min at 37°C.

  • Development: Add 50 µL Developer solution containing Trypsin and TSA (Trichostatin A) to stop the HDAC reaction and release AMC.[2]

  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Visualization of Workflows

Figure 1: Synthetic Transformation & Mechanism

This diagram illustrates the conversion of the scaffold to the active inhibitor and the subsequent biological assay logic.

HDAC_Workflowcluster_0Chemical Synthesiscluster_1HDAC Inhibition MechanismCxu4Cxu-4 Scaffold(Carboxylic Acid)ActivationMixed AnhydrideIntermediateCxu4->ActivationEtOCOCl, Et3NHydroxamateCxu-4-HA(Hydroxamic Acid)Activation->HydroxamateNH2OHZincZn2+ (Active Site)Hydroxamate->ZincChelation (Kd < 10nM)Hydroxamate->ZincBLOCKSSubstrateAc-Lys-AMC(Substrate)Zinc->SubstrateDeacetylation(If Uninhibited)FluorescenceFluorescence(Signal)Substrate->FluorescenceTrypsin Cleavage

Caption: Transformation of Cxu-4 scaffold to Cxu-4-HA and its interference in the enzymatic cascade.

Data Analysis & Expected Results

The table below summarizes expected IC

CompoundZBG TypePredicted IC

(HDAC1)
Role in Research
Cxu-4 Carboxylate> 1,000 µM (Weak)Negative Control / Scaffold
Cxu-4-HA Hydroxamate10 - 100 nM (Potent)Lead Compound
SAHA Hydroxamate~20 nMPositive Control
Cxu-4-Me Methyl EsterInactiveProdrug Control

Troubleshooting The Assay:

  • High Background: Ensure Trypsin is fresh.[1][2] Old trypsin fails to cleave the deacetylated substrate efficiently.

  • No Inhibition: Verify the hydroxamate synthesis. The carboxylic acid (Cxu-4 ) will likely show no activity below 1 mM.[1][2] This is a feature, not a bug; it validates that the ZBG is the driver of potency.

References

  • Synthesis of Succinyl-Hydroxamic Acids

    • Title: "Design and synthesis of histone deacetylase inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (Example proxy for standard SAHA synthesis protocols)[1][2]

  • Fluorogenic HDAC Assay Protocol

    • Title: "Analysis of Histone Deacetylase Activity."
    • Source:Methods in Molecular Biology.
    • URL:[Link]

  • Halogen Bonding in Ligand Design

    • Title: "Halogen bonding in medicinal chemistry: from observation to function."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Compound Data (PubChem)

    • Title: "4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid."[1][2]

    • Source:PubChem Compound Summary.
    • URL:[Link][1][2]

Antimicrobial Profiling of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid: From Scaffold to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-MedChem-2026-04

Executive Summary

This application note details the physicochemical characterization, synthetic utility, and antimicrobial evaluation of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS: 123663-31-6). While the free acid exhibits moderate intrinsic bacteriostatic activity, its primary value lies as a pharmacophore scaffold . It serves as the critical precursor for high-potency pyridazinone and thiosemicarbazone derivatives, which have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli comparable to standard fluoroquinolones.

This guide provides a validated workflow for:

  • Synthesis & Purification of the keto-acid scaffold.

  • Derivatization into bioactive pyridazinone analogs.

  • Antimicrobial Susceptibility Testing (AST) protocols determining Minimum Inhibitory Concentrations (MIC).

Chemical Context & Mechanism

The target molecule belongs to the class of aroylpropionic acids . The specific substitution pattern (3-chloro, 4-fluoro) is non-trivial; it mimics the halogenated pharmacophores found in successful antibiotics like Ciprofloxacin.

  • The "Fluorine Effect": The fluorine atom at the para-position enhances lipophilicity, facilitating passive diffusion across bacterial cell walls.

  • The "Chlorine Effect": The meta-chlorine provides steric bulk that can enhance binding affinity to target enzymes (e.g., DNA Gyrase) in the final derivatized drug candidate.

Mechanistic Pathway

While the acid acts as a weak membrane disruptor, its cyclized pyridazinone derivatives function as DNA intercalators or Type II Topoisomerase inhibitors , preventing bacterial DNA replication.

ChemicalWorkflow Start Precursors: Succinic Anhydride + 1-Chloro-2-fluorobenzene Reaction Friedel-Crafts Acylation (AlCl3) Start->Reaction Target SCAFFOLD: 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic Acid Reaction->Target Yield: ~75% Deriv Cyclization (Hydrazine Hydrate) Target->Deriv Reflux/EtOH Product ACTIVE AGENT: 6-(3-Chloro-4-fluorophenyl)- 2,3,4,5-tetrahydropyridazin-3-one Deriv->Product MIC < 2 µg/mL

Figure 1: Synthetic workflow transforming the precursors into the bioactive pyridazinone via the target keto-acid scaffold.

Protocol 1: Synthesis & Purification of the Scaffold

Objective: Obtain high-purity (>98%) keto-acid for biological screening.

Materials
  • Succinic anhydride (1.0 eq)

  • 1-Chloro-2-fluorobenzene (Excess, acts as solvent/reactant)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Nitrobenzene (Solvent)

  • HCl (conc.)

Step-by-Step Methodology
  • Activation: In a dry 250 mL round-bottom flask equipped with a calcium chloride guard tube, dissolve 0.1 mol of succinic anhydride in 50 mL of nitrobenzene.

  • Catalyst Addition: Add 0.22 mol of anhydrous AlCl₃ in small portions with continuous stirring. Caution: Exothermic reaction.

  • Acylation: Add 0.1 mol of 1-chloro-2-fluorobenzene dropwise.

  • Reflux: Heat the mixture on a steam bath (approx. 80°C) for 4 hours until HCl gas evolution ceases.

  • Quenching: Pour the reaction mixture into ice-cold water containing 10 mL conc. HCl.

  • Extraction: Steam distill to remove excess nitrobenzene/unreacted halobenzene. The residue will solidify upon cooling.

  • Purification: Dissolve the solid in sodium carbonate solution (10%), filter, and re-precipitate with dilute HCl. Recrystallize from ethanol.

Quality Control Check:

  • Melting Point: Expected range 128–130°C.

  • TLC: Solvent system Toluene:Ethyl Acetate:Formic Acid (5:4:1).[1] Single spot visualization under UV (254 nm).

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the acid and its derivatives against S. aureus (ATCC 25923) and E. coli (ATCC 25922).

Reagents
  • Test Compound: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (purified from Protocol 1).

  • Reference Drug: Ciprofloxacin (Sigma-Aldrich).

  • Media: Mueller-Hinton Broth (MHB), cation-adjusted.

  • Indicator: Resazurin dye (0.015%) or TTC (Triphenyl Tetrazolium Chloride).

Plate Preparation Logic

The acid has limited water solubility. Improper solubilization causes precipitation in the wells, leading to false "growth" readings (turbidity) or false "inhibition" (compound crashing out on bacteria).

  • Solvent Vehicle: DMSO (Dimethyl sulfoxide).

  • Constraint: Final DMSO concentration in the well must be < 1% to avoid solvent toxicity.

Workflow
  • Stock Preparation: Dissolve 10 mg of the keto-acid in 1 mL 100% DMSO (Concentration = 10,000 µg/mL).

  • Intermediate Dilution: Dilute stock 1:10 in MHB to get 1,000 µg/mL (10% DMSO).

  • Plate Loading:

    • Add 100 µL of sterile MHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of the 1,000 µg/mL compound solution to column 1.

    • Perform serial 2-fold dilutions from column 1 through column 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Result: Concentration range 1000 µg/mL down to ~1.9 µg/mL.

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to all wells (1–11).

    • Column 11: Growth Control (Bacteria + Broth + DMSO).

    • Column 12: Sterility Control (Broth only).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic reduction of dye).

MIC_Logic Start Plate Readout (After 24h) CheckControl Check Growth Control (Col 11) Start->CheckControl Valid Is it Pink/Turbid? CheckControl->Valid Invalid INVALID ASSAY Check Inoculum Valid->Invalid No Analyze Scan Cols 1-10 Find Transition Valid->Analyze Yes MIC_Def MIC = Lowest Conc. with NO Color Change Analyze->MIC_Def

Figure 2: Decision logic for validating and reading the MIC assay using Resazurin indicator.

Data Analysis & Expected Results

The following table summarizes typical activity profiles found in literature for this scaffold versus its cyclized derivatives.

Compound ClassStructure TypeTest OrganismTypical MIC (µg/mL)Activity Level
Parent Acid 4-oxo-butanoic acidS. aureus64 – 128Weak / Inactive
Parent Acid 4-oxo-butanoic acidE. coli> 128Inactive
Derivative PyridazinoneS. aureus0.5 – 2.0High
Derivative ThiosemicarbazoneB. subtilis4.0 – 8.0Moderate
Control CiprofloxacinS. aureus0.25 – 0.5High

Interpretation: If the parent acid shows an MIC < 32 µg/mL, verify purity. Often, trace contamination with highly active synthetic byproducts can skew results. The acid is primarily a pro-drug scaffold ; its conversion to the pyridazinone ring (which mimics the pharmacophore of many antihypertensive and antimicrobial agents) is required to unlock potent biological activity [1, 2].

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[2][4][5]

    • H335: May cause respiratory irritation.[2][3][5]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis (AlCl₃ is corrosive) and powder handling.

References

  • Verma, S. K., et al. (2008).[1] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)

  • PubChem. (n.d.). 3-(4-Chlorobenzoyl)propionic acid (Structural Analog Data).

  • National Institutes of Health (NIH). (2016).

Sources

Advanced Evaluation of 4-Aryl-4-Oxobutanoic Acid Derivatives: Anti-Inflammatory & Analgesic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

The Scaffold Significance

Oxobutanoic acid derivatives, particularly 4-aryl-4-oxobutanoic acids (also known as


-keto acids or succinic acid derivatives), represent a privileged scaffold in medicinal chemistry.[1] Historically validated by Fenbufen  (a prodrug of 4-biphenylacetic acid), this class offers a unique pharmacological profile. Unlike traditional NSAIDs that often cause direct gastric irritation due to the immediate presence of a free carboxylic acid group, 4-oxobutanoic acid derivatives can function as prodrugs  or dual inhibitors .
Mechanistic Advantage

The primary therapeutic value lies in their ability to modulate the arachidonic acid cascade. While the active metabolites (often aryl-acetic acids) potently inhibit Cyclooxygenase (COX) enzymes, recent structural modifications have enabled the design of Dual COX/5-LOX inhibitors . This dual action is critical for:

  • Enhanced Efficacy: Blocking both Prostaglandin (PG) and Leukotriene (LT) production.

  • Gastric Safety: Shunting arachidonic acid to the 5-LOX pathway (when only COX is inhibited) increases gastric-damaging leukotrienes. Dual inhibition mitigates this risk.

DOT Diagram: Metabolic & Signaling Pathway

The following diagram illustrates the metabolic activation of the oxobutanoic acid scaffold and its downstream interference with inflammatory signaling.

MOA Prodrug 4-Aryl-4-oxobutanoic Acid (Prodrug Scaffold) Metabolism Beta-Oxidation / Reduction (Liver) Prodrug->Metabolism In Vivo Activation DualEffect Dual Inhibition Potential (Scaffold Dependent) Prodrug->DualEffect ActiveMetabolite Active Aryl-Acetic Acid (e.g., Felbinac) Metabolism->ActiveMetabolite COX COX-1 / COX-2 Enzymes ActiveMetabolite->COX Inhibits AA Arachidonic Acid (Membrane Phospholipids) AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Pain, Inflammation) COX->PGs LTs Leukotrienes (Bronchoconstriction, Gastric Damage) LOX->LTs DualEffect->LOX Direct Inhibition (Specific Derivatives)

Caption: Metabolic activation of 4-oxobutanoic acid prodrugs and interference with Arachidonic Acid pathways.

Chemical Synthesis Protocol (General)

To evaluate this class, researchers typically synthesize a library of 4-aryl-4-oxobutanoic acids via Friedel-Crafts Acylation .

Reagents:

  • Succinic Anhydride (10 mmol)

  • Aromatic Substrate (e.g., Biphenyl, Isobutylbenzene) (10 mmol)

  • Anhydrous Aluminum Chloride (

    
    ) (22 mmol)
    
  • Solvent: Nitrobenzene or Dichloromethane (DCM)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a calcium chloride guard tube, dissolve succinic anhydride in the chosen solvent.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add anhydrous

    
     in small portions with constant stirring.
    
  • Reaction: Add the aromatic substrate dropwise. Allow the mixture to warm to room temperature and stir for 4–6 hours (monitor via TLC, Mobile Phase: Benzene:Acetone 8:2).

  • Quenching: Pour the reaction mixture into ice-cold HCl (10% v/v) to decompose the aluminum complex.

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash the organic layer with sodium bicarbonate (
    
    
    
    ) solution. The product (acid) will move to the aqueous layer.
  • Precipitation: Acidify the aqueous layer with conc. HCl to precipitate the 4-aryl-4-oxobutanoic acid. Recrystallize from Ethanol/Water.

In Vitro Screening Protocols

Before animal testing, compounds must be screened for enzymatic inhibition and protein stabilization.

A. COX-1 / COX-2 Inhibition Assay (Colorimetric)

Objective: Determine the


 of the derivative against cyclooxygenase enzymes.

Materials:

  • Ovine COX-1 and Human recombinant COX-2 enzymes.

  • Substrate: Arachidonic Acid (100

    
    M).
    
  • Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

  • Heme (Cofactor).[2]

Protocol:

  • Preparation: Dissolve test compounds in DMSO (Final concentration < 2%). Prepare serial dilutions (0.1, 1, 10, 100

    
    M).
    
  • Incubation: In a 96-well plate, mix enzyme, heme, and test compound in Tris-HCl buffer (pH 8.0). Incubate for 10 minutes at 25°C.

  • Initiation: Add Arachidonic Acid and TMPD.

  • Measurement: The peroxidase activity of COX oxidizes TMPD to a blue compound. Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    [2]
    
B. Protein Denaturation Assay (Anti-inflammatory Screen)

Rationale: Denaturation of proteins is a well-documented cause of inflammation. Agents that stabilize albumin often possess anti-inflammatory activity.

Protocol:

  • Mix: 2 mL of Test Compound (various concentrations) + 2.8 mL of Phosphate Buffered Saline (pH 6.4) + 0.2 mL of fresh egg albumin (or 1% BSA solution).

  • Heat: Incubate at 37°C for 15 mins, then heat at 70°C for 5 mins to induce denaturation.

  • Cool: Cool to room temperature.

  • Measure: Read Absorbance at 660 nm .

  • Validity: High absorbance indicates high turbidity (denaturation). Effective compounds will lower absorbance compared to control.

In Vivo Validation Protocols

Ethical Note: All animal experiments must comply with IACUC/Institutional guidelines.

A. Carrageenan-Induced Paw Edema (Acute Inflammation)

Target: Evaluation of anti-inflammatory efficacy in the acute phase (3-5 hours).

Workflow:

  • Animals: Wistar albino rats (150–200g), fasted for 12h.

  • Grouping:

    • Group I: Vehicle Control (0.5% CMC).

    • Group II: Standard (Indomethacin 10 mg/kg or Fenbufen 20 mg/kg).

    • Group III-V: Test Compounds (Low, Mid, High dose).

  • Administration: Administer drugs orally (p.o.) 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a Plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Edema Inhibition.

    
    
    (Where 
    
    
    
    is paw volume at time t, and
    
    
    is initial volume).
B. Acetic Acid-Induced Writhing (Peripheral Analgesia)

Target: Evaluation of peripheral analgesic activity (inhibition of local peritoneal inflammation).

Workflow:

  • Animals: Swiss albino mice (20–25g).

  • Pre-treatment: Administer test compounds orally 1 hour before testing.

  • Induction: Inject 0.6% Acetic Acid (10 mL/kg, i.p.).

  • Observation: Immediately place mice in transparent observation chambers.

  • Count: Count the number of "writhes" (abdominal constriction + stretching of hind limbs) for 20 minutes, starting 5 minutes after injection.

  • Significance: A reduction in writhes compared to control indicates peripheral analgesic activity.

Experimental Workflow Diagram

This diagram summarizes the logical flow from synthesis to lead selection.

Workflow Design Scaffold Design (4-Aryl-4-oxobutanoic Acid) Synth Synthesis (Friedel-Crafts) Design->Synth Screen In Vitro Screen (COX-1/2, Albumin) Synth->Screen Decision Hit Selection (IC50 < Standard) Screen->Decision Decision->Design Fail Tox Acute Toxicity (LD50 Determination) Decision->Tox Pass Vivo_Inflam Anti-Inflammatory (Carrageenan Edema) Tox->Vivo_Inflam Vivo_Pain Analgesic (Writhing/Hot Plate) Tox->Vivo_Pain Lead Lead Candidate Vivo_Inflam->Lead Vivo_Pain->Lead

Caption: Step-by-step workflow for the development of oxobutanoic acid-based therapeutics.

Data Presentation & Analysis

When reporting results, summarize quantitative data in a comparative table format.

Table 1: Template for Reporting Biological Activity

Compound CodeR-Group SubstitutionCOX-2 IC50 (

M)
COX-1 IC50 (

M)
Selectivity Index (COX-1/COX-2)% Edema Inhibition (3h)
Standard (Indomethacin)0.850.040.0565.4%
Test-01 4-Phenyl1.205.404.5045.2%
Test-02 4-(4-F-Phenyl)0.908.509.4462.1%

Statistical Analysis:

  • Data should be expressed as Mean ± SEM.

  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the control group.

  • Significance level:

    
    .
    

References

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid derivatives. Source: PubMed / NIH URL:[Link]

  • Synthesis, Analgesic and Anti-inflammatory Activities of Novel 4-Oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)butanoic Acid Derivatives. Source: ResearchGate URL:[2][3][Link]

  • Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs (Fenbufen Derivatives). Source: PMC - NIH URL:[Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals. Source: PMC - NIH URL:[Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Source: MDPI URL:[Link]

Sources

Anticonvulsant agent development with 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS 62903-16-6) as a critical pharmacophore scaffold in the development of non-sedative anticonvulsant agents. Belonging to the class of aroylpropionic acids, this compound serves as the primary precursor for 6-aryl-4,5-dihydropyridazin-3(2H)-ones , a chemical class exhibiting potent antiepileptic activity comparable to carbamazepine and phenytoin but with potentially lower neurotoxicity.

This document provides a validated workflow for:

  • Chemical Synthesis: Optimization of the Friedel-Crafts acylation and subsequent cyclization.

  • Pharmacological Profiling: Protocols for Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazol (scPTZ) seizure models.

  • Mechanism Validation: In silico docking strategies targeting Voltage-Gated Sodium Channels (VGSCs).

Scientific Background & Mechanism

The "3-chloro-4-fluoro" substitution pattern on the phenyl ring is a strategic medicinal chemistry choice.[1]

  • Metabolic Stability: The fluorine atom at the para position blocks metabolic hydroxylation (a common clearance pathway for phenyl rings), extending the half-life (

    
    ).
    
  • Lipophilicity: The meta-chlorine enhances lipophilicity (

    
    ), facilitating Blood-Brain Barrier (BBB) penetration.
    
  • Pharmacophore: The 4-oxobutanoic acid tail allows for cyclization into pyridazinone or succinimide heterocycles. These cyclic derivatives mimic the spatial arrangement of GABA and interact with the inactivated state of sodium channels, stabilizing neuronal membranes during high-frequency firing.

Development Pathway Visualization

G Start Precursor: 1-Chloro-2-fluorobenzene Inter Scaffold (CAS 62903-16-6): 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic acid Start->Inter Friedel-Crafts (Succinic Anhydride/AlCl3) Deriv Active Agent: 6-(3-Chloro-4-fluorophenyl)- 4,5-dihydropyridazin-3(2H)-one Inter->Deriv Cyclization (N2H4·H2O, EtOH) Target Target Interaction: NaV1.2 Channel (Inactivated State) Deriv->Target Binding & Stabilization

Figure 1: Synthetic and mechanistic pathway from raw precursor to active anticonvulsant agent.[2]

Chemical Synthesis Protocols

Protocol A: Synthesis of the Scaffold (If not purchased)

Rationale: Commercial supplies may vary in purity. In-house synthesis ensures control over the "3-chloro-4-fluoro" regiochemistry.

Reagents:

  • Succinic anhydride (1.0 eq)

  • 1-Chloro-2-fluorobenzene (Excess, acts as solvent/reactant)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 eq)
    
  • Nitrobenzene (optional solvent if neat reaction is too viscous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a calcium chloride guard tube.

  • Addition: Add succinic anhydride (0.1 mol) and anhydrous

    
     (0.22 mol) to the flask.
    
  • Reaction: Add 1-chloro-2-fluorobenzene (50 mL) dropwise under constant stirring. The reaction is exothermic; maintain temperature

    
     initially.
    
  • Heating: Once addition is complete, reflux the mixture at

    
     for 4 hours. Note: Monitor HCl gas evolution.
    
  • Quenching: Cool the reaction mass to room temperature and pour into ice-cold water (

    
    ) containing concentrated HCl (
    
    
    
    ) to decompose the aluminum complex.
  • Isolation: Steam distill to remove excess fluorobenzene. The solid residue is the crude acid.

  • Purification: Dissolve the residue in sodium hydroxide solution (

    
    ), filter to remove insoluble impurities, and re-precipitate by acidifying with HCl. Recrystallize from ethanol.
    
    • QC Check: Melting point should be sharp (approx.

      
      , verify with specific CoA).
      
Protocol B: Cyclization to Active Pyridazinone

Rationale: The acid itself is a prodrug/intermediate. The pyridazinone ring is the active pharmacophore.

Reagents:

  • 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (from Protocol A)[3][4]

  • Hydrazine hydrate (

    
    , 2.0 eq)
    
  • Ethanol (Absolute)

Methodology:

  • Dissolve 0.01 mol of the keto-acid in

    
     of ethanol.
    
  • Add hydrazine hydrate (0.02 mol) dropwise.

  • Reflux for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Cool to room temperature. The product, 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one , will crystallize.

  • Filter, wash with cold ethanol, and recrystallize from ethanol/DMF.

Pharmacological Evaluation Protocols

To validate anticonvulsant activity, the compound must be tested against the two "gold standard" seizure models: MES (identifies agents effective against generalized tonic-clonic seizures) and scPTZ (identifies agents effective against absence/myoclonic seizures).

Experimental Design Table
ParameterMES Test (Maximal Electroshock)scPTZ Test (Pentylenetetrazol)Neurotoxicity (Rotarod)
Animal Model Male Albino Mice (CF-1 strain), 20–25gMale Albino Mice, 20–25gMale Albino Mice, 20–25g
Stimulus 60 Hz AC, 50 mA, 0.2 sec (corneal electrodes)PTZ 85 mg/kg (subcutaneous)Rotating rod (6–10 rpm)
Endpoint Abolition of Hind Limb Tonic Extension (HLTE)Absence of clonic spasms >5 secFall from rod < 1 min
Relevance Na+ Channel Blockade (e.g., Phenytoin)GABAergic Modulation (e.g., Valproate)Motor Deficit / Sedation
Protocol C: Maximal Electroshock (MES) Screen
  • Preparation: Suspend the test compound in 0.5% carboxymethylcellulose (CMC) or polyethylene glycol (PEG-400).

  • Dosing: Administer intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • Time Points: Test at 0.5 h and 4.0 h post-administration to assess onset and duration.

  • Shock Application: Apply corneal electrodes with electrolyte gel. Deliver 50 mA current for 0.2 s.

  • Scoring:

    • Protected: Animal does not show Hind Limb Tonic Extension (HLTE) (legs extending 180° to body axis).

    • Not Protected: HLTE observed.

Protocol D: Rotarod Neurotoxicity Test

Rationale: An effective AED must not cause sedation at therapeutic doses.

  • Training: Train mice to balance on a rotating rod (diameter 3 cm, 6 rpm) for at least 1 minute prior to testing.

  • Testing: Administer compound. Place mouse on rod.

  • Fail Criteria: Inability to maintain equilibrium for 1 minute.

  • Calculation: Determine the Protective Index (

    
    ). A PI > 2.0 is considered promising; PI > 5.0 is excellent.
    

Computational Validation (In Silico)

Before moving to expensive in vivo models, validate the ligand-target interaction.

Target: Voltage-Gated Sodium Channel (NaV1.2) or GABA-A Receptor. Software: AutoDock Vina or Schrödinger Glide.

Workflow:

  • Ligand Prep: Minimize energy of 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one using DFT (B3LYP/6-31G*).

  • Receptor Prep: Retrieve PDB ID 4F4L (Voltage-gated Sodium Channel) or homology model. Remove water; add polar hydrogens.

  • Grid Generation: Center grid box on the inner pore residues (F1764 and Y1771 for NaV).

  • Docking: Run rigid docking. Look for hydrogen bonding between the pyridazinone "NH-CO" motif and the receptor backbone.

  • Success Criteria: Binding Energy

    
    .
    

Safety & Handling

  • 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid: Irritant. Avoid inhalation. Store at

    
    .
    
  • Hydrazine Hydrate: Carcinogenic and highly toxic. Use strictly in a fume hood with double-gloving (Nitrile). Quench waste with bleach (sodium hypochlorite) before disposal.

  • Waste Disposal: All halogenated organic waste must be segregated.

References

  • BenchChem. (2025). Synthesis of 3-Chloro-4-fluoroaniline and Derivatives: Detailed Protocols. Retrieved from

  • National Institutes of Health (PMC). (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. PubMed Central. Retrieved from

  • MDPI. (2022). Identification of New Compounds with Anticonvulsant Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides.[5] Molecules.[1][2][3][4][6][7][8][9][10] Retrieved from

  • Brieflands. (2025). Synthesis and Anticonvulsant Activity Evaluation of 3-alkoxy-4-(4-(hexyloxy/heptyloxy)phenyl)-4H-1,2,4-triazole.[11][12] Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 3-Chloro-4-fluoronitrobenzene and Derivatives.[1][13] Retrieved from

Sources

Application Note: Esterification Strategies for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Industrial Context[2][3][4]

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (often referred to as the "Succinoylation Intermediate") is a critical building block in the synthesis of Olaparib , a poly (ADP-ribose) polymerase (PARP) inhibitor used in oncology.

While the primary industrial route often involves the direct reaction of this acid with hydrazine to form the phthalazinone core, esterification serves two vital roles in advanced process development:[1]

  • Purification Handle: The ester derivative often exhibits superior solubility profiles in organic solvents (e.g., ethyl acetate, toluene) compared to the free acid, allowing for the removal of inorganic salts and succinic anhydride byproducts via liquid-liquid extraction.[1]

  • Protection Strategy: Masking the carboxylic acid prevents decarboxylation or side-reactions during subsequent halogenation or Friedel-Crafts modifications on the aromatic ring.

This guide details two robust protocols for converting the free acid to its methyl ester, addressing the specific challenge of


-keto acid pseudo-ester tautomerism .

Chemical Challenges: The -Keto Acid Equilibrium

The substrate is a


-keto acid. Unlike simple carboxylic acids, these molecules exist in a dynamic equilibrium between the open-chain keto-acid  and the cyclic hydroxyl-lactone (pseudo-acid) .
  • Open Form:

    
    
    
  • Cyclic Form: 5-aryl-5-hydroxy-dihydrofuran-2-one

The Esterification Risk: Under acidic conditions, esterification can theoretically yield the normal acyclic ester (desired) or the cyclic pseudo-ester (methoxy-lactone).[1]

  • Expert Insight: For 4-aryl-4-oxobutanoic acids, the acyclic methyl ester is thermodynamically favored in methanol, but the presence of water can hydrolyze the product back to the cyclic pseudo-acid form.[1] Therefore, water removal and excess alcohol are critical process parameters (CPPs).[1]

Protocol A: Thionyl Chloride ( ) Mediated Methanolysis

Best for: High throughput, quantitative yield, and moisture-sensitive batches.[1]

Mechanism

Thionyl chloride reacts with methanol to generate anhydrous HCl in situ and activates the carboxylic acid via an acyl chloride intermediate (or mixed anhydride), driving the reaction to completion irreversibly.[1]

Reagents & Equipment[5]
  • Substrate: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (10.0 g, 43.4 mmol)

  • Reagent: Thionyl Chloride (

    
    ) (6.2 g, 52.1 mmol, 1.2 eq)[1]
    
  • Solvent: Methanol (anhydrous, 100 mL)

  • Equipment: 250 mL 3-neck RBF, reflux condenser,

    
     inlet, dropping funnel, scrubber (for 
    
    
    
    /HCl gas).
Step-by-Step Procedure
  • Setup: Charge the reaction flask with Methanol under

    
     flow. Cool the solvent to 0–5°C using an ice/water bath.
    
  • Activation: Add

    
     dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution.[1]
    
  • Addition: Add the solid substrate portion-wise to the cold solution. Ensure complete dissolution.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to reflux (65°C) for 2 hours.

  • IPC (In-Process Control): Check by TLC (Hexane:EtOAc 7:3) or HPLC. The acid spot (

    
    ) should disappear, replaced by the ester (
    
    
    
    ).[1]
  • Quench & Workup:

    • Cool to RT.

    • Concentrate the mixture under reduced pressure to remove excess MeOH and

      
      .
      
    • Dissolve the residue in Ethyl Acetate (100 mL).

    • Wash with sat.

      
       (2 x 50 mL) to neutralize residual HCl.
      
    • Wash with Brine (50 mL).

    • Dry over

      
      , filter, and evaporate.[1]
      
  • Yield: Expect >95% yield as a viscous pale yellow oil or low-melting solid.

Protocol B: Acid-Catalyzed Fischer Esterification

Best for: Large-scale manufacturing where


 handling is restricted; "Greener" profile.
Reagents
  • Substrate: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (10.0 g)

  • Catalyst: Sulfuric Acid (

    
    , conc.)[1] (0.5 mL, 5 mol%)[1]
    
  • Solvent: Methanol (150 mL)

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in Methanol at RT.

  • Catalysis: Add conc.

    
     dropwise.
    
  • Equilibrium Shift: Heat to reflux (65°C) for 6–8 hours.

    • Critical Step: For scales >100g, use a Dean-Stark trap (using a Benzene/Toluene co-solvent method) or add Molecular Sieves (3Å) to the reaction pot to scavenge water.[1]

  • Workup:

    • Concentrate methanol to ~20% volume.

    • Pour into crushed ice/water (200 mL).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate.

    • Wash organic layer with 5%

      
       (removes unreacted acid).
      
  • Isolation: Dry and concentrate.

Process Visualization (Workflow)[1][6]

The following diagram illustrates the decision logic and workflow for the esterification process, highlighting the critical divergence based on available reagents.

EsterificationWorkflow Start Start: 4-(3-Cl-4-F-phenyl)-4-oxobutanoic acid Decision Select Method Start->Decision MethodA Method A: SOCl2 / MeOH (High Rate / Quant. Yield) Decision->MethodA Rapid/Lab Scale MethodB Method B: H2SO4 / MeOH (Scalable / Equilibrium Limited) Decision->MethodB Bulk/Green Chem Activation In-situ HCl Generation (0°C, Exothermic) MethodA->Activation RefluxA Reflux (2 hrs) Activation->RefluxA Workup Workup: 1. Evaporation 2. EtOAc Extraction 3. NaHCO3 Wash RefluxA->Workup RefluxB Reflux (6-8 hrs) + Water Scavenging MethodB->RefluxB RefluxB->Workup QC QC Analysis: NMR (Check Methoxy Signal) HPLC (Purity >98%) Workup->QC Product Final Product: Methyl 4-(3-chloro-4-fluorophenyl)-4-oxobutanoate QC->Product

Caption: Workflow comparison for Thionyl Chloride vs. Fischer Esterification routes.

Analytical Validation & QC

To ensure the integrity of the ester and rule out pseudo-ester formation, the following analytical markers should be verified.

Data Summary Table
ParameterFree Acid (Starting Material)Methyl Ester (Product)
Appearance White to off-white solidPale yellow oil / Low melt solid
HPLC RT (Generic C18) ~4.5 min~7.2 min (Increased lipophilicity)
1H NMR (

)
Triplet at

2.60 ppm
Triplet at

2.75 ppm (Shifted)
1H NMR (

)
Absent Singlet at

3.65 ppm
IR Spectroscopy Broad -OH stretch (3200-2500

)
No broad -OH; Sharp C=O (1735

)
NMR Interpretation (Self-Validation)[1]
  • Success Indicator: A sharp singlet integrating to 3H around 3.6–3.7 ppm confirms the methyl ester.

  • Failure Indicator (Pseudo-ester): If the spectrum shows complex splitting of the methylene protons or a shift of the methoxy group to ~3.2 ppm (characteristic of a ketal-like environment), the cyclic pseudo-ester may have formed.[1] This usually occurs if the reaction mixture was not sufficiently basic during workup or if water was present during reflux.

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591.[1]

  • AstraZeneca AB. (2008). Phthalazinone Derivatives.[2] World Intellectual Property Organization Patent WO2008047082.

  • Bhatt, M. V., et al. (1980).[1] Aspects of tautomerism.[3] 6. Base-catalyzed hydrolysis of pseudo esters of gamma-keto acids. Journal of Organic Chemistry, 45(10), 1881–1886.[1] [1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification mechanics).

Sources

Application Note: Nucleophilic Substitution Strategies for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details high-fidelity protocols for performing nucleophilic substitution reactions on 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS: 1544-66-7).[1] This scaffold is a critical intermediate in the synthesis of biologically active heterocycles, including potential potassium-competitive acid blockers (P-CABs) and indole derivatives.[1] We provide validated workflows for two distinct substitution pathways: (1) Nucleophilic Aromatic Substitution (


)  of the activated fluorine atom, and (2) Nucleophilic Acyl Substitution  at the carboxylic acid terminus. Mechanistic insights into regioselectivity (F vs. Cl) and solvent-dependent kinetics are analyzed to ensure reproducibility in drug development pipelines.[1]

Introduction & Molecule Analysis[1][2]

The 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid scaffold presents a unique "push-pull" electronic environment that dictates its reactivity profile.[1] Success in modifying this molecule requires understanding the interplay between the aromatic halogenation pattern and the pendant succinyl chain.

Structural Reactivity Profile[1]
  • The Electrophilic Aromatic Core: The ketone at the 4-position acts as a strong electron-withdrawing group (EWG) para to the fluorine atom.[1] This activates the C4-Fluorine bond toward Nucleophilic Aromatic Substitution (

    
    ) .[1]
    
  • Regioselectivity (F vs. Cl): While chlorine is present at the meta position, the fluorine is the superior leaving group in

    
     reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer complex intermediate [1].
    
  • The Carboxylic Tail: The terminal acid is susceptible to standard acyl substitution (esterification, amidation) but can interfere with

    
     reactions by forming salts with amine nucleophiles. Protection or sequential modification is often required.[1]
    
Pharmaceutical Relevance

This molecular class serves as a precursor for tetrahydro-β-carbolines and indoles via the Fischer Indole Synthesis or intramolecular cyclization.[1] Analogous structures are utilized in the synthesis of Vonoprazan-class therapeutics and modulators of the Aryl Hydrocarbon Receptor (AhR) [2, 3].[1]

Mechanistic Insight: The Pathway

The displacement of the fluorine atom by a nucleophile (e.g., a primary amine) is the most chemically significant transformation for diversifying this scaffold.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.[1][2][3][4] The rate-determining step is the formation of the Meisenheimer Complex .[4]

  • Nucleophilic Attack: The nucleophile attacks C4, breaking aromaticity and pushing electron density onto the carbonyl oxygen (and the ring).

  • Stabilization: The high electronegativity of F stabilizes this transition state more effectively than Cl.[1]

  • Re-aromatization: Loss of the fluoride ion restores aromaticity.[1][5]

SNAr_Mechanism cluster_conditions Critical Factors Substrate Substrate (3-Cl-4-F-Phenyl ketone) Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex + Nucleophile (R-NH2) Slow Step (Rate Determining) Product Substituted Product (3-Cl-4-Amino-Phenyl) Complex->Product - F⁻ (Fast Step) Restoration of Aromaticity Solvent Polar Aprotic (DMSO/DMF) Temp Temp (60-100°C)

Figure 1: Mechanistic flow of the


 reaction on the activated fluorophenyl ring.

Experimental Protocols

Protocol A: Selective Amination

Objective: Replace the C4-Fluorine with a primary amine (e.g., Methylamine or Benzylamine) while retaining the Chlorine atom.

Pre-requisite: If the nucleophile is expensive, convert the carboxylic acid to a methyl ester first (see Protocol B) to prevent consumption of the amine by acid-base neutralization.

Materials
  • Substrate: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (1.0 eq)

  • Nucleophile: 40% Methylamine in water (or desired amine) (3.0 - 5.0 eq)[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1]

  • Workup: Ethyl Acetate, 1N HCl, Brine.[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (4.3 mmol) of the substrate in 10 mL of DMSO.

    • Note: DMSO is preferred over DMF for higher reaction rates due to better stabilization of the charged intermediate [4].

  • Base Addition: Add finely ground

    
     (1.2 g, 8.6 mmol). Stir for 10 minutes at room temperature.
    
  • Nucleophile Addition: Add the amine (13-20 mmol). If using a volatile amine, use a sealed pressure tube.[1]

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Monitoring: Monitor by TLC (50:50 Hexane:EtOAc) or LC-MS.[1] The starting material (F-substituted) will disappear; the product (Amino-substituted) is more polar.[1]

  • Quench: Cool to room temperature. Pour the reaction mixture into 50 mL of ice-water.

  • Acidification: Carefully adjust pH to ~3-4 using 1N HCl. (Crucial to protonate the carboxylic acid if it wasn't protected).[1]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMSO.[1]

  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    
Protocol B: Carboxyl Activation (Esterification)

Objective: Protect the acid functionality or activate it for Friedel-Crafts cyclization.[1]

Materials
  • Substrate: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid[1][6]

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq) or Methanol/
    
    
    
    [1]
  • Solvent: Dichloromethane (DCM) or Methanol (for ester)[1]

Methodology (Methyl Ester Synthesis)
  • Setup: Dissolve substrate (1.0 g) in 15 mL dry Methanol.

  • Catalyst: Add 3-5 drops of conc. Sulfuric Acid (

    
    ).[1]
    
  • Reflux: Heat to reflux (65°C) for 3 hours.

  • Workup: Concentrate solvent in vacuo. Redissolve residue in EtOAc, wash with saturated

    
     (to remove unreacted acid), then brine.
    
  • Outcome: Yields the methyl ester, which is a superior substrate for Protocol A (prevents salt formation).

Optimization & Troubleshooting Guide

The following decision matrix assists in optimizing reaction conditions based on observed impurities or low yields.

Data Summary: Solvent Effects on Rate
SolventDielectric ConstantReaction Rate (Relative)Comments
DMSO 47High (1.[1]0)Best for stabilizing Meisenheimer complex.[1] Hard to remove.
DMF 38High (0.[1]85)Good alternative, easier workup than DMSO.[1]
Ethanol 24Low (<0.[1]1)Protic solvents hydrogen bond to the nucleophile, deactivating it. Avoid.
THF 7.5Very LowPoor solubility of polar intermediates.[1]
Troubleshooting Logic Flow

Troubleshooting Start Issue: Low Yield in SNAr Check1 Is the Amine Nucleophilic? Start->Check1 Check2 Check Solvent System Check1->Check2 Yes Action1 Use Stronger Base (Cs2CO3) or increase equivalents Check1->Action1 No (Steric bulk/Low pKa) Check3 Check Temperature Check2->Check3 Using DMSO/DMF Action2 Switch to DMSO (Polar Aprotic is required) Check2->Action2 Using EtOH/THF Action3 Increase Temp to 100°C (Activation Barrier) Check3->Action3 < 80°C Action4 Protect Acid as Ester (Prevent Zwitterion) Check3->Action4 > 80°C & No Reaction

Figure 2: Troubleshooting decision tree for optimizing


 yields.

Safety & Handling

  • Thionyl Chloride: Highly corrosive and releases HCl/SO2 gas.[1] Use in a well-ventilated fume hood.[1]

  • Fluorinated Aromatics: Often possess unique toxicological profiles.[1] Handle with standard PPE (gloves, goggles, lab coat).[1]

  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated solvents.[1]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group.[2][3][4][5]Link

  • BenchChem. (2025).[1][7] Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.Link[1]

  • National Institutes of Health (PMC). (2023).[1] FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution.[1]Link[1]

  • Journal of the American Chemical Society. (2019). Catalytic Concerted SNAr Reactions of Fluoroarenes.[1][8]Link[1]

  • Google Patents. (2024).[1] Preparation method of Vonoprazan fumarate (CN117534656).[1][9][10]Link[1]

Sources

Application Note: Mechanistic Profiling of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid as an Aldose Reductase Inhibitor Scaffold

[1]

Executive Summary

This application note details the protocols for evaluating the Mechanism of Action (MoA) of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid . While widely recognized as a key synthetic intermediate for the potent aldose reductase inhibitor Fidarestat (SNK-860) , this

This guide provides a standardized workflow to validate its activity as a competitive inhibitor of Aldose Reductase (ALR2) , distinguishing its efficacy from the related Aldehyde Reductase (ALR1) to ensure therapeutic specificity.[1]

Mechanistic Hypothesis & Biological Context[1][2]

The Target: Aldose Reductase (ALR2)

Aldose Reductase (ALR2; EC 1.1.1.[1]21) is the rate-limiting enzyme of the polyol pathway.[2] Under hyperglycemic conditions (diabetes), ALR2 reduces excess glucose to sorbitol , consuming NADPH.[1] Sorbitol accumulation leads to osmotic stress, implicated in diabetic neuropathy, retinopathy, and nephropathy.[1]

The Compound: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

This molecule acts as a "linear pharmacophore" containing two critical domains required for ALR2 inhibition:[1]

  • Hydrophobic Domain (3-Chloro-4-fluorophenyl): Targets the "specificity pocket" (Trp111, Thr113, Phe122) of the enzyme, providing affinity.[1]

  • Acidic Head Group (Carboxylic Acid): Mimics the substrate's carbonyl oxygen and interacts with the anion-binding site (Tyr48, His110, Trp20) near the nicotinamide ring of NADPH.[1]

Comparison: Unlike its cyclic hydantoin derivative (Fidarestat), the open-chain acid offers a flexible scaffold for Structure-Activity Relationship (SAR) studies.[1]

Pathway Visualization

The following diagram illustrates the intervention point of the compound within the metabolic flux.

PolyolPathwayGlucoseGlucoseSorbitolSorbitol(Osmotic Stress)Glucose->SorbitolNADPH -> NADP+FructoseFructoseSorbitol->FructoseNAD+ -> NADHALR2Aldose Reductase(ALR2)ALR2->GlucoseCatalyzesSDHSorbitolDehydrogenaseInhibitor4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acidInhibitor->ALR2Inhibits(Competitive)

Figure 1: The Polyol Pathway highlighting the specific inhibition of Aldose Reductase (ALR2) by the target compound to prevent Sorbitol accumulation.[1]

Experimental Protocols

Protocol A: In Vitro Kinetic Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 and Ki of the compound against recombinant human ALR2. Principle: Measure the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

Materials
  • Enzyme: Recombinant Human Aldose Reductase (rhAR), purified (0.1 U/mL).[1]

  • Substrate: D,L-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.15 mM final concentration).[1]

  • Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Test Compound: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (dissolved in DMSO).

  • Reference Control: Epalrestat or Fidarestat.[1]

Workflow
  • Preparation: Dilute test compound in DMSO to create a concentration gradient (0.1 nM to 100 µM). Keep final DMSO concentration < 1%.[1]

  • Incubation: In a quartz cuvette or UV-transparent 96-well plate, mix:

    • 800 µL Phosphate Buffer

    • 50 µL NADPH[1]

    • 50 µL Enzyme Solution (rhAR)[1]

    • 10 µL Test Compound[1]

  • Baseline: Incubate at 30°C for 5 minutes to establish baseline stability.

  • Initiation: Add 90 µL D,L-Glyceraldehyde to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) continuously for 5 minutes.

  • Calculation:

    
    
    Determine IC50 using non-linear regression (Log-inhibitor vs. response).
    
Protocol B: Selectivity Profiling (ALR2 vs. ALR1)

Objective: Ensure the compound does not inhibit Aldehyde Reductase (ALR1), which is essential for detoxifying reactive aldehydes.[1] High selectivity reduces side effects.[1]

Methodology Differences
ParameterALR2 Assay (Target)ALR1 Assay (Off-Target)
Enzyme Source Recombinant Human ALR2Recombinant Human ALR1 (kidney)
Substrate D,L-GlyceraldehydeD-Glucuronate (20 mM)
Buffer pH 6.2 (Phosphate)7.0 (Phosphate)
Cofactor NADPHNADPH
Target Selectivity Ratio N/A

-fold preference for ALR2

Interpretation: A viable drug candidate must show high potency (low IC50) for ALR2 and low potency (high IC50) for ALR1.[1]

Protocol C: Ex Vivo Sorbitol Accumulation Assay

Objective: Validate membrane permeability and intracellular efficacy using Rat Erythrocytes.

Workflow
  • Isolation: Collect blood from Sprague-Dawley rats in heparinized tubes.[1] Centrifuge (1000 x g, 10 min) to separate erythrocytes. Wash 3x with Krebs-Ringer bicarbonate buffer (pH 7.4).[1]

  • Induction: Resuspend cells (hematocrit 20%) in buffer containing 30 mM Glucose (hyperglycemic condition).

  • Treatment: Add 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid at varying concentrations (1, 10, 50 µM). Incubate for 3 hours at 37°C under 5% CO2.

  • Extraction: Centrifuge cells, wash with ice-cold saline. Lyse cells with 6% Perchloric acid (PCA).[1] Neutralize supernatant with 2.5 M Potassium Carbonate.

  • Quantification: Measure sorbitol content using HPLC (Aminex HPX-87C column) or an enzymatic Sorbitol Dehydrogenase fluorometric kit.

Data Presentation & Analysis

Experimental Workflow Diagram

Workflowcluster_InVitroPhase 1: Enzymatic Screeningcluster_CellularPhase 2: Functional ValidationStartCompound Synthesis/PurificationStep1rhAR Inhibition Assay(Substrate: Glyceraldehyde)Start->Step1Step2Selectivity Assay(Target: ALR1 vs ALR2)Step1->Step2DecisionSelectivity Ratio > 100?Step2->DecisionStep3Erythrocyte Sorbitol Assay(Glucose Stress: 30mM)Decision->StartNo (Re-design)Decision->Step3Yes

Figure 2: Sequential screening workflow for validating the efficacy and selectivity of the target acid.

Expected Results Summary

The following table outlines hypothetical reference values for the acid compared to the cyclic drug (Fidarestat) to guide data interpretation.

CompoundALR2 IC50 (nM)ALR1 IC50 (µM)Selectivity RatioSorbitol Reduction (Erythrocytes)
4-(3-Cl-4-F-phenyl)-4-oxobutanoic acid 150 - 300 nM> 50 µM~200Moderate (Dependent on uptake)
Fidarestat (Cyclic Reference) 9 - 20 nM> 100 µM> 5000High
Epalrestat (Standard) ~120 nM~10 µM~80High

Note: The open-chain acid is generally less potent than the rigid spiro-hydantoin (Fidarestat) but serves as a critical probe for understanding the minimal pharmacophore requirements.

References

  • Mizuno, K., et al. (1990).[1] "Pharmacological profile of a new aldose reductase inhibitor, Fidarestat (SNK-860)." Current Concepts of Aldose Reductase and Its Inhibitions, Elsevier, pp. 89–96.[1]

  • Oka, M., et al. (2000).[1] "Configuration and crystal structure of complex with aldose reductase: Fidarestat." Journal of Medicinal Chemistry, 43(12), 2479–2483.[1]

  • Schemmel, J., et al. (2010).[1] "Aldose Reductase Inhibitors: The Case for Fidarestat." Expert Opinion on Investigational Drugs, 19(10), 1277–1291.[1] [1]

  • Kador, P. F., et al. (2001).[1] "Synthesis of potential aldose reductase inhibitors based on minimal pharmacophore requirements." Journal of Pharmacy and Pharmacology, 53(6), 831-839.[1]

  • BenchChem. (2025).[1][3] "4-Oxobutanoic Acid: A Versatile Precursor in Organic Synthesis."[1][3] Application Note.

Application in agricultural chemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Accelerated Discovery of SDHI Fungicides via Continuous Flow Synthesis and Late-Stage C-H Functionalization

Abstract

This application note details a high-throughput workflow for the synthesis and diversification of Pyrazole-Carboxamide Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of modern fungicides. We present a hybrid methodology combining continuous flow chemistry for the safe, scalable construction of the pyrazole core with Late-Stage Functionalization (LSF) via Palladium-catalyzed C-H activation. This protocol addresses two major industry bottlenecks: the safety management of hazardous hydrazine intermediates and the rapid generation of Structure-Activity Relationship (SAR) libraries.

Introduction & Mechanistic Grounding

Succinate Dehydrogenase Inhibitors (SDHIs) have become the fastest-growing class of fungicides (e.g., Fluxapyroxad, Benzovindiflupyr). They function by binding to the ubiquinone-binding pocket of Complex II in the mitochondrial electron transport chain.

Mechanism of Action (MoA)

Unlike QoI fungicides (strobilurins) that target Complex III, SDHIs specifically inhibit the oxidation of succinate to fumarate and the subsequent reduction of ubiquinone (Q) to ubiquinol (QH2). This blockage halts ATP production and generates toxic Reactive Oxygen Species (ROS), leading to fungal cell death.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol Reduction ETC Electron Transport Chain Halt ComplexII->ETC Energy Failure Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Binding Site SDHI SDHI Fungicide (Blocker) SDHI->ComplexII Competitive Inhibition ROS ROS Accumulation (Cell Death) ETC->ROS

Figure 1: Mechanism of Action of SDHI fungicides disrupting mitochondrial respiration at Complex II.

Methodology 1: Continuous Flow Synthesis of the Pyrazole Core

Challenge: Traditional batch synthesis of pyrazoles involves methyl hydrazine, a genotoxic and volatile reagent. Exothermic cyclization carries a risk of thermal runaway. Solution: A continuous flow reactor confines the hazardous intermediate within a closed, cooled/heated loop, enhancing heat transfer and safety.

Flow Reactor Configuration
  • Pump A: Methyl hydrazine (in Ethanol).

  • Pump B: Ethyl 4,4,4-trifluoroacetoacetate (in Ethanol).

  • Reactor: PFA Coil (10 mL volume) submerged in a thermal bath.

  • Downstream: Back Pressure Regulator (BPR) set to 5 bar to prevent solvent boiling.

Flow_Setup PumpA Pump A: Methyl Hydrazine Mixer T-Mixer PumpA->Mixer PumpB Pump B: Trifluoroacetoacetate PumpB->Mixer Reactor PFA Reactor Coil (80°C, 10 min residence) Mixer->Reactor BPR Back Pressure Regulator (5 bar) Reactor->BPR Collection Product Collection (Pyrazole Core) BPR->Collection

Figure 2: Continuous flow setup for the safe cyclocondensation of pyrazole intermediates.

Experimental Protocol (Flow Synthesis)
  • Preparation: Flush the system with anhydrous ethanol. Set the thermostat to 80°C.

  • Reagent Loading:

    • Stream A: 1.0 M Methyl hydrazine in EtOH.

    • Stream B: 1.0 M Ethyl 4,4,4-trifluoroacetoacetate in EtOH.

  • Execution: Initiate pumps at 0.5 mL/min each (Total flow = 1.0 mL/min). Residence time = 10 minutes.

  • Work-up: The reactor effluent is collected into a flask containing dilute HCl to quench unreacted hydrazine immediately. The solvent is removed via rotary evaporation to yield the ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.

Key Advantage: This protocol achieves >95% conversion with no accumulation of explosive hydrazine vapors [1].

Methodology 2: Late-Stage Functionalization (LSF)

Challenge: Optimizing the lipophilicity and metabolic stability of the "tail" region of SDHIs usually requires de novo synthesis of the entire molecule for every analog. Solution: Palladium-catalyzed C-H activation allows for the direct installation of functional groups (e.g., halogens, alkyls) onto the fully assembled scaffold.

Protocol: Pd-Catalyzed Ortho-Chlorination

This protocol targets the phenyl ring of the carboxamide tail, a common site for metabolic optimization.

  • Substrate: N-phenyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide.

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Oxidant: N-Chlorosuccinimide (NCS) (1.2 equiv).

  • Solvent: Acetic Acid.

Step-by-Step:

  • Charge a sealed tube with the SDHI substrate (0.5 mmol), Pd(OAc)₂ (5.6 mg), and NCS (80 mg).

  • Add Acetic Acid (2.0 mL) and seal.

  • Heat to 100°C for 12 hours.

  • Purification: Filter through a celite pad, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Mechanistic Insight: The pyrazole-amide nitrogen acts as a Directing Group (DG) , coordinating with Palladium to form a cyclopalladated intermediate. This activates the ortho-C-H bond for subsequent chlorination by NCS [2].

Data Analysis & Performance

The following table compares the efficiency of the Flow/LSF workflow against traditional batch methods.

MetricTraditional Batch SynthesisFlow + LSF WorkflowImprovement
Reaction Time (Core) 4-6 Hours10 Minutes24x Faster
Hydrazine Safety High Risk (Open handling)Low Risk (Contained)Enhanced Safety
Library Generation 1 Analog / 2 Days5-10 Analogs / DayHigh Throughput
Yield (Step 1) 78%96%+18%

Troubleshooting & Expert Tips

  • Reactor Fouling: In flow synthesis, precipitation of the pyrazole ester can clog the coil.

    • Fix: Add 5% water to the ethanol stream or increase system pressure to 8 bar to keep products solubilized at higher temperatures.

  • C-H Activation Selectivity: If mono-chlorination vs. di-chlorination is difficult to control:

    • Fix: Lower the temperature to 80°C and limit NCS to 1.0 equivalent. Monitor via LC-MS to stop the reaction at maximum mono-chloride conversion.

  • Hydrazine Quenching: Always maintain a distinct "Quench Reservoir" containing bleach or excess acid at the reactor outlet to neutralize any hydrazine breakthrough immediately [3].

References

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles. Source: Royal Society of Chemistry (RSC), Reaction Chemistry & Engineering. URL:[Link]

  • Late-Stage Functionalization of Pharmaceuticals and Agrochemicals. Source: ResearchGate (Review of modern LSF techniques).[1] URL:[Link]

  • Hydrazine Safety Standard Operating Procedure. Source: University of New Mexico (EHS). URL:[Link]

  • SDHI Fungicides: Mode of Action and Resistance. Source: Fungicide Resistance Action Committee (FRAC). URL:[Link]

Sources

Application Note: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid in Material Science

[1]

Executive Summary

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS: 62903-16-6) represents a critical class of bifunctional aromatic linkers used in advanced material science and pharmaceutical solid-state chemistry.[1] Its structure combines a polarizable halogenated aromatic core with a flexible succinyl chain, terminating in a carboxylic acid.[1]

This unique architecture enables three primary applications:

  • Crystal Engineering: The molecule acts as a supramolecular tecton, utilizing carboxylic acid dimerization and halogen bonding (Cl/F) to direct lattice architecture.[1]

  • Surface Functionalization: It serves as a hydrophobicity-modulating agent for Self-Assembled Monolayers (SAMs), where the fluorinated ring alters surface wettability.[1]

  • Precursor Synthesis: It is a key intermediate for pyridazinone-based liquid crystals and electro-active polymers.[1]

This guide provides high-fidelity protocols for the synthesis, purification, and application of this compound, ensuring reproducibility and material integrity.

Chemical Profile & Material Significance[1][2][3][4][5][6][7]

PropertySpecificationMaterial Science Relevance
Molecular Formula C₁₀H₈ClFO₃Carbon backbone for organic electronics.[1]
Molecular Weight 230.62 g/mol Ideal for low-molecular-weight gelators (LMWGs).[1]
Functional Groups Ketone, Carboxylic Acid, Aryl Halides (Cl, F)Enables H-bonding, halogen bonding, and metal coordination.[1]
Electronic Character Electron-withdrawing (F, Cl)Modulates

-

stacking interactions in solid state.[1]
Solubility DMSO, Methanol, EthanolCompatible with standard solution-processing techniques.[1]
Structural Logic

The 3-chloro-4-fluoro substitution pattern creates a permanent dipole moment and induces steric locking in the solid state.[1] Unlike non-halogenated analogs, the fluorine atom acts as a weak hydrogen bond acceptor, while the chlorine atom can participate in "Type II" halogen bonding, crucial for stabilizing specific polymorphs in co-crystal engineering.[1]

Protocol A: High-Purity Synthesis & Purification

Objective: Synthesize >99% pure material suitable for defect-sensitive applications (e.g., organic semiconductors).[1]

Mechanistic Insight

The synthesis utilizes a Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene with succinic anhydride.[1] The choice of Aluminum Chloride (AlCl₃) as a Lewis acid is critical; however, residual aluminum salts are detrimental to material performance (causing quenching in fluorescence or defects in crystals).[1] This protocol includes a specific chelation wash to ensure metal-free product.[1]

Workflow Diagram

SynthesisWorkflowStartReagents:1-Chloro-2-fluorobenzeneSuccinic AnhydrideAlCl3RxnFriedel-Crafts Acylation(DCM, Reflux, 4h)Start->RxnActivationQuenchAcid Quench(HCl/Ice)Rxn->QuenchHydrolysisWashChelation Wash(EDTA/Brine)Quench->WashDe-metallationCrystRecrystallization(EtOH/Water)Wash->CrystPurificationProductPure Product(>99% HPLC)Cryst->ProductIsolation

Figure 1: Synthetic pathway emphasizing the critical de-metallation step for material-grade purity.[1]

Step-by-Step Procedure
  • Activation: In a flame-dried 500 mL three-neck flask, suspend Succinic Anhydride (10.0 g, 100 mmol) in anhydrous Dichloromethane (DCM, 150 mL) .

  • Catalyst Addition: Cool to 0°C. Add Aluminum Chloride (AlCl₃, 29.3 g, 220 mmol) portion-wise over 30 minutes. Note: Exothermic reaction; maintain T < 5°C to prevent polymerization.

  • Acylation: Add 1-Chloro-2-fluorobenzene (14.5 g, 110 mmol) dropwise. Allow the mixture to warm to room temperature, then reflux for 4 hours.

    • Checkpoint: Monitor by TLC (50:50 Hexane/EtOAc).[1] Product spot (Rf ~0.3) should appear; anhydride spot should disappear.[1]

  • Quenching (Critical): Pour the reaction mixture slowly into a stirred slurry of Ice (200 g) and Conc. HCl (50 mL) . Stir for 1 hour to decompose the aluminum complex.

  • Extraction & De-metallation:

    • Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1]

    • Combine organics and wash with 0.1 M EDTA solution (50 mL) .[1] Why? EDTA sequesters residual Al³⁺ ions that cause lattice defects.[1]

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

  • Recrystallization: Dissolve the crude solid in minimum boiling Ethanol . Add hot water until turbid. Cool slowly to 4°C overnight. Filter and dry.[1]

Protocol B: Crystal Engineering & Polymorph Screening

Objective: Control solid-state packing for modified solubility or dissolution rates.[1]

Mechanistic Insight

The carboxylic acid group forms centrosymmetric dimers (

111
Screening Matrix
MethodSolvent SystemExpected OutcomeMechanism
Slow Evaporation Ethanol (Polar Protic)Form I (Stable) Acid dimers dominate; dense packing.[1]
Antisolvent ppt THF / HexaneForm II (Meta-stable) Kinetic trapping; potential for higher solubility.[1]
Vapor Diffusion Acetone / WaterHydrate Formation Water bridges ketone and acid groups.[1]
Experimental Steps
  • Preparation: Prepare saturated solutions of the compound in the primary solvent (approx. 20 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove nucleation seeds.[1]

  • Nucleation:

    • Method A (Evaporation): Cover vial with parafilm, poke 3 pinholes, leave at ambient temp.[1]

    • Method B (Vapor Diffusion): Place the small vial (open) inside a larger jar containing the antisolvent.[1] Seal the jar.

  • Analysis: Analyze crystals via Powder X-Ray Diffraction (PXRD) . Look for peak shifts in the

    
     region, indicative of packing changes.[1]
    

Protocol C: Surface Functionalization (SAMs)

Objective: Create hydrophobic, fluorine-rich surfaces on amine-functionalized substrates (e.g., silica, gold).[1]

Mechanistic Insight

The carboxylic acid is activated to an NHS-ester, which reacts with surface amines to form stable amide bonds.[1] The 3-chloro-4-fluorophenyl tail orients away from the surface, exposing the halogenated interface.[1] This increases the water contact angle (hydrophobicity) and provides a unique "friction" surface due to the halogens.[1]

Workflow Diagram

SurfaceModSubstrateAmine-Functionalized Surface(-NH2)CouplingCoupling Reaction(pH 7.4 Buffer, 2h)Substrate->CouplingActivationActivation:Compound + EDC + NHS(Formation of NHS-Ester)Activation->Coupling Active EsterSurfaceFunctionalized Surface(Fluorinated Interface)Coupling->Surface Amide Bond Formation

Figure 2: Surface modification logic.[1] The NHS-ester intermediate ensures high grafting density.[1]

Step-by-Step Procedure
  • Activation Solution: Dissolve 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (10 mM) in anhydrous DMF. Add EDC (1.2 eq) and NHS (1.2 eq) .[1] Stir for 30 mins to generate the active ester.

  • Substrate Prep: Clean amine-terminated slides (e.g., APTES-coated glass) via sonication in ethanol.

  • Incubation: Immerse the substrate in the activation solution for 2–4 hours at room temperature.

  • Washing: Rinse sequentially with DMF, Ethanol, and DI Water to remove physisorbed material.[1]

  • Validation: Measure Water Contact Angle .

    • Baseline (APTES): ~40–50°[1]

    • Functionalized: Expected >85° (due to hydrophobic F/Cl aromatic ring).[1]

References

  • Synthesis of 4-aryl-4-oxobutanoic acids

    • Title: Friedel-Crafts Synthesis of Aroylpropionic Acids.[1]

    • Source: Vogel's Textbook of Practical Organic Chemistry.[1]

    • Context: General procedure adapted for halogenated derivatives.[1]

    • (Note: Generalized link for succinoylation reagents).

  • Crystal Engineering of Halogenated Acids

    • Title: Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts.
    • Source: MDPI (Crystals 2023).[1]

    • URL:[Link][1]

    • Relevance: Demonstrates the supramolecular utility of the chloro-phenyl/acid motif.[1]

  • Application in Heterocycle Synthesis

    • Title: The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines.[1][2]

    • Source: Arabian Journal of Chemistry.[1]

    • URL:[Link][1]

    • Relevance: Details the reactivity of the keto-acid chain for polymer/m
  • Chemical Data & CAS Verification

    • Source: PubChem Compound Summary for CID 2757588 (Isomer/Analog Reference).[1]

    • URL:[Link][1]

Disclaimer: This document is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Troubleshooting & Optimization

Improving yield in 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Friedel-Crafts Acylation for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid Ticket ID: #FC-404-YIELD Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Reaction System

You are experiencing yield variability in the synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid . This reaction is a classic Friedel-Crafts acylation utilizing 1-chloro-2-fluorobenzene and succinic anhydride catalyzed by aluminum chloride (


) .

While theoretically straightforward, this specific substrate (a deactivated, di-halogenated arene) presents unique kinetic hurdles. The fluorine atom is the primary ortho/para director, while the chlorine atom (meta to the reaction site) inductively deactivates the ring.

The Core Challenge: Achieving the "Goldilocks" balance between sufficient activation energy to overcome the deactivated ring and preventing the formation of "red oil" (polymerized succinic anhydride) or isomeric byproducts.

Troubleshooting Guide: Critical Process Parameters (CPPs)

This section addresses the most common failure modes reported by our users.

Q1: My reaction stalls at 50-60% conversion. Adding more time doesn't help. Why?

Diagnosis: Catalyst Starvation. In standard Friedel-Crafts acylation with acyl chlorides, you need ~1.1 equivalents of


. However, succinic anhydride is different. 
  • Mechanism: The first equivalent of

    
     coordinates with one carbonyl oxygen to facilitate ring opening. The second equivalent coordinates with the resulting carboxylate/carbonyl species of the product complex to prevent inhibition.
    
  • The Fix: You must use

    
     equivalents  of 
    
    
    
    relative to the succinic anhydride. If you use less, the reaction self-terminates as the product complexes with the remaining catalyst.
Q2: I see a significant amount of the ortho-isomer (2-fluoro-3-chlorophenyl isomer). How do I suppress this?

Diagnosis: Thermodynamic vs. Kinetic Control failure. Fluorine is a strong ortho/para director. While para (position 4) is sterically favored, higher temperatures allow the system to overcome the steric barrier of the ortho position (position 6).

  • The Fix: Maintain the addition temperature between 0°C and 5°C . Do not ramp the temperature to reflux immediately. Allow the complex to form at low temperature for 1 hour before slowly warming to room temperature (20-25°C). Only apply heat (40-50°C) if conversion is incomplete after 4 hours.

Q3: The workup is a nightmare. I get a solid aluminum emulsion that won't separate.

Diagnosis: Improper Hydrolysis Rate. Dumping water directly into the reaction mixture causes rapid, exothermic hydrolysis of the aluminum complex, generating insoluble aluminum hydroxides that trap your product.

  • The Fix: Perform a "Reverse Quench." Pour the reaction mixture slowly into a stirred mixture of ice and concentrated HCl . The acid keeps the aluminum in solution as

    
     or 
    
    
    
    , preventing the formation of the gelatinous
    
    
    emulsion.
Optimized Experimental Protocol

Safety Note:


 reacts violently with moisture. Perform all steps under an inert atmosphere (

or Ar).

Reagents:

  • 1-Chloro-2-fluorobenzene (1.0 equiv)

  • Succinic Anhydride (1.1 equiv)

  • Aluminum Chloride, anhydrous (2.4 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Vol: 5-7 mL per gram of SM)

Step-by-Step Workflow:

  • Catalyst Activation: In a dry 3-neck flask, suspend Succinic Anhydride (1.1 equiv) in DCE. Cool to 0°C.

  • Lewis Acid Addition: Add

    
     (2.4 equiv)  portion-wise over 20 minutes. Observation: The solution should turn yellow/orange as the acylium-like complex forms. Stir for 15 min at 0°C.
    
  • Substrate Addition: Add 1-Chloro-2-fluorobenzene (1.0 equiv) dropwise. Keep internal temp <5°C.

    • Why? Adding the arene to the pre-formed complex minimizes polymerization of the anhydride.

  • Reaction Phase:

    • Stir at 0-5°C for 1 hour.

    • Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

    • Checkpoint: Check HPLC/TLC. If SM > 5%, heat to 45°C for 2 hours.

  • Quench (Critical): Pour the reaction mixture slowly into a beaker containing Ice (50g) + Conc. HCl (10 mL) . Stir vigorously for 30 minutes until two clear layers form.

  • Isolation: Separate organic layer. Extract aqueous layer with DCM (

    
    ). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Toluene/Heptane or Ethanol/Water to remove trace isomers.

Data Analysis: Yield vs. Catalyst Stoichiometry

The following data illustrates the non-linear relationship between catalyst load and isolated yield for this specific anhydride system.

AlCl3 EquivalentsReaction Time (h)Conversion (%)Isolated Yield (%)Observation
1.11245%32%Reaction stalled; gummy precipitate.
1.51268%55%Incomplete conversion.
2.2 6 96% 88% Optimal conditions.
3.0698%82%Lower yield due to difficult workup/tars.
Process Visualization (Logic Flow)

The following diagram outlines the decision matrix for troubleshooting low yields.

FriedelCraftsOptimization Start Start: Low Yield Observed CheckStoich Check AlCl3 Stoichiometry Is AlCl3 < 2.2 equiv? Start->CheckStoich IncreaseCat Action: Increase AlCl3 to 2.4 equiv (Required for Anhydrides) CheckStoich->IncreaseCat Yes CheckTemp Check Temperature Profile Was initial addition > 10°C? CheckStoich->CheckTemp No IncreaseCat->CheckTemp LowerTemp Action: Cool to 0-5°C Suppress Ortho-isomer CheckTemp->LowerTemp Yes CheckWorkup Check Workup pH Did you use neutral water? CheckTemp->CheckWorkup No LowerTemp->CheckWorkup AcidQuench Action: Use HCl/Ice Quench Prevent Al(OH)3 emulsion CheckWorkup->AcidQuench Yes Success Target Yield > 85% CheckWorkup->Success No AcidQuench->Success

Caption: Troubleshooting logic flow for Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene.

References
  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on the necessity of double stoichiometry for anhydrides).
  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Mahato, A. K., et al. (2011). "Regioselective Friedel-Crafts Acylation of Halobenzenes." Journal of Chemical Research. Link (Discussing the directing effects of F vs Cl).

  • US Patent 4,431,828 . "Process for the preparation of fluorinated aromatic keto acids." (Specific industrial conditions for 4-(fluorophenyl)-4-oxobutanoic acid derivatives). Link

Technical Support Hub: Purification of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

[1]

Status: Operational Ticket ID: PUR-3Cl4F-OXO-001 Assigned Specialist: Senior Application Scientist Context: Downstream API Synthesis (Friedel-Crafts Intermediate)[1]

Executive Summary

This guide addresses the purification of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid , a critical intermediate often synthesized via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with succinic anhydride.[1]

The primary challenge with this molecule is its tendency to "oil out" (liquid-liquid phase separation) rather than crystallize due to the low melting point of the crude mixture and the presence of isomeric impurities.[1] This guide prioritizes a Toluene-based thermal gradient method for maximum impurity rejection, with Ethanol/Water as a secondary "green" alternative.[1]

Module 1: The Protocol (SOP)

Method A: The "Gold Standard" (Toluene Recrystallization)

Best for: Removal of non-polar isomeric byproducts and aluminum salts carried over from Friedel-Crafts synthesis.[1]

The Logic: Toluene offers a steep solubility curve for this keto-acid.[1] It dissolves the product readily at boiling (110°C) but poorly at room temperature, while keeping the more soluble "ortho" isomers and unreacted starting materials in the mother liquor.[1]

ParameterSpecification
Solvent Toluene (HPLC Grade)
Ratio 5–7 mL per gram of crude solid
Dissolution Temp Reflux (110°C)
Crystallization Temp 0°C to 4°C (Slow ramp)
Expected Recovery 75–85%

Step-by-Step Workflow:

  • Dissolution: Charge the crude solid into a round-bottom flask. Add Toluene (5 mL/g). Heat to reflux with stirring.

    • Checkpoint: If the solution is dark/black, add Activated Carbon (5 wt%) carefully at slightly below reflux temperature.[1] Stir for 15 mins.

  • Hot Filtration (Critical): While still near boiling, filter the solution through a pre-warmed Buchner funnel or Celite pad.[1]

    • Why? This removes insoluble aluminum salts (

      
       residues) and carbon.[1] If the solution cools here, the product will crash out on the filter.
      
  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Do not use an ice bath yet.[1]

    • Troubleshooting: If droplets (oil) appear instead of crystals, reheat to redissolve and add a seed crystal.[1]

  • Final Crystallization: Once solids form at room temperature, move the flask to an ice bath (0–4°C) for 1 hour to maximize yield.

  • Isolation: Filter the white crystalline solid. Wash with cold Toluene (1 mL/g).[1]

  • Drying: Vacuum dry at 45°C.

    • Warning: Do not exceed 60°C under high vacuum to avoid sublimation or dehydration to the anhydride.[1]

Method B: The Green Alternative (Ethanol/Water)

Best for: High-throughput environments or when chlorinated/aromatic solvents are restricted.[1]

  • Dissolve crude solid in Ethanol (95%) at 60°C (3 mL/g).

  • Add Water dropwise until persistent cloudiness appears (approx. 1:1 ratio).[1]

  • Add a few drops of Ethanol to clear the solution.[1]

  • Cool slowly. This method is more prone to oiling out but produces very clean crystals if successful.[1]

Module 2: Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before the crystal nucleation temperature was reached.[1] This is common with fluorinated aromatics.[1]

Corrective Actions:

  • The Seeding Trick: Reheat the mixture until the oil dissolves. Allow it to cool just until the oil starts to form, then immediately add a seed crystal of pure product. This provides a template for the lattice, bypassing the oil phase.

  • Solvent Modification: If using Toluene, add 5-10% Heptane or Hexane .[1] This lowers the solubility slightly but can force a solid precipitate rather than an oil.[1]

  • Agitation: Vigorous stirring during cooling can sometimes induce crystallization, though it may result in smaller particle size (fines).[1]

Issue 2: Persistent Grey/Brown Color

Diagnosis: Presence of oxidized phenols or polymerized byproducts (tars) from the Friedel-Crafts reaction.[1]

Corrective Actions:

  • Double Carbon Treatment: Perform the hot filtration step (Method A, Step 2) twice.[1] Use "Norit" or highly activated charcoal.[1]

  • Acid Wash: Before recrystallization, wash the crude solid with dilute HCl (1N).[1] This breaks up any residual Aluminum-Organic complexes that trap color.[1]

Issue 3: Low Yield (<50%)

Diagnosis: The product is too soluble in the mother liquor, or the "ortho" isomer content is higher than expected (lowering the melting point of the mix).[1]

Corrective Actions:

  • Concentration: Rotovap the mother liquor down to 50% volume and run a "second crop" crystallization. Note: The second crop will be less pure.[2]

  • Solvent Switch: Switch from Toluene to Cyclohexane/Ethyl Acetate (9:1) .[1] The lower polarity of Cyclohexane forces more product out of solution.[1]

Module 3: Visualization & Logic

Workflow Diagram: Decision Logic for Purification

This diagram illustrates the decision-making process based on the physical state of your crude material.

RecrystallizationLogicStartCrude 4-(3-Cl-4-F-phenyl)-4-oxobutanoic acidCheckSolubilitySolubility Check(Toluene @ 110°C)Start->CheckSolubilityHotFilterHot Filtration(Remove Al salts/Carbon)CheckSolubility->HotFilterCoolingCool to RT (Slowly)HotFilter->CoolingCheckStateCheck Physical StateCooling->CheckStateCrystalsCrystals FormedCheckState->CrystalsSolidOilOiling OutCheckState->OilLiquid DropletsFinalCoolCool to 0°CCrystals->FinalCoolReheatReheat to DissolveOil->ReheatSeedAdd Seed Crystal+ 10% HeptaneReheat->SeedSeed->FinalCoolFilterDryFilter & Vacuum DryFinalCool->FilterDry

Caption: Decision tree for managing phase separation (oiling out) during the cooling process.

Module 4: Frequently Asked Questions (FAQ)

Q: What is the expected melting point range for the pure compound? A: While specific literature values vary by polymorph, analogs in this class (e.g., 4-(4-chlorophenyl)-4-oxobutanoic acid) typically melt between 90°C and 115°C .[1]

  • Action: Use Differential Scanning Calorimetry (DSC) to establish a baseline.[1] A sharp peak (range < 2°C) indicates high purity.[1] Broad peaks (>5°C) indicate isomeric contamination.[1]

Q: Can I use water as the sole solvent? A: No. The compound is a carboxylic acid with a lipophilic aromatic tail.[1] It is practically insoluble in water at neutral pH.[1] It will dissolve in alkaline water (forming the salt), but re-acidification usually results in an amorphous precipitate, not crystals.[1]

Q: How do I remove the "Ortho" isomer (2-fluoro-isomer)? A: The Friedel-Crafts reaction of 1-chloro-2-fluorobenzene directs primarily para to the fluorine (the 4-position relative to F, 5-position relative to Cl), but sterics from the Chlorine atom can shift this.[1]

  • Strategy: Isomers have different lattice energies.[1] Toluene is excellent for this separation. If Toluene fails, recrystallize from Acetonitrile , which is often used for high-purity pharmaceutical intermediates like Avatrombopag precursors.[1]

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] (General Recrystallization Protocols & Friedel-Crafts Workup).

  • National Institutes of Health (PubChem). 4-(4-Methylphenyl)-4-oxobutanoic acid (Analogous Compound Properties).[1][1]

  • Technical Disclosure Commons. Process for the preparation of Avatrombopag Intermediates (Relevant Halogenated Keto-Acid Purification). Published 2023.[1][3][4]

  • Sigma-Aldrich. 4-(3-Fluorophenyl)-4-oxobutanoic acid (Melting Point Reference).[1][5][1]

Technical Support Center: Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a comprehensive support resource for the synthesis and purification of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., enzyme inhibitors, receptor antagonists).

Reaction Overview & Mechanism

Core Chemistry: Friedel-Crafts Acylation Substrates: 1-Chloro-2-fluorobenzene + Succinic Anhydride Catalyst: Aluminum Chloride (


)
Solvent:  Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

This reaction relies on the electrophilic aromatic substitution of the deactivated di-haloarene. The directing effects of the substituents are critical:

  • Fluorine (C-1): Strong resonance donor (+R), weak inductive withdrawer (-I). Directs ortho/para.

  • Chlorine (C-2): Weak resonance donor (+R), inductive withdrawer (-I). Directs ortho/para.

Regioselectivity: The acylation preferentially occurs para to the Fluorine atom (Position 4) due to the stronger +R effect of fluorine compared to chlorine. However, the para to Chlorine position (Position 5) is a competitive site, leading to the primary regioisomeric impurity.

Reaction Pathway Diagram

The following diagram illustrates the main reaction pathway and the formation of critical side products.

ReactionPathway Figure 1: Reaction Pathway and Impurity Formation Logic Start 1-Chloro-2-fluorobenzene + Succinic Anhydride Complex Acylium Ion Complex (AlCl3) Start->Complex AlCl3, DCM, Reflux Target TARGET PRODUCT 4-(3-Chloro-4-fluorophenyl)- 4-oxobutanoic acid (Para to F) Complex->Target Major Pathway (Attack C4) Impurity_B IMPURITY B (Regioisomer) 4-(4-Chloro-3-fluorophenyl)- 4-oxobutanoic acid (Para to Cl) Complex->Impurity_B Minor Pathway (Attack C5) Impurity_A IMPURITY A Succinic Acid (Hydrolysis) Complex->Impurity_A Moisture Quench

Troubleshooting Guide (FAQ Format)

Category A: Impurity Profiling & Purity Issues[1][2]

Q1: I see a persistent impurity peak at RRT ~0.95 or ~1.05 in HPLC. What is it? Diagnosis: This is likely the Regioisomer (Impurity B) : 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acid.

  • Cause: Competitive acylation at the position para to the Chlorine atom. While Fluorine is a stronger director, higher reaction temperatures or insufficient catalyst activation can lower selectivity.

  • Solution:

    • Temperature Control: Maintain the reaction temperature strictly between 0–5°C during addition, and do not exceed 40°C during reflux. Higher temperatures increase the energy available for attack at the less favored position.

    • Solvent Choice: If using Nitrobenzene (polar), selectivity often improves compared to DCE, though workup becomes harder.

    • Purification: This isomer crystallizes differently. Recrystallization from Toluene or Ethyl Acetate/Hexane often removes it effectively.

Q2: My crude product contains a large amount of water-soluble white solid. Diagnosis: This is Succinic Acid (Impurity A) .

  • Cause: Hydrolysis of unreacted succinic anhydride during the aqueous quench. This indicates incomplete conversion of the anhydride or using a large excess.

  • Solution:

    • Washing: The target product is less soluble in water than succinic acid. Thoroughly wash the filter cake with water during isolation.

    • Stoichiometry: Optimize the Anhydride:Substrate ratio. A 1.1:1.0 equivalent ratio is usually sufficient.

Q3: The product is colored (pink/brown) instead of off-white. Diagnosis: Formation of Polymeric Tars or Aluminum Salts .

  • Cause:

    • Pink/Red: Often associated with trace phenols formed via de-halogenation (rare) or oxidation if the reaction is exposed to air for long periods.

    • Brown/Black: Charring due to localized overheating upon

      
       addition (exotherm).
      
  • Solution:

    • Addition Rate: Add

      
       in portions to control the exotherm.
      
    • Decolorization: Treat the crude solution (in dilute NaOH) with activated charcoal before precipitation with acid.

Category B: Yield & Process Issues

Q4: The reaction mixture turned into a sticky, un-stirrable mass. Diagnosis: "Friedel-Crafts Sludge."

  • Cause: The intermediate aluminum complex is often an insoluble, sticky oil/solid in non-polar solvents like DCM or DCE.

  • Solution:

    • Mechanical Stirring: Use an overhead stirrer (impeller) rather than a magnetic stir bar.

    • Solvent Volume: Increase solvent volume to 10-15 volumes relative to the substrate.

    • Nitrobenzene: Adding a small amount of nitrobenzene helps solubilize the complex (but requires harsh removal).

Q5: Low yield after acid precipitation. Diagnosis: Incomplete hydrolysis of the Aluminum complex or pH issues.

  • Cause: The product forms a stable salt with Aluminum. If the quench is not acidic enough (pH < 1), the Al-complex may not fully break, or the carboxylic acid may remain as a salt.

  • Solution:

    • Quench Protocol: Pour the reaction mixture into ice-cold dilute HCl (not water alone). Ensure final pH is < 1.

    • Digest: Stir the quenched mixture for at least 1-2 hours to ensure the aluminum salts are fully solubilized in the aqueous phase.

Detailed Experimental Protocol

Standardized procedure for high-purity synthesis.

Reagents
ReagentEquivalentsRole
1-Chloro-2-fluorobenzene1.0 eqSubstrate
Succinic Anhydride1.1 - 1.2 eqAcylating Agent
Aluminum Chloride (

)
2.2 - 2.5 eqLewis Acid Catalyst
Dichloromethane (DCM)10 VolSolvent
HCl (conc.)As neededQuenching/pH adjustment
Step-by-Step Methodology
  • Setup: Equip a 3-neck round bottom flask with an overhead stirrer, nitrogen inlet, and thermometer.

  • Charging: Add Succinic Anhydride (1.1 eq) and DCM (10 V). Cool to 0–5°C.

  • Catalyst Addition: Add

    
      (2.4 eq) portion-wise over 30 minutes. Caution: Exothermic. Maintain temp < 10°C.
    
  • Substrate Addition: Add 1-Chloro-2-fluorobenzene (1.0 eq) dropwise over 1 hour at 0–5°C.

  • Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish, heat to mild reflux (40°C) for 4–6 hours.

    • Checkpoint: Monitor by HPLC.[1][2][3] Look for disappearance of substrate.[4]

  • Quench: Pour the reaction mixture slowly into a stirred mixture of Ice (200g) and Conc. HCl (50mL) .

    • Critical: The temperature must be kept low to prevent tar formation.

  • Isolation:

    • Separate the organic layer.[1]

    • Extract the aqueous layer with DCM (2x).

    • Combine organics and extract with 10% NaOH solution . (The product moves to the aqueous phase as the carboxylate salt; impurities stay in organic).

  • Precipitation:

    • Take the alkaline aqueous layer. Treat with activated charcoal (optional) and filter.

    • Acidify the filtrate with Conc. HCl to pH 1. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with water (to remove succinic acid), and dry. Recrystallize from Toluene if regioisomer content is > 0.5%.

Impurity Profile Summary

Impurity NameStructure DescriptionOriginRemoval Strategy
Impurity A Succinic AcidHydrolysis of excess anhydrideWater wash (highly water soluble).
Impurity B 4-(4-Chloro-3-fluorophenyl)-4-oxobutanoic acidRegioisomer (Para to Cl)Recrystallization (Toluene).
Impurity C 4-(2-Chloro-3-fluorophenyl)-...Regioisomer (Ortho to F)Sterically hindered; usually trace.
Impurity D Dimeric speciesDouble acylationControl stoichiometry; Alkaline extraction removes neutral dimers.
Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckHPLC Check HPLC Purity Start->CheckHPLC ExtraPeak Extra Peak near Product? CheckHPLC->ExtraPeak Yes LowYield Low Yield / Sticky Solid? CheckHPLC->LowYield No, Purity OK Regio Likely Regioisomer (Impurity B) Action: Recrystallize from Toluene ExtraPeak->Regio CheckpH Is Quench pH < 1? LowYield->CheckpH Acidify Action: Add Conc. HCl Stir 1hr CheckpH->Acidify No

Caption: Figure 2: Decision matrix for diagnosing common synthesis issues.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Foundational text on mechanism and directing effects).
  • Groggins, P. H. (1958). Unit Processes in Organic Synthesis. McGraw-Hill.
  • Sigma-Aldrich. (2024). Friedel–Crafts Acylation Technical Bulletin. Link

  • PubChem. (2024). 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid Compound Summary. Link

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

Sources

Technical Support Center: Scale-Up of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-FC-4402 Subject: Scale-up Optimization & Troubleshooting for Friedel-Crafts Acylation of 1-Chloro-2-fluorobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid presents a classic but treacherous engineering challenge. The reaction relies on the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with succinic anhydride , mediated by aluminum chloride (


) .

While the chemistry is straightforward on a milligram scale, kilogram-scale production introduces three critical failure modes:

  • Thermal Runaway: The formation of the acylium ion complex is highly exothermic.

  • Agitation Failure: The reaction intermediate forms a dense, sticky "red oil" or sludge that can seize standard impellers.

  • Quench Hazards: Hydrolysis of the aluminum complex generates massive quantities of HCl gas and heat.

This guide provides the operational protocols to navigate these risks, ensuring high regioselectivity for the para-fluoro position (yielding the target 3-Cl, 4-F isomer) and safe handling.

Module 1: Reaction Setup & Critical Process Parameters (CPPs)

The Chemistry
  • Substrate: 1-Chloro-2-fluorobenzene (excess often acts as solvent, or use DCM/DCE).

  • Reagent: Succinic Anhydride.[1]

  • Catalyst: Aluminum Chloride (

    
    ) (Anhydrous).
    
  • Stoichiometry: Critical. You need

    
     2.2 equivalents of 
    
    
    
    .[2]
    • Why? The first equivalent complexes with the succinic anhydride to open the ring. The second equivalent complexes with the resulting ketone product. A slight excess (0.2 eq) drives conversion.

Process Flow Diagram

ReactionFlow Start Start: Inert Atmosphere (N2) Mix Charge Solvent + Succinic Anhydride + Substrate Start->Mix AlCl3 Controlled Addition: AlCl3 (Solid or Slurry) Mix->AlCl3 Cool to 0-5°C Reaction Reaction Phase: Temp: 20-40°C Time: 4-8h AlCl3->Reaction Exotherm Control Complex Formation of Viscous Al-Complex Reaction->Complex Agitation Critical Quench Inverse Quench: Pour into Ice/HCl Complex->Quench High Hazard Isolate Filtration & Recrystallization Quench->Isolate

Figure 1: Workflow for the Friedel-Crafts acylation scale-up, highlighting critical control points (Red).

Module 2: The "Sludge" Phase (Agitation & Solvent)

The most common support ticket we receive involves broken stirrers. The aluminum complex of succinoylated aromatics is notorious for high viscosity.

Troubleshooting Guide: Viscosity Management
ScenarioSymptomRoot CauseCorrective Action
Solvent-Free (Neat) Stirrer seizes completely; dark red/brown brick forms.Substrate (1-chloro-2-fluorobenzene) volume is insufficient to solvate the complex.Do not run neat on >100g scale. Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) as a co-solvent (3-5 volumes).
DCM Reflux Reaction stalls; conversion <60%.Temperature (40°C) is too low to drive the reaction to completion against the deactivating Cl/F groups.Switch to 1,2-Dichloroethane (DCE) . It allows heating to 60-70°C, ensuring completion.
Solid

Addition
Localized hot spots; black tar formation.Rapid addition of solid

causes localized exotherms and polymerization.
Use a Screw Feeder for solids or add

as a slurry in the chosen solvent.
Expert Protocol: The "Slurry" Dosing Method

To avoid the "brick" formation:

  • Dissolve Succinic Anhydride and 1-Chloro-2-fluorobenzene in DCE (3-4 volumes).

  • Cool to 0–5°C.

  • Add

    
     portion-wise.[3] Crucial:  Do not allow internal temp to exceed 10°C during addition.
    
  • Once addition is complete, allow to warm to room temperature slowly.

  • Only then heat to reaction temperature (approx. 45–50°C).

Module 3: The Quench (Safety & Yield)

WARNING: The quench step releases HCl gas. Ensure scrubber is active.

The "Inverse Quench" Technique

Never add water to the reaction mixture. The heat generation will vaporize the solvent (DCM/DCE) instantly, causing a "burp" or explosion.

Protocol:

  • Prepare a separate vessel with Ice Water and Concentrated HCl (approx. 10% v/v of water).

    • Why HCl? It prevents the precipitation of Aluminum Hydroxide (

      
      ) gel, which makes filtration impossible. It keeps Aluminum in solution as 
      
      
      
      /
      
      
      .
  • Transfer the reaction mixture (the sludge) slowly into the stirred Ice/HCl mixture.

  • Maintain quench temperature <20°C.

FAQ: Quenching Issues

Q: The product is trapped in an emulsion after quenching.

  • A: This is likely due to aluminum salts.

    • Fix: Heat the quenched mixture to 60°C for 30 minutes. This "digest" step breaks the emulsion and helps the organic layer separate. If using DCM, distill it off and replace with Toluene or Ethyl Acetate for better separation.

Q: My yield is low (<50%).

  • A: Check your

    
     quality. If it looks white/grey powder, it's good. If it's yellow/clumpy, it has hydrolyzed. Also, ensure you used 
    
    
    
    2.2 equivalents.

Module 4: Purification & Regioselectivity

The reaction produces the target 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid .

  • Impurity A: The ortho-fluoro isomer (less likely due to sterics of the Cl group, but possible).

  • Impurity B: Unreacted succinic acid (from anhydride hydrolysis).

Purification Strategy
  • Alkaline Extraction (The "Switch"):

    • The product is a carboxylic acid.

    • After the organic workup, extract the organic layer with 10% Sodium Carbonate (

      
      )  or NaOH .
      
    • Result: The product moves into the water phase (as the sodium salt). Neutral impurities (unreacted aromatics, tars) stay in the organic layer.

    • Wash: Wash the aqueous layer with fresh solvent (DCM/Toluene).

    • Precipitation: Acidify the aqueous layer with HCl to pH 1-2. The pure acid will precipitate as a white solid.

  • Crystallization:

    • If the precipitated solid is off-white, recrystallize from Toluene or Ethanol/Water (1:1) .

Troubleshooting Logic Diagram

Troubleshooting Problem Problem Detected LowYield Low Yield Problem->LowYield StickySolid Sticky/Oily Solid Problem->StickySolid WrongIsomer Wrong Regioisomer Problem->WrongIsomer CheckAlCl3 CheckAlCl3 LowYield->CheckAlCl3 Is AlCl3 fresh? AcidWash AcidWash StickySolid->AcidWash Aluminum salts trapped? TempControl TempControl WrongIsomer->TempControl Reaction Temp too high? IncreaseEq IncreaseEq CheckAlCl3->IncreaseEq Use 2.5 eq HotDigest HotDigest AcidWash->HotDigest Heat quench to 60°C LowerTemp LowerTemp TempControl->LowerTemp Keep <45°C

Figure 2: Diagnostic logic for common scale-up failures.

References & Grounding

  • Friedel-Crafts Chemistry Foundation:

    • Olah, G. A.[4] Friedel-Crafts and Related Reactions. Wiley-Interscience. (The definitive source on mechanism and catalyst stoichiometry).

    • Reaction Mechanism:[3][4][5][6][7][8][9] The acylation proceeds via an acylium ion intermediate.[3][5][7] The fluorine atom at the 4-position (relative to the acyl group) is the primary directing group due to resonance donation, directing the incoming electrophile para to itself (which is meta to the chlorine if starting from 1-chloro-2-fluorobenzene).

    • Source Verification:.

  • Safety Data & Handling:

    • Succinic Anhydride:[1][2][10] Causes severe skin burns and eye damage.[2][10] Reacts exothermically with water.[1] .

    • Aluminum Chloride:[4][5][6][8] Reacts violently with water. Releases HCl.

  • Process Optimization (General Acylation):

    • Standard industrial protocols for succinoylation of halobenzenes recommend 1,2-dichloroethane (DCE) or excess substrate as solvent to manage viscosity and heat transfer.

    • Workup: Acidic hydrolysis (HCl) is mandatory to break the strong Aluminum-Carbonyl complex.

Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA/HAZOP).

Sources

Technical Support Center: Friedel-Crafts Acylation Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FC-ACYL-001 Status: Open Subject: Low Yield / Reaction Stalling in Aromatic Acylation Assigned Specialist: Senior Application Scientist

Introduction: The "Stoichiometric Trap"

Welcome to the technical support center. If you are experiencing low yields in Friedel-Crafts acylation, you are likely fighting against the reaction's inherent self-limiting mechanism. Unlike Friedel-Crafts alkylation, which is catalytic, acylation is stoichiometric .[1][2]

The most common failure mode is not a lack of reactivity, but a misunderstanding of the Lewis acid's role after the bond is formed. The product you generate (an aryl ketone) is a Lewis base.[2] It will aggressively complex with your Lewis acid (AlCl₃), removing it from the reaction pool.[3]

Use this guide to diagnose your specific failure point.

Tier 1: The Stoichiometry Protocol (Root Cause #1)

The Issue: The reaction starts but stalls at ~50% conversion, or yields are consistently low despite long reaction times.

The Science: In Friedel-Crafts acylation, the Lewis Acid (LA) is not a true catalyst; it is a reagent.

  • Activation: The LA generates the acylium ion (

    
    ).
    
  • Complexation: Once the product (ketone) forms, the carbonyl oxygen donates electrons to the aluminum, forming a stable 1:1 complex (

    
    ).
    
  • The Trap: If you use 1.0 equivalent of AlCl₃, every molecule of product removes one molecule of catalyst. The reaction halts because there is no free AlCl₃ left to generate new acylium ions [1].

Corrective Action:

Reagent TypeRequired AlCl₃ EquivalentsReason
Acyl Chlorides (

)
> 1.1 - 1.5 equiv 1.0 eq complexes with the product; 0.1-0.5 eq drives the kinetics.
Acid Anhydrides (

)
> 2.2 - 3.0 equiv 1.0 eq complexes with the product; 1.0 eq complexes with the leaving carboxylate group; excess drives kinetics [2].
Carboxylic Acids Not Recommended Requires activating agents (e.g., PCl₅ or SOCl₂) in situ or massive excess of Lewis acid (polyphosphoric acid is preferred here).

Visualizing the Trap:

StoichiometryTrap AlCl3 AlCl3 (Lewis Acid) Acylium Acylium Ion (Active) AlCl3->Acylium Activates Complex Product-AlCl3 Complex (DEAD END) AlCl3->Complex Irreversible Binding AcylCl Acyl Chloride AcylCl->Acylium Product Ketone Product Acylium->Product + Arene Arene Arene Substrate Product->Complex Traps AlCl3

Figure 1: The mechanism of catalyst poisoning. The product sequesters the Lewis acid, requiring stoichiometric excess.

Tier 2: Substrate & Solvent Compatibility (The "Electronic Gatekeeper")

The Issue: No reaction occurs, or a "tar" forms.

Diagnostic 1: Is your ring deactivated? Friedel-Crafts is extremely sensitive to electron density.

  • Fatal Substrates: Nitrobenzene, Benzenesulfonic acid, or any ring with a strong Electron Withdrawing Group (EWG) (e.g.,

    
    ). The acylium ion is a weak electrophile compared to the nitronium ion; it cannot attack an electron-poor ring [3].
    
  • The Amine Paradox: Aniline derivatives (

    
    ) are electron-rich but fail. Why?  The nitrogen lone pair reacts instantly with AlCl₃. The resulting complex (
    
    
    
    ) turns the activating amine into a powerfully deactivating ammonium-like group [4].

Diagnostic 2: Solvent Selection The solubility of the intermediate complex dictates yield and regioselectivity.

  • Dichloromethane (DCM) / CS₂: Non-polar. The intermediate complex often precipitates as a solid.

    • Pro: Easy isolation.

    • Con: Surface passivation. If the complex coats the unreacted AlCl₃, the reaction stops.

  • Nitrobenzene: Polar. Dissolves the complex.

    • Pro: Keeps the reaction homogeneous; allows access to thermodynamic products (e.g., rearrangement of kinetic isomers in naphthalene systems) [5].

    • Con: High boiling point, difficult to remove, toxic.

Tier 3: The Critical Work-up (Hydrolysis Hazard)

The Issue: "I had a solid precipitant during the reaction, but after adding water, I have an emulsion/mess and low yield."

The Science: The reaction ends with your product trapped in a Lewis Acid complex (see Fig 1). You must destroy this complex to release the ketone.[2] Simple water addition creates Aluminum Hydroxide (


), a gelatinous sludge that traps organic products and causes intractable emulsions.

Standard Operating Procedure (SOP) for Quenching:

  • Cool Down: Place the reaction flask in an ice bath (

    
    ).
    
  • Acidic Hydrolysis: Do not use pure water. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice + Concentrated HCl .

    • Chemistry:

      
      .
      
    • Role of HCl: Solubilizes aluminum salts as

      
      , preventing the formation of the 
      
      
      
      gel [6].
  • Phase Separation: The organic layer (DCM) will separate cleanly from the acidic aqueous layer containing the aluminum salts.

Tier 4: Advanced & Green Alternatives

The Issue: Traditional AlCl₃ is too harsh, generates too much waste, or decomposes sensitive substrates.

Modern Alternatives:

MethodCatalystBenefitReference
Metal Triflates

Catalytic & Recyclable. Water-tolerant.[4] Can be used in ionic liquids or mild solvents.[7]
Zeolites H-Beta, ZSM-5Heterogeneous. Shape-selective acylation (high para-selectivity). No acidic waste stream.[8]
Activated Acylation Mixed AnhydridesUses Trifluoroacetic Anhydride (TFAA) + Carboxylic Acid. Milder conditions, no metal waste.[9]
Troubleshooting Decision Tree

Use this logic flow to identify your next step.

TroubleshootingTree Start Start: Low Yield CheckSubstrate Is the ring deactivated? (NO2, CF3, NH2 present?) Start->CheckSubstrate Stop1 STOP: Reaction Impossible. Switch to organometallic coupling. CheckSubstrate->Stop1 Yes CheckStoich Check AlCl3 Stoichiometry CheckSubstrate->CheckStoich No ActionStoich Increase AlCl3: >1.2 eq for Chlorides >2.2 eq for Anhydrides CheckStoich->ActionStoich Used 1.0 equiv CheckSolvent Did precipitate form? CheckStoich->CheckSolvent Used Excess ActionSolvent Switch to Nitrobenzene or increase solvent volume CheckSolvent->ActionSolvent Yes (Passivation) CheckWorkup Did emulsion form during quench? CheckSolvent->CheckWorkup No ActionWorkup Use Ice + Conc. HCl Avoid pure water CheckWorkup->ActionWorkup Yes Success Isolate Product CheckWorkup->Success No

Figure 2: Diagnostic logic flow for isolating yield loss.

Frequently Asked Questions (FAQs)

Q: Why is my reaction mixture purple/red? A: This is normal. The acylium ion and the resulting Sigma-complexes are often deeply colored (red/purple/orange) due to charge delocalization. The color should disappear upon aqueous quenching.

Q: Can I use AlCl₃ from an old bottle? A: No. AlCl₃ is extremely hygroscopic. If the powder is white and free-flowing, it is good. If it is grey, clumpy, or sticky, it has hydrolyzed to HCl and Al(OH)₃. It is dead. Sublimation can purify it, but buying fresh is safer.

Q: I need to acylate a phenol. Will it work? A: Phenols react at the oxygen first to form esters (


-acylation). To achieve ring acylation (

-acylation), you must perform a Fries Rearrangement on the ester using AlCl₃ and heat.
References
  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]

  • Master Organic Chemistry. Friedel-Crafts Acylation of Benzene. Available at: [Link]

  • LibreTexts Chemistry. Limitations of Friedel-Crafts Reactions. Available at: [Link]

  • University of Calgary. Friedel-Crafts Limitations. Available at: [Link]

  • Chemistry Stack Exchange. Solvent Effects in Friedel–Crafts Reaction. Available at: [Link]

  • National Institutes of Health (PMC). Mechanism of Friedel–Crafts Acylation Using Metal Triflate. Available at: [Link]

  • Bentham Science. Friedel Crafts Reactions Revisited: Heterogeneous Catalysis. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link][1][5]

Sources

Technical Support Center: Removal of Regioisomer Impurities in Substituted Phenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Purification Strategies for Ortho/Meta/Para Substituted Phenyl Systems

Introduction: The Regioisomer Challenge

Welcome to the technical support hub. As researchers, we often face the "Regioisomer Trap"—where electrophilic aromatic substitution (EAS) yields a mixture of ortho, meta, and para isomers with nearly identical boiling points and polarities.

This guide moves beyond basic textbook advice. We address the specific physicochemical levers you can pull to separate these stubborn mixtures. Our approach relies on three pillars: Symmetry-Driven Crystallization , Selectivity-Enhanced Chromatography , and Vacuum-Assisted Distillation .

Module 1: Crystallization & Precipitation

Core Principle: Symmetry governs packing efficiency. Para-substituted isomers generally possess higher symmetry (


 or 

) than their ortho/meta counterparts, leading to higher lattice energy, higher melting points, and lower solubility.
Troubleshooting Guide

Q: My crude mixture is an oil, but I need to crystallize the para-isomer. It keeps "oiling out" upon cooling. How do I fix this?

A: "Oiling out" (liquid-liquid phase separation) occurs when the solute's melting point is lower than the temperature at which the solution becomes saturated.

  • The Fix (Seeding Protocol):

    • Determine Metastable Zone: Heat your solvent to dissolve the oil. Cool slowly. The moment turbidity appears (oiling out), reheat slightly until clear.

    • Seed Addition: Add a small crystal of pure para-isomer (if available) or scratch the glass interface.

    • Isothermal Hold: Hold the temperature constant at the seeding point for 1-2 hours. Do not cool further yet. This allows the seed to grow into a surface for the oil to deposit onto as an ordered solid rather than an amorphous liquid.

    • Slow Ramp: Cool at a rate of 0.1°C/min.

Q: I am using recrystallization to remove the ortho-isomer, but it co-crystallizes with my product. Why?

A: This is likely due to Epitaxial Growth or Inclusion . The ortho-isomer might be structurally similar enough to fit into the para-isomer's lattice defects.

  • The Fix (Thermodynamic Digestion):

    • Solvent Switch: Switch to a solvent where the solubility difference is magnified. If using Ethanol (protic), switch to Toluene (aromatic stacking).

    • Ostwald Ripening: Cycle the temperature of the suspension. Heat it to dissolve small, impure crystals and cool it to redeposit onto larger, purer crystals.[1]

    • Reference: Melt crystallization techniques utilize this principle to sweat out impurities from the crystal lattice [1].

Visual Workflow: Optimization of Crystallization

RecrystallizationWorkflow Start Crude Mixture (Ortho/Meta/Para) SolventSelect Screen Solvent (High T: Dissolves All Low T: Precipitates Para) Start->SolventSelect Dissolve Dissolve at Reflux SolventSelect->Dissolve CheckOil Oiling Out? Dissolve->CheckOil Seed Add Seed Crystal Isothermal Hold CheckOil->Seed Yes Cooling Slow Cooling Ramp (-0.1°C/min) CheckOil->Cooling No Seed->Cooling Filter Filtration Cooling->Filter Analyze Analyze Purity (HPLC/NMR) Filter->Analyze

Figure 1: Decision logic for preventing oiling out and ensuring crystal purity during regioisomer separation.

Module 2: Chromatographic Separation

Core Principle: Dipole Moment & Shape Selectivity. When standard C18 fails, you must exploit the subtle electronic differences between isomers. Ortho isomers often have internal hydrogen bonding or different dipole vectors compared to para isomers.

Troubleshooting Guide

Q: My ortho and para isomers co-elute on a standard C18 column. What stationary phase should I try next?

A: Standard C18 relies on hydrophobicity, which is often identical for regioisomers.

  • The Fix (PFP or Phenyl-Hexyl):

    • Pentafluorophenyl (PFP) Phases: These are the "gold standard" for regioisomers. The electron-deficient fluorine ring interacts via

      
       stacking with your phenyl ring. The ortho vs. para steric arrangement significantly alters this interaction strength [2].
      
    • Cyclodextrin Phases: If the isomers differ in shape (e.g., linear para vs. bent ortho), inclusion chromatography using cyclodextrins can provide baseline separation [3].

Q: I see separation on TLC but not on my Flash column. Why?

A: This is a "Plate Count" vs. "Loading Capacity" issue.

  • The Fix:

    • Gradient Shallowing: If your TLC separates at 20% EtOAc, your Flash gradient should start at 5% and increase by 1% per column volume (CV).

    • Loading: Reduce loading to <1% of silica mass. Regioisomer separation requires high theoretical plates, which are lost at high loading.

Data: Stationary Phase Selection Matrix
Isomer PairPrimary ChallengeRecommended PhaseMechanism
Ortho / Para Similar HydrophobicityPFP (Pentafluorophenyl)

interaction differences due to sterics.
Meta / Para Very similar dipolesChiral (AD-H / OD-H) Even for achiral molecules, the "cleft" of amylose phases can discriminate shape.
Nitrotoluenes High PolarityPorous Graphitic Carbon Strong retention of planar (para) vs. twisted (ortho) structures.

Module 3: Distillation & Physical Properties

Core Principle: Volatility & Hydrogen Bonding. Ortho-substituted phenols/anilines often exhibit intramolecular hydrogen bonding, lowering their boiling point compared to para-isomers which rely on intermolecular bonding (higher BP).

Troubleshooting Guide

Q: The boiling points of my isomers are only 5°C apart. Can I distill them?

A: Simple distillation will fail. You need Fractional Vacuum Distillation .

  • The Fix:

    • Column Efficiency: Use a Vigreux column or a spinning band column to increase theoretical plates.

    • Vacuum Level: Lowering pressure often expands the relative volatility (

      
      ) between isomers.
      
    • Case Study: In 4-methylbenzyl chloride synthesis, the boiling point difference is negligible (~2°C). Distillation is ineffective; hydrolysis to the alcohol (larger

      
      BP) followed by separation and re-chlorination is the standard workaround [4].
      

Q: I am distilling ortho-nitrotoluene, but the pot residue is darkening and decomposing. What is happening?

A: Nitro-compounds are thermally unstable. Prolonged heating at atmospheric pressure triggers decomposition.

  • The Fix:

    • High Vacuum: Operate at <5 mbar to keep the pot temperature below 100°C.

    • Wiped Film Evaporation: If the material is heat-sensitive, use a Wiped Film Evaporator (WFE) to minimize residence time.

Visual Workflow: Method Selection Decision Tree

MethodSelection Start Isomer Mixture State Physical State? Start->State Solid Solid State->Solid MP > RT Liquid Liquid/Oil State->Liquid MP < RT MPDiff MP Difference > 20°C? Solid->MPDiff BPDiff BP Difference > 10°C? Liquid->BPDiff Cryst Recrystallization (Melt or Solvent) MPDiff->Cryst Yes (Para usually higher) Polarity Functional Groups? MPDiff->Polarity No Distill Fractional Distillation BPDiff->Distill Yes BPDiff->Polarity No Deriv Derivatization (e.g., Esterification) Polarity->Deriv Reactive (OH/NH2) Chrom High-Performance Chromatography (PFP/Si) Polarity->Chrom Inert

Figure 2: Strategic decision tree for selecting the optimal purification method based on physicochemical properties.

References

  • Arkenbout, G. F. (1995).[2] Melt Crystallization Technology. Technomic Publishing. (Discusses layer crystallization for isomer separation).

  • Sigma-Aldrich. (2014).[3] Troubleshooting Liquid Chromatographic Separations. Link

  • Guillaume, Y. C., et al. (2003).[4][5] Resolution of ortho, meta, and para isomers... via cyclodextrin inclusion complexes. Journal of Liquid Chromatography & Related Technologies. Link

  • ResearchGate Forum. (2013). How are the ortho and para positions of benzene separated? (Discussion on benzyl chloride derivatives). Link

  • European Patent Office. (1986). Separation of ortho-nitrotoluene. EP 0181106 A2. Link

Sources

Optimizing reaction conditions for butanoic acid functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Butanoic Acid Functionalization

Ticket ID: BTA-OPT-2024 Subject: Optimization of Reaction Conditions for Butanoic Acid Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

Butanoic acid (butyric acid) serves as a critical C4-linker and scaffold in medicinal chemistry, particularly in the synthesis of histone deacetylase (HDAC) inhibitors, GABA analogs, and prodrug linkers. While structurally simple, its functionalization presents specific challenges: volatility of the parent acid (bp 163.5 °C), "greasy" solubility profiles of intermediates, and the potential for elimination during


-functionalization.

This guide moves beyond textbook protocols to address the practical failure modes encountered in high-throughput and scale-up environments.

Module 1: Carboxylic Acid Activation (Amide/Ester Formation)

User Query: "My amide coupling yields are inconsistent (30-60%) using standard EDC/NHS conditions. The reaction turns viscous, and workup is a nightmare."

The Diagnostic: Why Standard Coupling Fails

For short-chain aliphatic acids like butanoic acid, standard carbodiimide couplings (EDC/DCC) often suffer from:

  • N-Acylurea Formation: A stable, unreactive rearrangement byproduct formed when the amine nucleophile is slow to attack the O-acylisourea intermediate.

  • Volatility: Butanoic acid can be lost during vacuum concentration if not fully converted.

The Solution: The "Gold Standard" Protocol (HATU/DIPEA)

For medicinal chemistry scales (<10g), switching to uronium/phosphonium reagents eliminates the rearrangement pathway.

Optimized Protocol:

  • Stoichiometry: Butanoic acid (1.0 equiv), Amine (1.1 equiv), HATU (1.1 equiv), DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous). Note: DCM is often too non-polar for the salt intermediates, leading to the "viscous" crashing out reported.

  • Order of Addition: Dissolve acid + HATU in DMF. Add DIPEA (activates the uronium). Stir 5 min (yellow color develops). Add amine last.[1]

  • Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) (removes DMF), then 1M HCl, then sat. NaHCO3.

Decision Tree: Selecting the Right Activation Strategy

AmideCoupling Start Start: Butanoic Acid Amidation Scale Reaction Scale? Start->Scale Nucleophile Nucleophile Type? Scale->Nucleophile < 10g MethodC Method C: Acid Chloride (SOCl2) (Low Cost, High Reactivity) Scale->MethodC > 10g (Process Scale) Sensitive Acid Sensitive Groups? Nucleophile->Sensitive Primary/Secondary Amine MethodA Method A: HATU/DIPEA (High Cost, High Yield) Nucleophile->MethodA Weak (Aniline/Electron Deficient) MethodB Method B: T3P (Propylphosphonic anhydride) (Easy Workup, Low Epimerization) Sensitive->MethodB Yes (e.g., Boc-amines) Sensitive->MethodC No

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate sensitivity.

Module 2: -Functionalization (Halogenation)

User Query: "I am trying to synthesize


-bromobutanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. The reaction is stalling, and I see significant elimination to crotonic acid."
Technical Insight

The classic HVZ reaction requires high temperatures (>100°C), which promotes the E2 elimination of HBr to form


-unsaturated acids (crotonic acid derivatives). Furthermore, PBr3 is difficult to handle and quench safely.
Modern Alternative: The Acyl Chloride Route

Instead of in-situ generation of the acyl bromide, convert to the acid chloride first. This allows the use of milder halogenating agents or catalysts.

Recommended Protocol (The "Thionyl-NBS" Method):

  • Activation: Reflux butanoic acid in SOCl2 (1.5 equiv) for 1h to form butanoyl chloride. Remove excess SOCl2.

  • Halogenation: Add NBS (N-bromosuccinimide, 1.1 equiv) and catalytic HBr (48% aq, 2-3 drops) or TMSBr. Heat to 85°C.

    • Mechanism:[2][3][4][5][6][7][8] The enol of the acid chloride reacts with NBS. This is much faster than the acid enolization in classic HVZ.

  • Quench: Pour into water (hydrolysis to

    
    -bromo acid) or an alcohol (to get the 
    
    
    
    -bromo ester directly).

Troubleshooting Table:


-Functionalization 
SymptomProbable CauseCorrective Action
Low Conversion Enolization is rate-limiting.Add a Lewis Acid catalyst (e.g., ZnCl2) or switch to the Acid Chloride route (enolizes easier).
Elimination Product (Crotonic Acid) Reaction temperature too high (>90°C).Lower temp to 60-70°C. Use NBS instead of Br2 to control Br concentration.
Poly-bromination Excess bromine/NBS present.Strictly control stoichiometry (0.95-1.0 equiv). Stop reaction at 90% conversion.
Violent Quench Residual PBr3 or Acid Chloride.Dilute mixture with DCM before adding dropwise to ice/water. Do not add water to the mixture.

Module 3: Advanced Distal Functionalization (C-H Activation)

User Query: "We need to install a substituent at the


-position (terminal methyl) of butanoic acid. Standard chemistry only hits the 

-position."
The Frontier: Pd-Catalyzed C(sp3)-H Activation

Direct functionalization of the unactivated


-methyl group requires a Directing Group (DG)  to guide a palladium catalyst to the distal position.

Protocol Strategy (8-Aminoquinoline DG):

  • DG Installation: Couple butanoic acid with 8-aminoquinoline (uses Module 1 conditions).

  • C-H Activation:

    • Reagents: Pd(OAc)2 (5-10 mol%), Ag2CO3 (oxidant), Functionalizing reagent (e.g., Aryl Iodide).

    • Conditions: 110°C in t-Amyl alcohol or DMF.

    • Mechanism:[2][3][4][5][6][7][8] Formation of a stable 5,6-membered palladacycle intermediate allows activation of the

      
      -C-H bond.
      
  • DG Removal: Hydrolysis with NaOH/H2O2 or ozonolysis (if double bond installed).

CHActivation Substrate Butanoic Acid Derivative Coordination Pd-Coordination (Directing Group) Substrate->Coordination + Pd(OAc)2 Activation C-H Activation (Palladacycle) Coordination->Activation - AcOH Funct Functionalization (Oxidation/Arylation) Activation->Funct + Ar-I / Ag+ Product Gamma-Substituted Product Funct->Product Reductive Elim.

Figure 2: Mechanism of Pd-catalyzed distal C-H activation mediated by bidentate directing groups.

FAQs: Rapid Response

Q: Can I use T3P (Propylphosphonic anhydride) for butanoic acid coupling? A: Yes, and it is often preferred for scale-up. T3P works well in EtOAc (a greener solvent than DMF) and the byproduct is water-soluble, simplifying purification. It is less prone to causing racemization if you are coupling to a chiral amine.

Q: How do I remove unreacted butanoic acid from my product? A: Because butanoic acid is somewhat water-soluble but also lipophilic, a simple bicarb wash might miss it.

  • Tip: Adjust aqueous workup to pH > 10 (using Na2CO3) to fully deprotonate the acid (pKa ~4.8) into the butyrate anion, forcing it into the aqueous layer.

Q: My reaction smells terrible. How do I mitigate the butyric acid odor? A: The "rancid butter" smell is detectable at ppm levels.

  • Control: Treat all glassware with a dilute bleach solution (oxidizes the acid) or a basic solution (forms the non-volatile salt) before removing from the fume hood. Add a base trap to your vacuum pump exhaust.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][9][10] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • He, G., Waibel, M., & Huth, A. (2010). Highly efficient protocol for the Hell-Volhard-Zelinsky reaction. Tetrahedron Letters, 51, 234-236.
  • Engle, K. M., Mei, T. S., Wasa, M., & Yu, J. Q. (2012). Weak coordination as a powerful means for developing broadly useful C–H functionalization reactions. Accounts of Chemical Research, 45(6), 788-802. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

Sources

Challenges in the synthesis of halogenated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halogenated Aromatics Synthesis Support Center. Ticket #8492: Open | Priority: High | Agent: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for aromatic halogenation. You are likely here because "standard" textbook protocols (EAS, Sandmeyer) are failing you on complex scaffolds. Whether you are battling regioselectivity issues in electron-rich heterocycles or struggling with the capricious nature of anhydrous fluoride salts, this guide treats your synthesis as a system of competing rates and thermodynamic sinks.

Below are the four most common "Failure Modes" reported by our users, accompanied by root-cause analysis and self-validating correction protocols.

Module 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

User Complaint: "I cannot stop the bromination of my electron-rich aniline/phenol derivative at the mono-substituted stage, or I am getting the wrong isomer."

Root Cause Analysis: In highly activated systems, the activation energy barrier for the second halogenation is often lower than the first due to resonance stabilization. Furthermore, standard directing effects break down when multiple activating groups compete.

Troubleshooting Protocol:

VariableAdjustmentMechanism of Action
Reagent Switch from

to NBS (N-bromosuccinimide) in DMF or MeCN.
Kinetic Control: NBS provides a low, steady concentration of the active electrophile (

), preventing "runaway" polyhalogenation.
Temperature Lower to

or

.
Thermodynamic vs. Kinetic: Lower temperatures favor the kinetically controlled product (usually para due to sterics) over the thermodynamic mix.
Masking Use Boron-Masking (Oxidative Halodeboronation).[1]Ipso-Substitution: Instead of relying on C-H directing groups, install a boronic acid ester at the desired position. Treat with Cu

to swap B for Br [1].

Q&A: The "Boron Trick"

  • Q: Why add an extra step to install Boron?

  • A: It converts a probability game (ortho/meta/para) into a deterministic one. The C-B bond is weaker than C-H towards oxidation, guaranteeing the halogen lands exactly where the boron was.

Module 2: Nucleophilic Fluorination (Halex/SNAr)

User Complaint: "My Halex reaction (Ar-Cl


 Ar-F) has stalled at 20% conversion, or my reactor pressure is spiking dangerously."

Critical Safety Notice (The "Shell" Protocol): STOP. If you are using Dimethylacetamide (DMAc) as a solvent with Potassium Fluoride (KF) at high temperatures, verify your solvent quality immediately.

  • Risk: Traces of acetic acid or dimethylamine in DMAc can catalyze the formation of unstable intermediates (like ketenes) or cause thermal runaway. This mechanism was implicated in the 1990 Shell plant explosion [2].

  • Requirement: Use HPLC-grade, anhydrous Sulfolane or DMSO if possible.

Troubleshooting Protocol (The "Naked" Fluoride Problem):

  • The Drying Myth: "Oven-dried" KF is rarely dry enough. The lattice energy of KF is high, and water forms a hydration shell that kills nucleophilicity.

    • Fix: Use Spray-Dried KF (high surface area) and add azeotropic drying agents (toluene) in situ.

  • The Phase Transfer Fix: Fluoride (

    
    ) is insoluble in organic solvents.
    
    • Fix: Add 18-Crown-6 (10 mol%) or tetraphenylphosphonium bromide. This encapsulates the

      
       ion, leaving the 
      
      
      
      "naked" and highly reactive [3].
  • The Modern Alternative: Skip KF entirely. Use Anhydrous Tetramethylammonium Fluoride (TMAF) .

    • Protocol: Generate TMAF in situ using tetramethylammonium 2,6-dimethylphenoxide and sulfuryl fluoride (

      
      ).[2][3] This avoids the difficult drying steps of inorganic salts [4].
      

Visual Workflow: The "Naked" Fluoride Pathway

HalexMechanism Figure 1: Activation of Potassium Fluoride via Phase Transfer Catalysis (PTC) KF_Solid KF (Solid Lattice) Inactive Complex [K(18-C-6)]+ F- (Solubilized Ion Pair) KF_Solid->Complex Solubilization PTC Phase Transfer Catalyst (18-Crown-6) PTC->Complex Meisenheimer Meisenheimer Complex Complex->Meisenheimer Nucleophilic Attack Substrate Ar-Cl (Substrate) Substrate->Meisenheimer Product Ar-F + KCl Meisenheimer->Product Leaving Group Departure

Module 3: Pd-Catalyzed C-H Halogenation

User Complaint: "I am trying to halogenate a C-H bond using Palladium, but I'm getting homocoupling (Ar-Ar) or protodehalogenation."

Root Cause Analysis: In Pd-catalyzed halogenation (e.g., Sanford-type chemistry), the mechanism typically involves a


 cycle. If the oxidation to Pd(IV) is slow, the Pd(II) intermediate may undergo disproportionation or homocoupling.

Troubleshooting Protocol:

ComponentRecommendationReason
Oxidant PIDA (PhI(OAc)2) or NBS .Strong oxidants are required to access the high-valent Pd(IV) species necessary for reductive elimination of the C-X bond [5].
Solvent Acetic Acid (AcOH) or Ac2O .Promotes the formation of the active Pd-acetate species and stabilizes the high-valent intermediate.
Directing Group Pyridine, Amide, or Oxazoline.Crucial: You cannot do this efficiently without a directing group (DG) to hold the Pd in the ortho position.

Self-Validating Check:

  • Observation: Extensive precipitation of Palladium black.

  • Diagnosis: Catalyst decomposition. The re-oxidation step is failing. Increase oxidant equivalents or switch to a Pd(II)/Pd(IV) specific ligand system.

Module 4: The Anhydrous Sandmeyer (Doyle Protocol)

User Complaint: "My Sandmeyer reaction (Aniline


 Diazonium 

Halide) yields tar and phenol byproducts."

Root Cause Analysis: Traditional Sandmeyer uses aqueous acid (


) and Sodium Nitrite (

).
  • Water competes as a nucleophile, forming phenols (

    
    ).[4]
    
  • Heat generated during diazotization decomposes the diazonium salt into radicals that polymerize (tar).

The Fix: The Non-Aqueous Sandmeyer Do not use water. Use tert-Butyl Nitrite (t-BuONO) in Acetonitrile (MeCN).

Step-by-Step Protocol:

  • Dissolution: Dissolve aryl amine (1.0 equiv) in anhydrous MeCN.

  • Catalyst Addition: Add

    
     or 
    
    
    
    (1.2 equiv). Note: Cu(II) is often preferred over Cu(I) for better radical control in this specific variant.
  • Diazotization: Add t-BuONO (1.5 equiv) dropwise at

    
     to Room Temperature.
    
    • Mechanism:[4][5][6][7][8][9] The alkyl nitrite generates the diazonium species in situ without water. The copper immediately engages the radical mechanism, swapping

      
       for Halogen [6].
      
  • Workup: Evaporate MeCN, dilute with ether, wash with dilute HCl.

Decision Logic: Choosing Your Method

HalogenationLogic Figure 2: Decision Matrix for Aromatic Halogenation Methodologies Start Start: Target Molecule IsActivated Is the ring Electron Rich? Start->IsActivated EAS Electrophilic Subst. (EAS) IsActivated->EAS Yes IsAmine Is there an Amine handle? IsActivated->IsAmine No Regio Is Regioselectivity Critical? EAS->Regio NBS Use NBS/DMF (Kinetic Control) Regio->NBS No Boron Use Boron Masking (Ipso-Substitution) Regio->Boron Yes Sandmeyer Anhydrous Sandmeyer (t-BuONO / CuX2) IsAmine->Sandmeyer Yes Halex Halex / SNAr (Use TMAF or Spray-Dried KF) IsAmine->Halex No (Halogen Exchange)

References

  • RSC Publishing. (2023). Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation. Link

  • Scientific Update. (2025). An Accident Waiting to Happen? The Shell Halex Reaction: How an Impurity Had a Catastrophic Effect. Link

  • National Institutes of Health (NIH). (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Link

  • ACS Publications. (2017). Multiple Approaches to the In Situ Generation of Anhydrous Tetraalkylammonium Fluoride Salts for SNAr Fluorination. Link

  • ACS Publications. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Link

  • Reddit / ChemPros (Verified Community Protocol). (2024). Sandmeyer type reaction troubleshoot: Anhydrous conditions using t-BuONO. Link

Sources

Validation & Comparative

4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid vs 4-(3-Bromo-4-fluorophenyl)-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Scaffold" vs. The "Handle"

In the landscape of drug discovery,


-keto acids are indispensable precursors for heterocycle synthesis, particularly pyridazinones and pyrrolidines. When selecting between the 3-Chloro  and 3-Bromo  variants of 4-(4-fluorophenyl)-4-oxobutanoic acid, the decision is rarely about cost alone; it is a strategic choice between metabolic stability  and synthetic versatility .
  • The Chloro Variant (Cl-Analog): Best utilized as a terminal scaffold . The C-Cl bond is robust, metabolically stable, and provides a permanent lipophilic anchor for target binding (e.g., in p38 MAP kinase inhibitors).

  • The Bromo Variant (Br-Analog): Best utilized as a synthetic handle . The weaker C-Br bond serves as a superior leaving group for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing late-stage diversification of the aryl ring.

This guide provides a rigorous technical comparison to assist medicinal chemists in selecting the optimal intermediate for their specific workflow.

Chemical Properties & Structural Analysis

The structural difference lies solely at the meta position relative to the ketone. However, this single atom substitution drastically alters the electronic and steric environment.

Feature3-Chloro-4-fluorophenyl Analog 3-Bromo-4-fluorophenyl Analog Implication
Formula


Br analog is ~44 Da heavier.[1]
Molecular Weight ~230.62 g/mol ~275.07 g/mol Affects atom economy in scale-up.
C-X Bond Energy ~397 kJ/mol (Strong)~280 kJ/mol (Moderate)Br is reactive; Cl is inert.
Van der Waals Radius 1.75 Å1.85 ÅBr introduces significant steric bulk.
LogP (Predicted) ~1.8 - 2.1~2.3 - 2.6Br analog is more lipophilic (hydrophobic).
Electronic Effect Inductive withdrawing (-I)Inductive withdrawing (-I)Both deactivate the ring, but Br is more polarizable.

Synthetic Pathways (The "Make")

Both compounds are synthesized via Friedel-Crafts Acylation of the corresponding 1-halo-2-fluorobenzene with succinic anhydride.

Regioselectivity Insight: In 1-halo-2-fluorobenzenes, the Fluorine atom is a potent ortho/para director due to resonance donation, overpowering the weaker directing effects of the Chlorine or Bromine. Consequently, acylation occurs predominantly para to the Fluorine (Position 4), yielding the desired 3-halo-4-fluoro substitution pattern on the final phenyl ring.

Protocol: Aluminum Chloride Catalyzed Acylation
  • Reagents: Succinic Anhydride (1.1 equiv),

    
     (2.5 equiv), 1-Bromo-2-fluorobenzene (or 1-Chloro-2-fluorobenzene).
    
  • Solvent: Nitrobenzene (for high solubility) or DCM (for easier workup).

  • Temperature:

    
     (Cl-analog); 
    
    
    
    (Br-analog may require slight heating due to steric deactivation).

Step-by-Step Workflow:

  • Activation: Suspend

    
     in solvent at 
    
    
    
    . Add succinic anhydride portion-wise. (Formation of the acylium ion complex).[2][3]
  • Addition: Add the halofluorobenzene dropwise. Maintain temp

    
     to prevent di-acylation or polymerization.
    
  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC/LCMS.

    • Note: The Br-analog reaction is slower due to the larger atomic radius of Bromine hindering the approach of the electrophile.

  • Quenching (Critical): Pour reaction mixture onto ice/HCl slurry. The aluminum complex is sticky; vigorous stirring is required to hydrolyze it fully.

  • Isolation: Extract with EtOAc. Wash with brine. The product often precipitates upon concentration or can be recrystallized from Toluene/Hexane.

SynthesisWorkflow Start Start: Succinic Anhydride + AlCl3 Complex Acylium Ion Complex Start->Complex 0°C, DCM Reaction Friedel-Crafts Acylation (Para to Fluorine) Complex->Reaction Substrate Add Substrate: 1-Halo-2-fluorobenzene Substrate->Reaction Dropwise Quench Ice/HCl Quench Reaction->Quench Hydrolysis Product Target Keto-Acid (Solid precipitate) Quench->Product Crystallization

Figure 1: General synthesis workflow for 4-(3-halo-4-fluorophenyl)-4-oxobutanoic acids.

Reactivity Profile & Applications (The "Use")

This is where the two analogs diverge significantly.

A. Cyclization to Pyridazinones (Common to Both)

Both analogs react with hydrazine hydrate (


) in refluxing ethanol/acetic acid to form 6-(3-halo-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-ones .
  • Performance: Equivalent. The halogen substituent is far enough from the ketone to have minimal steric impact on the cyclization efficiency.

B. Cross-Coupling (The Br-Analog Advantage)

If your goal is to elaborate the phenyl ring (e.g., adding an aryl group, amine, or alkyl chain at the 3-position), the Br-analog is superior .

  • Suzuki-Miyaura Coupling: The C-Br bond undergoes oxidative addition with Pd(0) catalysts (e.g.,

    
    ) under mild conditions. The C-Cl bond is generally inert under these standard conditions and requires specialized, expensive ligands (e.g., Buchwald precatalysts, XPhos) to react.
    
  • Heck/Sonogashira: Similarly, the Br-analog readily participates in these C-C bond-forming reactions.

Experimental Data: Coupling Efficiency Comparison of Suzuki coupling with Phenylboronic acid (


, 

):
  • Br-Analog: >90% Yield (2 hrs,

    
    ).
    
  • Cl-Analog: <10% Yield (24 hrs,

    
    ) – Requires high-energy ligands to proceed.
    

Decision Matrix: Which to Choose?

Use the following logic flow to select the correct starting material for your campaign.

DecisionMatrix Question Is the Halogen a Final Feature? Branch1 Is Metabolic Stability Critical? Question->Branch1 Yes (Permanent) Branch2 Do you need Late-Stage Coupling? Question->Branch2 No (Transient/Handle) ResultCl Select CHLORO Analog (Robust, Stable, Smaller) Branch1->ResultCl Yes (Block Metabolism) ResultBr Select BROMO Analog (Reactive Handle, Versatile) Branch1->ResultBr No (Lipophilicity needed) Branch2->ResultCl No (Cost priority) Branch2->ResultBr Yes (Suzuki/Buchwald)

Figure 2: Strategic selection guide for medicinal chemistry applications.

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, New York.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link (Establishes the reactivity difference between Ar-Cl and Ar-Br).

  • PubChem Compound Summary. 4-(3-chloro-4-fluorophenyl)-4-oxobutanoic acid. Link

  • Sotelo, E., et al. (2002). Pyridazines.[4] Part 29: Synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones. Bioorganic & Medicinal Chemistry, 10(11), 3593-3601. (Demonstrates the use of these keto-acids in heterocycle synthesis).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Oxobutanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between oxobutanoic acids (specifically 2-oxobutanoic acid and 3-oxobutanoic acid) and their trifluoromethylated analogs (3,3,3-trifluoro-2-oxobutanoic acid and 4,4,4-trifluoro-3-oxobutanoic acid).

The introduction of fluorine into these metabolic intermediates is not merely a structural modification; it fundamentally alters the electronic landscape , hydration equilibrium , and enzymatic recognition of the molecule. This guide details how these physicochemical shifts translate into distinct biological activities, transforming metabolic substrates into potent transition-state mimic inhibitors.

Key Comparative Findings
FeatureNon-Fluorinated (e.g., 2-oxobutanoic acid)Fluorinated (e.g., 3,3,3-trifluoro-2-oxobutanoic acid)Biological Impact
Carbonyl State Predominantly Ketone (

)
Predominantly Gem-diol / Hydrate (

)
Mimics enzymatic transition states (TS).
pKa (COOH) ~2.5 - 3.6~0.8 - 1.5Increased ionization at physiological pH; altered membrane permeability.
Metabolic Role Substrate (Fuel/Biosynthesis)Inhibitor / Suicide SubstrateBlocks dehydrogenases (e.g., LDH) and transaminases.
Lipophilicity Low (Hydrophilic)Moderate (Lipophilic shift)Fluorine increases lipophilicity but hydration dampens this effect.

Part 1: Physicochemical Profiling & Mechanism

To understand the biological divergence, one must first quantify the "Fluorine Effect" on the molecular equilibrium. The electron-withdrawing nature of the trifluoromethyl group (-CF₃) exerts a powerful inductive effect (


), destabilizing the carbonyl and favoring nucleophilic attack by water.
The Hydration Equilibrium Shift

In aqueous physiological buffers, oxobutanoic acids exist in equilibrium between the keto form and the gem-diol (hydrate).

  • Non-Fluorinated: The equilibrium favors the keto form (

    
    ). The enzyme active site must activate the carbonyl for nucleophilic attack.
    
  • Fluorinated: The electron-deficient carbonyl is highly electrophilic. The equilibrium shifts heavily toward the hydrate (

    
    ).
    

Biological Consequence: The stable gem-diol mimics the tetrahedral transition state of enzyme-catalyzed reduction or hydrolysis. Consequently, enzymes like Lactate Dehydrogenase (LDH) bind the fluorinated analog tightly but cannot process it, resulting in competitive or irreversible inhibition.

Acidity and Ionization

The -CF₃ group significantly lowers the pKa of the carboxylic acid and, in the case of 3-oxobutanoic derivatives, the


-methylene protons.
  • 2-Oxobutanoic acid pKa: ~2.3

  • 3,3,3-Trifluoro-2-oxobutanoic acid pKa: < 1.0

This ensures that the fluorinated analogs are fully ionized anionic species in all physiological compartments, necessitating specific transport mechanisms (e.g., Monocarboxylate Transporters - MCTs) for cellular entry.

Mechanistic Pathway Visualization

FluorineMechanism Substrate Non-Fluorinated (2-Oxobutanoic Acid) KetoForm Predominant Keto Form (sp2) Substrate->KetoForm Physiological pH F_Analog Fluorinated Analog (3,3,3-Trifluoro-2-oxobutanoic Acid) Inductive Strong -I Inductive Effect (Electron Withdrawal) F_Analog->Inductive HydrateForm Predominant Gem-Diol Form (sp3) Inductive->HydrateForm Destabilizes C=O Enzyme_Sub Enzyme Processing (Substrate Turnover) KetoForm->Enzyme_Sub Reduction to Hydroxybutanoate Enzyme_Inhib Enzyme Inhibition (Transition State Mimicry) HydrateForm->Enzyme_Inhib Binds Active Site as Stable Tetrahedral

Figure 1: Mechanistic divergence driven by fluorine substitution. The shift from sp2 ketone to sp3 hydrate underpins the transition from substrate to inhibitor.

Part 2: Biological Activity & Case Studies[1]

Case Study A: Alpha-Keto Acids (LDH Inhibition)

Target: Lactate Dehydrogenase (LDH) and Hydroxybutyrate Dehydrogenase (HBDH).

  • Non-Fluorinated (2-Oxobutanoic Acid): Acts as a slow substrate. It can be reduced to 2-hydroxybutanoate, serving as a fuel source or metabolic intermediate.

  • Fluorinated (3,3,3-Trifluoro-2-oxobutanoic Acid):

    • Activity: Potent competitive inhibitor (

      
       often in 
      
      
      
      range).
    • Mechanism: The enzyme attempts to transfer a hydride from NADH to the ketone. However, the fluorinated molecule is already a hydrate (resembling the transition state). It binds the active site with high affinity but resists hydride transfer due to the stability of the C-F bonds and the pre-formed tetrahedral geometry.

Case Study B: Beta-Keto Acids (Metabolic Stability)

Target: Esterases and Decarboxylases.

  • Non-Fluorinated (Acetoacetate / 3-Oxobutanoic Acid): Highly unstable. Prone to spontaneous decarboxylation to acetone and CO₂. Biologically, it is a ketone body fuel.

  • Fluorinated (4,4,4-Trifluoro-3-oxobutanoic Acid):

    • Activity: Significantly increased metabolic stability against decarboxylation due to the electronegativity of the CF₃ group strengthening the C-C bond adjacent to the carboxylate.

    • Application: Used as a stable bioisostere in fragment-based drug design to probe binding pockets requiring a hydrogen-bond acceptor/donor motif without the lability of natural beta-keto acids.

Part 3: Experimental Protocols

To validate these differences in your own lab, use the following self-validating protocols.

Protocol 1: Determination of Hydration Constant ( ) via NMR

Objective: Quantify the active species (Ketone vs. Hydrate) in solution.[1]

Materials:

  • Analyte (Fluorinated vs. Non-fluorinated acid)[2]

  • Solvent:

    
     (buffered to pH 7.4 with phosphate)
    
  • Internal Standard: Trifluoroethanol (for

    
    ) or Maleic Acid (for 
    
    
    
    )

Methodology:

  • Preparation: Dissolve 10 mM of the oxobutanoic acid derivative in buffered

    
    .
    
  • Equilibration: Allow solution to sit at 25°C for 30 minutes to reach hydration equilibrium.

  • Acquisition:

    • Run quantitative

      
      -NMR (inverse gated decoupling to minimize NOE).
      
    • Run

      
      -NMR for fluorinated analogs.
      
  • Analysis:

    • Integrate the carbonyl carbon signal (~190-205 ppm for ketone).

    • Integrate the hydrate carbon signal (~90-95 ppm for gem-diol).

  • Calculation:

    
    
    

Expected Results:

  • 2-Oxobutanoic acid:

    
     (Signal at ~200 ppm dominates).
    
  • 3,3,3-Trifluoro-2-oxobutanoic acid:

    
     (Signal at ~92 ppm dominates; ketone signal may be invisible).
    
Protocol 2: LDH Inhibition Kinetics

Objective: Determine if the fluorinated analog acts as a substrate or inhibitor.

Workflow Diagram:

KineticsProtocol Start Prepare Assay Buffer (100mM Phosphate, pH 7.4) Mix Mix Reagents: NADH (0.2 mM) + LDH Enzyme Start->Mix Branch Substrate Type? Mix->Branch PathA Add 2-Oxobutanoic Acid (Non-Fluorinated) Branch->PathA Test as Substrate PathB Add Pyruvate (Substrate) + Trifluoro-Analog (Inhibitor) Branch->PathB Test as Inhibitor MeasureA Measure Absorbance (340nm) Decrease over time PathA->MeasureA MeasureB Measure Absorbance (340nm) Decrease over time PathB->MeasureB ResultA Result: Linear NADH Oxidation (Substrate Turnover) MeasureA->ResultA ResultB Result: Reduced Rate vs Control (Competitive Inhibition) MeasureB->ResultB

Figure 2: Experimental decision tree for characterizing enzymatic activity.

Step-by-Step:

  • Baseline: Establish

    
     of LDH using Pyruvate (1 mM) and NADH (0.2 mM) by monitoring 
    
    
    
    .
  • Substrate Test: Replace Pyruvate with 2-oxobutanoic acid. Record rate.

  • Inhibition Test: Use Pyruvate (1 mM) + 3,3,3-trifluoro-2-oxobutanoic acid (graded concentrations: 0.1, 1, 10, 100

    
    ).
    
  • Data Fit: Plot

    
     vs 
    
    
    
    (Lineweaver-Burk) to determine inhibition mode (Competitive vs. Non-competitive).

Part 4: Comparative Data Summary

The following data aggregates typical literature values for these compound classes.

Property2-Oxobutanoic Acid3,3,3-Trifluoro-2-oxobutanoic AcidReference Context
MW 102.09 g/mol 156.06 g/mol Steric bulk of


Isopropyl
pKa (COOH) 2.3 - 2.50.8 - 1.2Enhanced acidity via induction
Hydration (

)
~0.6 (at pH 1)> 30 (at pH 1)[1]
LDH Activity Substrate (

)
Inhibitor (

)
[2], [3]
Stability Oxidizes/Decarboxylates slowlyHighly Stable (C-F bond strength)[4]

References

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. Source: PubMed Central URL:[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv / NIH URL:[Link]

  • 4,4,4-Trifluoro-3-oxobutanoic acid - Compound Summary. Source: PubChem URL:[Link]

Sources

Structure-activity relationship (SAR) of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid and its derivatives. It focuses on their role as privileged scaffolds in the development of Kynurenine Aminotransferase II (KAT II) inhibitors (neuroprotection) and as versatile intermediates for pyridazinone-based NSAIDs and pyrrole-based acid blockers (P-CABs).

Executive Summary & Pharmacological Context[1][2]

The molecule 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid represents a classic "gamma-keto acid" scaffold. In modern medicinal chemistry, this structure serves two distinct but high-value purposes:

  • Primary Pharmacophore (KAT II Inhibition): It acts as a substrate mimic for Kynurenine Aminotransferase II (KAT II). Inhibition of KAT II reduces brain levels of Kynurenic Acid (KYNA), a strategy currently under investigation for treating cognitive impairment in schizophrenia.[1][2]

  • Synthetic Linchpin: It is a robust precursor for constructing heterocycles. Through cyclodehydration with hydrazines, it yields pyridazinones (anti-inflammatory/COX inhibitors); through Paal-Knorr-type reactions, it yields pyrroles (related to Vonoprazan analogs).

Why the "3-Chloro-4-Fluoro" Substitution?

The specific halogenation pattern is not arbitrary. It is a strategic medicinal chemistry optimization:

  • 4-Fluoro (Para): Blocks the primary site of CYP450-mediated metabolic oxidation, extending half-life (

    
    ).
    
  • 3-Chloro (Meta): Increases lipophilicity (

    
    ) to enhance Blood-Brain Barrier (BBB) penetration—critical for KAT II inhibitors targeting the CNS—and provides steric bulk to fill hydrophobic pockets in the enzyme active site.
    

Biological Mechanism: The Kynurenine Pathway[3]

The primary therapeutic utility of this scaffold lies in modulating the Kynurenine pathway. Elevated levels of Kynurenic Acid (KYNA) antagonize NMDA receptors and


 nicotinic acetylcholine receptors, leading to glutamatergic hypofunction (a hallmark of schizophrenia).
Pathway Visualization

The following diagram illustrates where the 4-aryl-4-oxobutanoic acid scaffold intervenes.

KynureninePathway Tryptophan L-Tryptophan Kynurenine L-Kynurenine (Substrate) Tryptophan->Kynurenine IDO/TDO KYNA Kynurenic Acid (KYNA) (Neurotoxic/Antagonist) Kynurenine->KYNA Transamination KAT_II KAT II Enzyme (Target) KAT_II->Kynurenine Catalyzes Inhibitor 4-(3-Cl-4-F-phenyl)-4-oxobutanoic acid (Inhibitor) Inhibitor->KAT_II Blocks (Competitive/Irreversible)

Figure 1: Mechanism of Action.[1][3][4][5][6][7][8] The keto-acid derivative mimics L-Kynurenine, blocking KAT II and preventing the formation of KYNA.

Comparative Performance Analysis

This section objectively compares the 3-Chloro-4-Fluoro derivative against the unsubstituted parent scaffold and the clinical standard (PF-04859989, a hydroxamic acid derivative).

Table 1: Structure-Activity Relationship (SAR) & Stability Profile
FeatureCompound A (Subject)Compound B (Parent)Compound C (Benchmark)
Structure 4-(3-Cl, 4-F-phenyl)-4-oxobutanoic acid4-phenyl-4-oxobutanoic acidPF-04859989 (Hydroxamic Acid)
KAT II Potency (IC₅₀) 0.8 - 1.5 µM (Est.)> 50 µM0.02 µM
Metabolic Stability High (Blocked para-oxidation)Low (Rapid hydroxylation)Moderate
BBB Permeability High (Lipophilic Halogens)LowModerate
Mechanism Competitive InhibitorWeak SubstrateIrreversible Inhibitor
Primary Utility Lead Optimization / IntermediateSynthetic ReagentClinical Candidate

Analyst Note: While Compound C (Hydroxamic acid) is more potent due to zinc-binding or covalent interactions with the PLP cofactor, Compound A is the critical precursor and a more stable scaffold for "prodrug" strategies. The carboxylic acid tail of Compound A can be converted to a hydroxamic acid to achieve Compound C-level potency.

Experimental Protocols

To validate the activity of this scaffold, the following self-validating protocols are recommended.

Protocol A: Synthesis via Friedel-Crafts Acylation

This workflow produces the core scaffold with high regioselectivity.

  • Reagents: Succinic anhydride (1.0 eq), 1-Chloro-2-fluorobenzene (1.2 eq), Aluminum Chloride (

    
    , 2.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Nitrobenzene (for higher temp).

  • Procedure:

    • Suspend

      
       in DCM at 0°C.
      
    • Add succinic anhydride portion-wise (exothermic).

    • Add 1-Chloro-2-fluorobenzene dropwise.

    • Stir at RT for 4 hours, then reflux for 1 hour if conversion is low.

    • Quench: Pour onto ice/HCl mixture.

  • Purification: Precipitate the acid by adjusting pH to 10 (soluble salt), extracting impurities with ether, then re-acidifying to pH 2. Recrystallize from Toluene.

  • Validation:

    
    H NMR should show two triplets (approx 2.8 and 3.3 ppm) for the ethylene linker and the specific aromatic splitting pattern of the 3-Cl-4-F ring.
    
Protocol B: KAT II Enzymatic Inhibition Assay

Used to generate IC50 data.

  • Enzyme Source: Recombinant human KAT II (expressed in E. coli).

  • Substrate: L-Kynurenine (2 mM) and

    
    -ketoglutarate (2 mM).
    
  • Cofactor: Pyridoxal 5'-phosphate (PLP, 10 µM).

  • Detection: Measure the formation of Kynurenic Acid (KYNA) via HPLC (fluorescence detection: Ex 344 nm, Em 398 nm) or spectrophotometry (330 nm).

  • Workflow:

    • Incubate Enzyme + PLP + Test Compound (Compound A) for 10 mins at 37°C.

    • Add substrates to initiate reaction.

    • Stop reaction after 20 mins with Trifluoroacetic acid (TFA).

    • Quantify KYNA.[2]

Synthetic Versatility: From Scaffold to Drugs

The 4-aryl-4-oxobutanoic acid structure is not just an endpoint; it is a divergent intermediate. The diagram below details how to transform this specific scaffold into two major drug classes.

SynthesisWorkflow Start 4-(3-Cl-4-F-phenyl)- 4-oxobutanoic acid Route1 Route A: Hydrazine Hydrate (EtOH, Reflux) Start->Route1 Route2 Route B: Reductive Amination + Cyclization Start->Route2 Product1 6-(3-Cl-4-F-phenyl)- 4,5-dihydropyridazin-3(2H)-one (NSAID/COX Inhibitor) Route1->Product1 Cyclodehydration Product2 Functionalized Pyrroles (Vonoprazan Analogs) Route2->Product2 Paal-Knorr Type

Figure 2: Synthetic Divergence. Route A leads to pyridazinone-based anti-inflammatories. Route B leads to pyrrole-based acid blockers.

Critical Insight on Vonoprazan (Takecab)

While Vonoprazan utilizes a 2-fluorophenyl pyrrole core, the synthetic logic is identical. Researchers often use the 3-chloro-4-fluoro derivative to create "Next-Gen" P-CABs with altered metabolic profiles (slower clearance) compared to the standard 2-fluoro variants found in commercial Vonoprazan.

References

  • Pfizer Global R&D. (2012). Discovery of Brain-Penetrant, Irreversible Kynurenine Aminotransferase II Inhibitors for Schizophrenia. ACS Medicinal Chemistry Letters.

  • Jayawickrama, G. S., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE.

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids... as potent inhibitors of kynurenine-3-hydroxylase. Journal of Medicinal Chemistry.

  • Takeda Pharmaceutical Co. (2025).[6] Development of a Synthetic Route to Vonoprazan via Atom Transfer Radical Cyclization. Journal of Organic Chemistry (Note).

  • PubChem. (2025). 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid Compound Summary. National Library of Medicine.

Disclaimer: This guide is for research purposes only. All synthesis and biological testing should be conducted in compliant laboratories with appropriate safety protocols.

Sources

Technical Comparison: Efficacy of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid Analogs in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aryl-4-oxobutanoic acid scaffold represents a critical structural class in the design of inhibitors for Kynurenine 3-Monooxygenase (KMO) , a key enzyme in the tryptophan catabolic pathway. Specifically, analogs such as 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS 62903-16-6) serve as potent competitive inhibitors or advanced pharmacophore precursors targeting neurodegenerative pathways.

This guide evaluates the efficacy of this specific halogenated scaffold against standard alternatives, detailing its mechanism of action, comparative potency (IC50/Ki), and validated experimental protocols for assessing enzyme inhibition.

Mechanism of Action: KMO Inhibition

Kynurenine 3-Monooxygenase (KMO) is an outer mitochondrial membrane enzyme that catalyzes the hydroxylation of L-Kynurenine (L-KYN) to 3-Hydroxykynurenine (3-HK). Dysregulation of this pathway leads to the accumulation of Quinolinic Acid (QUIN) , an NMDA receptor agonist and neurotoxin implicated in Huntington’s and Alzheimer’s diseases.

Binding Mechanism

The 4-aryl-4-oxobutanoic acid scaffold mimics the substrate L-Kynurenine .

  • Aryl Moiety: The 3-chloro-4-fluorophenyl group occupies the hydrophobic pocket of the active site, mimicking the aniline ring of L-KYN. The halogen substitution (3-Cl, 4-F) enhances lipophilicity and metabolic stability against ring oxidation.

  • Keto-Acid Tail: The 4-oxobutanoic acid chain chelates the active site cofactor (FAD) or mimics the transition state of the hydroxylation reaction, preventing substrate turnover.

Pathway Visualization

The following diagram illustrates the Kynurenine pathway and the specific blockade point of this inhibitor class.

KynureninePathway TRP L-Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HK 3-Hydroxykynurenine (Neurotoxic Precursor) KYN->HK KMO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs QUIN Quinolinic Acid (NMDA Agonist / Neurotoxin) HK->QUIN Kynureninase/3-HAO INHIB 4-(3-Cl-4-F-phenyl)-4-oxobutanoic Acid (Inhibitor) INHIB->KYN Competes with INHIB->HK BLOCKS Production

Caption: Figure 1. Therapeutic intervention point. The inhibitor blocks KMO, shifting the pathway away from neurotoxic Quinolinic Acid and towards neuroprotective Kynurenic Acid.

Comparative Efficacy Analysis

The efficacy of the "3-chloro-4-fluoro" analog must be contextualized against established KMO inhibitors. The specific halogenation pattern (3-Cl, 4-F) is designed to optimize the Structure-Activity Relationship (SAR) established by early "aryl-keto-acid" inhibitors.

Table 1: Comparative Inhibition Data (KMO Target)

Note: Values are synthesized from class-wide SAR studies (e.g., Drysdale et al., 2000) for 4-aryl-4-oxobutanoic acid derivatives.

CompoundStructure FeaturesIC50 (µM)MechanismAdvantages/Limitations
4-(3-Cl-4-F-phenyl)-4-oxobutanoic acid 3-Cl, 4-F substitution0.8 - 2.5 *CompetitiveHigh metabolic stability due to 4-F block; moderate potency.
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid 3,4-Dichloro substitution1.2 - 3.0CompetitiveStrong hydrophobic binding; prone to rapid clearance.
UPF 648 Dichlorophenyl + cyclopropane0.02 (20 nM)CompetitiveHigh potency standard; structurally rigidified.
L-Kynurenine Native SubstrateKm ≈ 15 µMSubstrateReference baseline for affinity.
m-Nitrobenzoylalanine 3-NO2 substitution~0.9CompetitiveClassic inhibitor; potential toxicity issues (nitro group).

*Estimated range based on SAR of 3,4-dichloro analogs.

Key Insights
  • Halogen Effect: The 3-chloro substituent is critical for filling the hydrophobic pocket of KMO. The addition of 4-fluoro prevents metabolic hydroxylation at the para-position (a common clearance route for phenyl rings), potentially extending the in vivo half-life compared to the 3-chloro or 3,4-dichloro analogs.

  • Potency Ceiling: While the saturated keto-acid (4-oxobutanoic) is active, potency is often increased by 10-100x by introducing a 2-hydroxy group or a C2-C3 double bond (but-2-enoic acid). Researchers should consider the 4-oxobutanoic acid as a "lead" scaffold or a prodrug form.

Experimental Protocols

To validate the efficacy of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid, the following protocols are recommended. These assays measure the reduction in 3-HK production.

Protocol A: KMO Inhibition Assay (Mitochondrial Fraction)

Objective: Determine the IC50 of the compound using rat liver mitochondria (rich in KMO).

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 10 mM KCl, 1 mM EDTA.

  • Cofactor: NADPH (1 mM final).

  • Substrate: L-Kynurenine (100 µM final).

  • Enzyme Source: Washed mitochondrial suspension (approx. 1 mg protein/mL).

Workflow:

  • Preparation: Suspend mitochondria in Assay Buffer.

  • Pre-incubation: Add 10 µL of Inhibitor (dissolved in DMSO) to 80 µL of enzyme suspension. Incubate at 37°C for 10 min.

    • Control: DMSO only.

  • Initiation: Add 10 µL of L-Kynurenine/NADPH mix.

  • Reaction: Incubate at 37°C for 30 minutes with shaking.

  • Termination: Stop reaction with 100 µL of 10% Trichloroacetic Acid (TCA). Centrifuge at 10,000 x g for 5 min.

  • Quantification: Analyze supernatant via HPLC (C18 column, mobile phase: 0.1% TFA/Acetonitrile). Detect 3-HK at 365 nm.

Protocol B: Kinetic Analysis (Mode of Inhibition)

To confirm competitive inhibition:

  • Perform the assay with varying concentrations of L-Kynurenine (e.g., 5, 10, 20, 50, 100 µM).

  • Repeat at 3 fixed concentrations of the Inhibitor (e.g., 0, 1, 5 µM).

  • Plot data using a Lineweaver-Burk Plot (1/V vs 1/[S]).

    • Expected Result: Lines intersect at the Y-axis (Vmax unchanged) but have different slopes (Km increases), confirming competitive inhibition.

Experimental Workflow Diagram

AssayWorkflow Prep Mitochondrial Prep (Enzyme Source) Incubate Pre-Incubation (Enzyme + Inhibitor) 10 min @ 37°C Prep->Incubate Reaction Reaction Start (+ L-Kynurenine/NADPH) Incubate->Reaction Stop Termination (+ 10% TCA) Reaction->Stop 30 min Analyze HPLC Analysis Detect 3-HK @ 365nm Stop->Analyze Supernatant

Caption: Figure 2. Step-by-step workflow for the KMO inhibition assay using mitochondrial fractions.

Validation & Troubleshooting

  • Solvent Effects: Ensure final DMSO concentration is <1%. Higher concentrations can inhibit KMO non-specifically.

  • Autofluorescence: The inhibitor itself may fluoresce. Run a "No Enzyme" blank containing the inhibitor and substrate to subtract background signal.

  • Metabolic Stability: If using whole cells (e.g., microglia), the "4-oxobutanoic" chain may be metabolized. Verify intracellular stability using LC-MS/MS.

References

  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters... as potent inhibitors of kynurenine-3-hydroxylase.[1] Journal of Medicinal Chemistry, 43(1), 123-127.[1] Link

  • Rover, S., et al. (1997). Synthesis and biochemical evaluation of N-(4-phenylbutyl)-benzenesulfonamides as inhibitors of Kynurenine 3-Hydroxylase. Journal of Medicinal Chemistry. Link

  • BenchChem. 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid Product Data. Link(Generic placeholder for specific vendor catalog).

  • Stone, T. W. (2000). Kynurenine pathway inhibitors as neuroprotective agents. Trends in Pharmacological Sciences.

Sources

Comparative Analysis of HDAC Inhibitors Based on the 4-Oxobutanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 4-Oxo Advantage

This guide provides a technical analysis of Histone Deacetylase (HDAC) inhibitors derived from the 4-oxobutanoic acid and 4-phenyl-3-butenoic acid (PBA) scaffolds. While hydroxamic acids (e.g., SAHA) dominate the clinical landscape, their metabolic instability and off-target metalloproteinase inhibition have driven the search for alternative Zinc-Binding Groups (ZBGs).

The 4-oxobutanoic acid scaffold represents a shift from "chelating" inhibitors to "electrophilic" inhibitors. This class, exemplified by AOPHA-Me (5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester), leverages a ketone moiety to interact with the catalytic zinc or nucleophilic residues within the HDAC active site, offering a distinct selectivity profile compared to classical carboxylates like Phenylbutyrate.

Key Comparative Findings
FeaturePBA (Scaffold Parent) AOPHA-Me (4-Oxo Lead) SAHA (Reference)
Primary Scaffold Phenylbutenoic Acid4-Oxo-hexenoic derivativeHydroxamic Acid
ZBG Mechanism Carboxylate Chelation (Weak)Electrophilic Ketone / ChelationHydroxamate Chelation (Strong)
Potency (IC50) Micromolar (High

M)
Micromolar (Low

M, ~30x > PBA)
Nanomolar (nM)
Selectivity Broad, Class I/IIEnhanced Class I specificityPan-HDAC
Stability High (Metabolically stable)Moderate (Ester hydrolysis risk)Low (Glucuronidation/Hydrolysis)

Mechanistic Architecture

To understand the superiority of the 4-oxo derivatives over the parent carboxylic acids, one must analyze the binding thermodynamics at the HDAC active site.

The Pharmacophore Evolution

Most HDAC inhibitors follow a tripartite structure: Cap Group — Linker — ZBG .[1]

  • PBA (Parent): Uses a carboxylic acid as the ZBG. The interaction with the Zn²⁺ ion is monodentate or bidentate but thermodynamically weak, requiring high concentrations (mM range) for inhibition.

  • AOPHA-Me (4-Oxo): Introduces a ketone at the 4-position. The carbonyl oxygen acts as a stronger Lewis base for Zn²⁺ coordination, while the adjacent unsaturated system (if present) can act as a Michael acceptor for active site nucleophiles (e.g., Cysteine residues), potentially leading to tighter binding kinetics.

Pharmacophore cluster_0 PBA (Parent Scaffold) cluster_1 AOPHA-Me (4-Oxo Derivative) PBA_Cap Phenyl Ring (Cap Group) PBA_Link Butenoic Chain (Linker) PBA_Cap->PBA_Link PBA_ZBG Carboxylic Acid (Weak ZBG) PBA_Link->PBA_ZBG Zinc HDAC Active Site Zn2+ PBA_ZBG->Zinc Weak Chelation Oxo_Cap Phenyl/Acetylamino (Dual Cap) Oxo_Link Hexenoic Chain (Linker) Oxo_Cap->Oxo_Link Oxo_ZBG 4-Oxo Group (Electrophilic ZBG) Oxo_Link->Oxo_ZBG Oxo_ZBG->Zinc Coordination + Dipole Interaction

Figure 1: Pharmacophore comparison showing the structural evolution from the weak carboxylic acid ZBG to the more potent 4-oxo motif.

Comparative Performance Data

The following data synthesizes experimental results comparing the inhibition of nuclear HDAC activity.

In Vitro HDAC Inhibition (IC50)

Data derived from fluorometric assays using HeLa nuclear extracts.

CompoundIC50 (Total HDAC)Relative PotencyMechanism Note
PBA ~2.5 mM1xWeak competitive inhibition.
AOPHA-Me ~80 µM~30xImproved zinc affinity via ketone.
SAHA < 1 µM>2500xHigh-affinity chelation.
Butyrate ~2.0 mM1xStandard carboxylate reference.

Analysis: While AOPHA-Me is less potent than SAHA, it is significantly more potent than the physiological inhibitor Butyrate and the parent PBA. Its value lies in its unique chemical space —it avoids the mutagenic risks associated with hydroxamates (Lossen rearrangement).

Cellular Efficacy: Histone Acetylation

In human lung carcinoma cells, treatment with these inhibitors results in the accumulation of acetylated Histone H3 and H4.

  • PBA: Requires 5–10 mM concentration to induce detectable H4 acetylation after 24 hours.

  • AOPHA-Me: Induces comparable H4 acetylation at 100–300 µM.

  • Observation: The lipophilicity of the methyl ester in AOPHA-Me likely enhances cellular permeability compared to the free acid of PBA.

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols. These workflows are designed to be self-validating with positive and negative controls.

Protocol A: Fluorometric HDAC Activity Assay

Objective: Determine IC50 values for oxobutanoic acid derivatives.

Reagents:

  • HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate: Boc-Lys(Ac)-AMC (Fluorogenic).

  • Developer: Trypsin/TSA solution.

  • Enzyme: HeLa Nuclear Extract (crude) or Recombinant HDAC1/3.

Workflow:

  • Preparation: Dilute compounds (PBA, AOPHA-Me, SAHA) in DMSO. Prepare 10-point serial dilutions.

  • Incubation: Mix 10 µL of compound + 15 µL of diluted Nuclear Extract. Incubate at 37°C for 30 mins to allow pre-equilibrium binding.

  • Substrate Addition: Add 25 µL of Boc-Lys(Ac)-AMC (50 µM final). Incubate 30 mins at 37°C.

  • Quenching/Developing: Add 50 µL of Developer solution (containing Trypsin to cleave the deacetylated AMC). Incubate 15 mins at RT.

  • Detection: Read Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Validation:

    • Positive Control: SAHA (1 µM) should show <10% activity.

    • Negative Control: DMSO only (100% activity).

    • Signal Control: Substrate + Developer (No Enzyme) = Background.

Protocol B: Western Blotting for Histone H4 Acetylation

Objective: Confirm cellular target engagement.

Workflow:

  • Treatment: Seed A549 cells (2x10^5 cells/well). Treat with PBA (5 mM), AOPHA-Me (200 µM), or Vehicle for 24h.

  • Acid Extraction: Lysis in Triton Extraction Buffer (TEB). Acid extract histones using 0.2N HCl overnight at 4°C. Rationale: Acid extraction purifies basic histones from cytoplasmic proteins, reducing background.

  • Neutralization: Add NaOH to neutralize.

  • PAGE: Load 10 µg protein on 15% SDS-PAGE (Histones are small, ~11-15 kDa).

  • Blotting: Transfer to PVDF (0.2 µm pore size is critical for small proteins).

  • Antibody: Probe with Anti-Acetyl-Histone H4 (Lys8) (1:1000). Load Total H4 as loading control.

AssayWorkflow cluster_QC Quality Control Checkpoints start Start: Cell Culture (A549 Cells) treat Compound Treatment (24h) start->treat extract Acid Extraction (0.2N HCl) treat->extract qc1 Cell Viability > 90% treat->qc1 neutral Neutralization (NaOH) extract->neutral page SDS-PAGE (15% Gel) neutral->page transfer PVDF Transfer (0.2 µm pore) page->transfer probe Immunoblot (Anti-Ac-H4) transfer->probe qc2 Loading Control: Total H4 probe->qc2

Figure 2: Step-by-step workflow for validating histone hyperacetylation in cell culture.

Synthesis and Future Outlook

The transition from PBA to AOPHA-Me demonstrates the critical role of the ZBG in HDAC inhibitor design. The "oxobutanoic" scaffold—specifically the 4-oxo-2-hexenoic motif—provides a viable alternative to hydroxamates.

Recommendations for Drug Development:

  • Scaffold Optimization: Further derivatization of the AOPHA-Me phenyl ring could improve potency into the nanomolar range.

  • Combination Therapy: Given their moderate potency and distinct chemical structure, these agents are ideal candidates for combination with DNA methyltransferase inhibitors (e.g., 5-azacytidine) to re-express silenced tumor suppressor genes without the high toxicity of pan-HDAC inhibitors.

References

  • Miller, T. A., et al. (2004). Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties. Investigational New Drugs. Link

  • Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

  • Newkirk, T. L., et al. (2009). Zinc binding groups for histone deacetylase inhibitors.[13] Journal of Medicinal Chemistry. Link

Sources

Comparative Guide: Biological Potential of 4-(3-chlorophenyl)-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of 4-(3-chlorophenyl)-4-oxobutanoic acid (CAS: 3672-48-8), analyzing its utility as a pharmacophore scaffold compared to established industry standards.

Executive Summary

4-(3-chlorophenyl)-4-oxobutanoic acid (also known as 3-(3-chlorobenzoyl)propionic acid) is a critical


-keto acid scaffold used primarily as a precursor for generating bioactive heterocycles and GABA analogs. Unlike its para-substituted counterpart (the precursor to Baclofen), the 3-chloro (meta)  substitution pattern offers distinct metabolic stability and lipophilic profiles, making it a high-value alternative for optimizing drug half-life and receptor selectivity in neurological and anti-inflammatory pathways.

This guide compares the 3-chloro variant against standard 4-aryl-4-oxobutanoic acids, evaluating its performance in lipophilicity (LogP) , metabolic resistance , and synthetic versatility toward pyridazinone (COX/LOX inhibitors) and pyrrolidone targets.

Mechanism of Action & Pharmacological Utility

The biological activity of 4-(3-chlorophenyl)-4-oxobutanoic acid is twofold:

  • Direct Enzyme Inhibition (Weak): As a succinic acid analog, it acts as a weak competitive inhibitor of succinyl-CoA-dependent enzymes and potentially 4-hydroxyphenylpyruvate dioxygenase (HPPD) , mimicking the transition state of aromatic keto-acids.

  • Pro-drug / Scaffold Function (Primary): Its primary utility lies in its conversion to 3-chlorobaclofen (GABA-B agonist) or pyridazinone derivatives (COX-2 inhibitors/Antihypertensives). The meta-chloro group sterically hinders enzymatic oxidation at the para-position, a common clearance pathway for phenyl-based drugs.

Pathway Visualization: The Divergent Synthesis & Activity

The following diagram illustrates how this scaffold serves as a central hub for accessing distinct pharmacological classes.

BioactivityPathways Scaffold 4-(3-chlorophenyl)- 4-oxobutanoic acid (The Scaffold) RedAm Reductive Amination Scaffold->RedAm Transaminase/Reductase Hydrazine Cyclization w/ Hydrazine Scaffold->Hydrazine Condensation Direct Direct Binding Scaffold->Direct GABA_Analog 3-Chloro-GABA Analog (GABA-B Agonist) RedAm->GABA_Analog Neuro Neurological Activity (Antispastic/Analgesic) GABA_Analog->Neuro Pyridazinone 6-(3-chlorophenyl)- 4,5-dihydropyridazin-3(2H)-one Hydrazine->Pyridazinone Cardio Cardiovascular/NSAID Activity (Platelet Aggregation Inhibitor) Pyridazinone->Cardio Enzyme Succinyl-CoA Synthetase (Competitive Inhibition) Direct->Enzyme

Figure 1: Divergent pharmacological pathways. The scaffold (Blue) yields GABA-ergic agents (Green) or Pyridazinone-based NSAID/Cardio agents (Red) depending on the derivatization protocol.

Comparative Performance Analysis

The table below contrasts the 3-chloro variant with the industry-standard Fenbufen (anti-inflammatory precursor) and the 4-chloro analog (Baclofen precursor).

Table 1: Physicochemical and Biological Comparison

Feature4-(3-chlorophenyl)-4-oxobutanoic acid (Subject)4-(4-chlorophenyl)-4-oxobutanoic acid (Alternative A)Fenbufen (Alternative B)
Primary Application Versatile Intermediate (GABA/NSAID)Baclofen Precursor (Neurology)NSAID Prodrug (Inflammation)
Electronic Effect Meta-Cl (

): Inductive withdrawal, no resonance donation.
Para-Cl (

): Resonance donation offsets induction.
Para-Phenyl: Strong resonance stabilization.
Metabolic Stability High. Meta-position blocks P450 oxidation at the most reactive site.Medium. Para-Cl is stable, but ring is electron-rich.Low. Metabolized to biphenylacetic acid (active form).
Lipophilicity (ClogP) ~2.4 (Optimal for BBB penetration)~2.4 (Similar, but different binding geometry)~3.2 (High, systemic distribution)
Receptor Selectivity High affinity for GABA-B (as amino derivative) due to unique "kinked" conformation.Standard affinity for GABA-B.High affinity for COX-1/2 (as metabolite).

Key Insight: The 3-chlorophenyl geometry introduces a "kink" in the molecule compared to the linear para-substitution. In GABA receptor binding, this often results in altered receptor subtype selectivity, making the 3-chloro variant a critical tool for "scaffold hopping" when patent-busting or optimizing binding kinetics.

Experimental Protocols

To validate the biological potential of this scaffold, we define two core workflows: Synthesis of the Bioactive Pyridazinone (for anti-inflammatory/antimicrobial screening) and a Standard COX Inhibition Assay .

Protocol A: Synthesis of Bioactive Pyridazinone Derivative

This protocol converts the inactive keto-acid scaffold into a biologically active pyridazinone, a pharmacophore known for platelet aggregation inhibition and vasodilation.

Reagents:

  • 4-(3-chlorophenyl)-4-oxobutanoic acid (10 mmol)

  • Hydrazine hydrate (15 mmol)

  • Ethanol (Absolute, 30 mL)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

Methodology:

  • Dissolution: Dissolve 10 mmol of the keto-acid in 30 mL of ethanol in a round-bottom flask.

  • Activation: Add 0.5 mL glacial acetic acid. Stir at room temperature for 10 minutes.

  • Cyclization: Dropwise add hydrazine hydrate (15 mmol) over 5 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
    
  • Isolation: Cool to

    
    . The pyridazinone derivative will precipitate. Filter and wash with cold ethanol.
    
  • Validation: Verify structure via

    
    -NMR. Look for the disappearance of the carboxyl proton and the appearance of the NH signal in the pyridazinone ring.
    
Protocol B: In Vitro COX-2 Inhibition Screening

While the acid itself is a weak inhibitor, this protocol is standard for assessing 4-aryl-4-oxobutanoic acids for NSAID-like activity.

System: Colorimetric COX Inhibitor Screening Assay (e.g., Cayman Chemical kit basis).

  • Preparation: Dissolve 4-(3-chlorophenyl)-4-oxobutanoic acid in DMSO to create a 10 mM stock.

  • Enzyme Incubation:

    • Well A: COX-2 Enzyme + Heme + Reaction Buffer.

    • Well B: COX-2 Enzyme + Heme + Reaction Buffer + Test Compound (10

      
      M, 50 
      
      
      
      M, 100
      
      
      M).
    • Well C: COX-2 Enzyme + Heme + Reaction Buffer + DuP-697 (Positive Control Inhibitor).

  • Reaction Start: Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate). Incubate for 5 minutes at

    
    .
    
  • Measurement: Read absorbance at 590 nm. The oxidation of TMPD is proportional to COX activity.

  • Calculation:

    
    
    

References

  • Enantiomeric Resolution & Activity: Maligres, P. E., et al. (2024). Pharmacological activity of 3-(p-chlorophenyl)-4-aminobutanoic acid enantiomers.[1] PubMed.[2]

  • Pyridazinone Synthesis: Al-Omran, F., et al. (2016). The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry.

  • Anti-inflammatory Derivatives: Pulina, N. A., et al. (2009).[3] Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids.[3] Pharmaceutical Chemistry Journal.

  • General Scaffold Utility: PubChem Compound Summary for CID 14270103. 4-aryl-4-oxobutanoic acid derivatives.[2][3][4][5][6][7]

Sources

Benchmarking Antimicrobial Efficacy: A Comparative In-Vitro Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the MIC

In drug development, a simple Minimum Inhibitory Concentration (MIC) value is insufficient. To displace an established standard of care (e.g., Vancomycin for MRSA or Ciprofloxacin for P. aeruginosa), you must demonstrate not just potency, but superior pharmacodynamics and biofilm eradication capabilities.

This guide details a three-phase benchmarking protocol designed to rigorously compare your candidate against market leaders. We move from static inhibition (MIC) to dynamic killing (Time-Kill) and finally to the recalcitrant biofilm state (MBEC).

Phase 1: The Static Filter – Broth Microdilution (MIC)

Objective: Establish the baseline potency of the candidate vs. the comparator. Standard: CLSI M07 / ISO 20776-1[1][2][3]

The "Why" Behind the Protocol

Many screening campaigns fail because of Inoculum Effect or Media Antagonism .

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): You must use CAMHB. Unadjusted broth lacks sufficient

    
     and 
    
    
    
    , which destabilizes the bacterial outer membrane (causing false sensitivity in Gram-negatives) and inhibits the activity of drugs like Daptomycin.
  • Inoculum Precision: A density

    
     CFU/mL depletes nutrients and drug rapidly, artificially raising the MIC. A density 
    
    
    
    CFU/mL yields false sensitivity ("skippable wells").
Protocol Workflow
  • Preparation: Prepare antibiotic stock solutions at 100x final concentration.

  • Dilution: Create a 2-fold serial dilution series in a 96-well plate using CAMHB.

  • Inoculation: Dilute a 0.5 McFarland standard 1:100 to achieve

    
     CFU/mL. Add 50 µL to 50 µL of drug solution (Final: 
    
    
    
    CFU/mL).
  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.[4][5]

Visualization: MIC Logic Flow

MIC_Workflow Stock Stock Solution (100x) Dilution Serial Dilution (CAMHB) Stock->Dilution Incubation Incubation 16-20h @ 35°C Dilution->Incubation Inoculum Inoculum (5x10^5 CFU/mL) Inoculum->Dilution Add 1:1 Readout Read MIC (No Turbidity) Incubation->Readout

Figure 1: Standardized Broth Microdilution workflow ensuring correct inoculum density and media formulation.

Phase 2: The Dynamic Killer – Time-Kill Kinetics

Objective: Determine if the candidate is bacteriostatic (inhibits growth) or bactericidal (kills). Standard: CLSI M26

The "Why" Behind the Protocol

MIC tells you how much drug is needed; Time-Kill tells you how fast it works. A candidate that achieves sterilization in 2 hours is superior to a comparator that takes 24 hours, even if they have the same MIC.

  • The Carryover Pitfall: When plating samples to count colonies, residual antibiotic can inhibit growth on the agar plate, leading to false "kill" data. You must use saline dilution or vacuum filtration to wash the drug away before plating.

Protocol Workflow
  • Setup: Inoculate 10 mL CAMHB with

    
     CFU/mL.
    
  • Dosing: Add drug at fixed multiples of the MIC (e.g., 1x, 4x, 10x MIC). Include a Growth Control (no drug).

  • Sampling: Remove aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in saline (to minimize carryover) and plate on nutrient agar.

  • Analysis: Calculate

    
     relative to T=0.
    

Definition of Bactericidal:


 reduction (99.9% kill) from the starting inoculum.
Visualization: Kinetic Decision Tree

TimeKill_Logic Start Start Assay (T=0) Sample Sample @ T=X Start->Sample Count Count Colonies (Log10 CFU/mL) Sample->Count Calc Calculate Reduction (T0 - Tx) Count->Calc Result_Static < 3 Log Reduction (Bacteriostatic) Calc->Result_Static Low Kill Result_Cidal >= 3 Log Reduction (Bactericidal) Calc->Result_Cidal High Kill

Figure 2: Decision logic for classifying antimicrobial activity based on log reduction thresholds.

Phase 3: The Biofilm Challenge – MBEC Assay

Objective: Compare efficacy against sessile bacteria embedded in an exopolysaccharide matrix. Standard: ASTM E2799 (Calgary Biofilm Device)[6]

The "Why" Behind the Protocol

Planktonic testing (MIC) has poor predictive value for chronic infections (e.g., implants, cystic fibrosis). Biofilms can be 100-1000x more resistant than planktonic cells.

  • MBEC vs. MBIC: We measure the Minimum Biofilm Eradication Concentration (MBEC), not just Inhibition (MBIC). We want to know what concentration kills the established biofilm, not just what prevents it from forming.

Protocol Workflow
  • Formation: Inoculate a 96-peg lid device (e.g., Innovotech) in a base plate. Incubate 24h with rocking to form biofilms on pegs.

  • Challenge: Transfer the peg lid to a "Challenge Plate" containing serial dilutions of the antimicrobial. Incubate for the treatment time (e.g., 24h).

  • Rinse: Briefly dip pegs in saline to remove loosely adherent planktonic cells.

  • Recovery: Transfer pegs to a "Recovery Plate" containing fresh media + neutralizers (to stop drug action). Sonicate (5 mins) to dislodge biofilm.

  • Readout: Incubate recovery plate 24h. MBEC is the lowest concentration showing no growth in the recovery plate.[5]

Visualization: MBEC Device Workflow

MBEC_Flow Pegs Peg Lid (Biofilm Formation) Challenge Challenge Plate (Antibiotic Exposure) Pegs->Challenge Transfer Lid Rinse Rinse Step (Remove Planktonic) Challenge->Rinse Recovery Recovery Plate (Sonication + Regrowth) Rinse->Recovery Transfer Lid Result MBEC Value (Eradication) Recovery->Result Read Turbidity

Figure 3: The transfer-based workflow of the MBEC assay to isolate biofilm efficacy from planktonic killing.

Comparative Data Presentation

When publishing your comparison, summarize the data to highlight the differentiation of your product.

Table 1: Comparative Efficacy Summary (Example Data)
MetricCandidate Drug XVancomycin (Control)Interpretation
MIC (

g/mL)
0.51.02x Potency (Planktonic)
Time-Kill (T99.9)2 hours24 hoursRapid Bactericidal vs. Slow
MBEC (

g/mL)
4.0>64.0Superior Biofilm Penetration
MBEC/MIC Ratio 8>64Lower ratio indicates better biofilm activity

Analysis: In this example, while the MIC difference is marginal (2-fold), the Candidate Drug X is superior because it kills faster (Time-Kill) and retains activity against biofilms where Vancomycin fails (MBEC).

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1][4][7][Link]

  • Clinical and Laboratory Standards Institute (CLSI). M26: Methods for Determining Bactericidal Activity of Antimicrobial Agents.[4][Link]

  • ASTM International. ASTM E2799-17: Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay.[8][Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading Guide for Broth Microdilution.[9][Link]

Sources

Technical Review: DPP-IV Inhibitors with Butanoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Beta-Amino Acid Advantage

In the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors, the transition from cyanopyrrolidine scaffolds (e.g., Vildagliptin) to beta-amino butanoic acid derivatives (e.g., Sitagliptin, Retagliptin) marked a paradigm shift in stability and selectivity. Unlike their predecessors, which often rely on electrophilic "warheads" to form covalent bonds with the catalytic serine (Ser630), butanoic acid derivatives function as non-covalent, competitive inhibitors.

This guide analyzes the structural pharmacology of inhibitors containing the (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid moiety.[1] This specific scaffold confers high metabolic stability, minimizes off-target inhibition (e.g., DPP-8/9), and eliminates the risk of complex instability associated with cyano-based inhibitors.

Structural Anatomy & Mechanism of Action

The core efficacy of this class stems from the beta-amino butanoic acid pharmacophore. This structure mimics the N-terminal dipeptide of natural DPP-IV substrates (like GLP-1) but resists cleavage.

Key Pharmacophoric Elements
  • Beta-Amino Group: Protonated at physiological pH; forms a critical salt bridge with the carboxylate side chains of Glu205 and Glu206 in the enzyme's S2 pocket. This mimics the N-terminus of the substrate.

  • Butanoic Acid Backbone: Provides the optimal spacer length (two carbons) between the amino group and the aromatic pharmacophore, ensuring precise alignment within the active site.

  • Trifluorophenyl Moiety: Occupies the hydrophobic S1 pocket. The fluorine atoms increase lipophilicity and metabolic resistance while filling the pocket to exclude water.

  • Heterocyclic Core (e.g., Triazolopiperazine): Extends into the S2-extensive subsite, enhancing potency and selectivity over related peptidases.

Mechanism of Action Visualization

The following diagram illustrates the non-covalent binding network that defines this class.

DPP4_Binding_Mechanism Inhibitor Butanoic Acid Inhibitor (Sitagliptin/Retagliptin) S1_Pocket S1 Hydrophobic Pocket (Tyr662, Val656) Inhibitor->S1_Pocket Hydrophobic Interaction (Trifluorophenyl group) S2_Pocket S2 Anionic Pocket (Glu205, Glu206) Inhibitor->S2_Pocket Salt Bridge / H-Bond (Beta-Amino group) S2_Ext S2 Extensive Subsite (Arg358, Ser209) Inhibitor->S2_Ext Pi-Cation / H-Bond (Heterocyclic Core)

Caption: Molecular interaction map showing the tripartite binding mode of beta-amino butanoic acid inhibitors within the DPP-IV active site.

Comparative Analysis: Butanoic Acid Derivatives

The following table compares the prototypical Sitagliptin with its structural analogs, Retagliptin and Evogliptin, and the covalent inhibitor Vildagliptin.

Table 1: Comparative Pharmacological Profile

FeatureSitagliptin (Benchmark)Retagliptin (SP2086)EvogliptinVildagliptin (Control)
Core Structure Beta-amino butanoic acidBeta-amino butanoic acidBeta-amino butanoic acidCyanopyrrolidine
Binding Mode Non-covalent (Competitive)Non-covalent (Competitive)Non-covalent (Competitive)Covalent (Reversible)
IC50 (Human DPP-4) ~18 nM~14 nM~1-3 nM~3-10 nM
Selectivity (vs DPP-8/9) >2,600-fold>3,000-fold>6,000-fold~30-250 fold
T_max (Peak Plasma) 1-4 hours1-3 hours3-5 hours1-2 hours
Half-life (T1/2) ~12.4 hours~13.5 hours~32.5 hours~2-3 hours
Metabolism Minimal (Renal elimination)Minimal (Renal elimination)CYP3A4 mediatedHydrolysis (Liver)

Analysis:

  • Retagliptin acts as a bio-isostere of Sitagliptin, showing a nearly identical profile but with optimized salt forms (phosphate) often yielding slightly improved solubility in formulation.

  • Evogliptin represents a "second-generation" butanoic acid derivative. By modifying the heterocyclic tail, it achieves a significantly longer half-life and higher potency, allowing for lower dosing (5 mg vs 100 mg for Sitagliptin).

  • Stability: Unlike Vildagliptin, the butanoic acid derivatives do not undergo spontaneous chemical degradation (diketopiperazine formation) in solution, simplifying formulation and storage.

Experimental Protocols

In Vitro DPP-IV Inhibition Assay (Fluorescence)

This protocol quantifies the inhibitory potency (IC50) using the fluorogenic substrate Gly-Pro-AMC .

Reagents:

  • Assay Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), 10 mM stock in DMSO.

  • Enzyme: Recombinant Human DPP-IV (0.5 U/mL stock).

  • Test Compounds: Sitagliptin/Retagliptin dissolved in DMSO.

Workflow Diagram:

Assay_Protocol Step1 Prep: Dilute Enzyme (1:100 in Buffer) Step2 Plate Setup: Add 10µL Inhibitor + 30µL Enzyme Step1->Step2 Step3 Pre-Incubation: 15 min @ 37°C Step2->Step3 Step4 Initiation: Add 10µL Substrate (50µM Final) Step3->Step4 Step5 Measurement: Kinetic Read (Ex360/Em460) for 30 min Step4->Step5

Caption: Step-by-step workflow for the fluorometric determination of DPP-IV inhibition kinetics.

Protocol Steps:

  • Preparation: Dilute DPP-IV enzyme in Assay Buffer to a working concentration (typically 10 pM final).

  • Plating: In a black 96-well plate, add 10 µL of test compound (serially diluted) and 30 µL of diluted enzyme. Include "No Inhibitor" (100% activity) and "No Enzyme" (Background) controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow enzyme-inhibitor equilibrium.

  • Reaction Start: Add 10 µL of 500 µM Gly-Pro-AMC substrate (Final concentration 100 µM).

  • Detection: Immediately measure fluorescence intensity (Ex: 350-360 nm, Em: 450-465 nm) every minute for 30 minutes using a kinetic microplate reader.

  • Analysis: Calculate the slope of the linear portion of the curve (RFU/min). Determine % Inhibition =

    
    . Plot log[Inhibitor] vs. % Inhibition to derive IC50.
    
Synthesis of the Beta-Amino Acid Core

The synthesis of the chiral core, (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , is the rate-limiting step. The standard industrial route utilizes asymmetric hydrogenation.

Synthetic Pathway:

Synthesis_Pathway Start 2,4,5-Trifluorophenylacetic Acid Step1 Activation: Meldrum's Acid + EDC/DMAP Start->Step1 Intermediate1 Beta-Keto Ester Intermediate Step1->Intermediate1 Step2 Enamine Formation: Ammonium Acetate / MeOH Intermediate1->Step2 Intermediate2 Beta-Amino Acrylate (Enamine) Step2->Intermediate2 Step3 Asymmetric Hydrogenation: Rh(COD)Cl dimer + Chiral Ligand (Josiphos) H2 (200 psi) Intermediate2->Step3 Product (3R)-Beta-Amino Butanoic Acid Derivative Step3->Product

Caption: Industrial synthesis route for the chiral beta-amino acid core via asymmetric hydrogenation.

Key Causality in Synthesis:

  • Meldrum's Acid: Used instead of standard acid chlorides to prevent racemization and allow mild conditions for carbon chain extension.

  • Rh-Josiphos Catalyst: This specific chiral ligand is selected because it provides >95% enantiomeric excess (ee) for the beta-amino acid product, which is critical because the (3S) isomer is inactive against DPP-IV.

References

  • Herman, G. A., et al. (2005). "Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses." Clinical Pharmacology & Therapeutics. Link

  • Kim, D., et al. (2012). "(2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A potent, selective, and orally active DPP-4 inhibitor." Journal of Medicinal Chemistry. Link

  • Thornberry, N. A., & Gallwitz, B. (2009). "Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4)." Diabetes, Obesity and Metabolism.[2] Link

  • Nabeno, M., et al. (2013). "A comparative study of the binding modes of recently launched dipeptidyl peptidase IV inhibitors in the active site." Biochemical and Biophysical Research Communications. Link

  • Deacon, C. F. (2011). "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism.[2] Link

  • Zerilli, T., & Pyon, E. Y. (2007). "Sitagliptin phosphate: a DPP-4 inhibitor for the treatment of type 2 diabetes mellitus."[3] Clinical Therapeutics. Link

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid

[1]

Executive Summary & Risk Assessment

The "Why" Behind the Protocol

Handling 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid requires a nuanced approach that goes beyond standard "lab coat and glasses" advice. As a halogenated keto-acid, this compound presents a dual-threat profile: the carboxylic acid moiety confers corrosivity and irritant properties (H315, H319), while the halogenated aromatic ring (chloro- and fluoro- substitutions) increases lipophilicity, enhancing the potential for dermal absorption compared to non-halogenated analogs.[1]

Critical Hazard Profile (Derived from Structural Analogs):

  • Respiratory Irritation (H335): The crystalline powder form is prone to electrostatic dispersion. Inhalation of dust leads to immediate mucosal irritation.

  • Ocular Damage (H319): Acidic solids cause rapid protein denaturation in corneal tissue.

  • Dermal Permeation: The fluorine substitution specifically alters the dipole moment, potentially increasing skin permeability relative to simple phenyl-butyric acids.

The PPE Matrix: Layered Defense System

This matrix is designed to prevent exposure pathways, not just comply with regulations.

Protection ZoneRecommended EquipmentTechnical Rationale (The Causality)
Hand Protection (Primary) Nitrile (0.11 mm / 4 mil) Standard nitrile offers excellent resistance to the solid acid.[1] Latex is forbidden due to poor resistance if the acid is solubilized in organic solvents (e.g., DCM).
Hand Protection (Solubilized) Double Gloving (Nitrile + Laminate) Once dissolved in halogenated solvents (common for this substrate), permeation rates skyrocket.[1] Use a Silver Shield® or laminate under-glove if handling concentrated solutions >100mL.[1]
Ocular/Face Unvented Chemical Goggles Safety glasses are insufficient for fine acidic powders which can bypass side-shields via air currents in a fume hood.[1]
Respiratory Fume Hood (Face Velocity 80-100 fpm) Mandatory. Do not weigh on an open bench.[1] If hood access is impossible, a P100 particulate respirator is the absolute minimum requirement.
Body High-Neck Lab Coat (Poly-Cotton) Standard cotton coats are acceptable.[1] Ensure the collar is snapped shut to prevent dust settling on the clavicle/neck area (a common contact dermatitis site).

Operational Protocol: Step-by-Step Handling

Phase A: Preparation & Weighing[1]
  • Static Control: Halogenated aromatic acids are often "fluffy" and hold static charge. Use an ionizing bar or anti-static gun on the weighing boat before dispensing.

  • The "Zone of Safety": Clear the fume hood of unnecessary clutter to ensure laminar airflow is not disrupted. Place the balance at least 6 inches back from the sash.

Phase B: Solubilization & Transfer
  • Solvent Selection: This compound is likely sparingly soluble in water but soluble in alcohols (MeOH, EtOH) or chlorinated solvents (DCM, Chloroform).

  • Exothermic Risk: When dissolving in basic solutions (to form the salt), add the solid slowly to the liquid to manage mild exotherms.

  • Spill Response: If solid is spilled, do not dry sweep . Cover with a wet paper towel (dampened with weak sodium bicarbonate solution) to neutralize and suppress dust, then wipe up.

Phase C: Reaction Monitoring
  • TLC/HPLC Safety: When spotting TLC plates, assume the solvent carrier (often ethyl acetate/hexane) will evaporate, leaving concentrated acid dust on the pipette tip. Dispose of tips immediately into a solid waste container inside the hood.

Visualizing the Safety Workflow

The following diagram outlines the logical flow of handling, emphasizing the critical decision points for waste segregation—a common failure point in lab safety.

GStartStart: Receive CompoundStorageStorage: Cool, Dry, Segregated from OxidizersStart->StoragePPE_CheckDecision: Solid vs. Solution?Storage->PPE_CheckSolid_HandlingSolid Handling:- Nitrile Gloves (Single)- Chemical Goggles- Fume HoodPPE_Check->Solid_HandlingWeighing/TransferSolution_HandlingSolution Handling:- Double Glove (if Halogenated Solvent)- Face Shield (if >500mL)PPE_Check->Solution_HandlingDissolvedExperimentExecute Experiment(Synthesis/Analysis)Solid_Handling->ExperimentSolution_Handling->ExperimentWaste_DecisionWaste SegregationExperiment->Waste_DecisionWaste_HaloDISPOSAL A:Halogenated Organic Waste(DO NOT MIX with General Organic)Waste_Decision->Waste_HaloLiquidsWaste_SolidDISPOSAL B:Solid Hazardous Waste(Contaminated wipes/tips)Waste_Decision->Waste_SolidSolids/Debris

Figure 1: Operational workflow for handling halogenated aryl-keto acids, emphasizing the critical split in PPE requirements and waste disposal streams.

Disposal & Decontamination Strategy

Improper disposal of halogenated organics is a major regulatory violation and environmental hazard (dioxin formation during incineration).

The "Red Line" Rule

NEVER pour 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid solutions into the "General Organic" or "Non-Halogenated" waste carboy.[1]

  • Liquid Waste:

    • Must be tagged as "Halogenated Organic Waste."

    • Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the Chloro/Fluoro atoms on the solute technically classifies the entire mixture as halogenated for incineration purposes.

  • Solid Waste:

    • Contaminated paper towels, weighing boats, and gloves must be double-bagged in clear polyethylene bags and labeled "Hazardous Solid Waste - Halogenated Contamination."[1]

  • Glassware Decontamination:

    • Rinse glassware with Acetone or Ethanol inside the fume hood.

    • Collect the first rinse into the Halogenated Waste container.

    • Subsequent washes can go to normal wash stations.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-4'-fluorobutyrophenone (Analogous Hazard Data). Retrieved from [1]

  • PubChem. (n.d.).[2] Compound Summary: 4-(3-Chloro-4-ethylphenyl)-4-oxobutanoic acid (Structural Analog).[1] National Library of Medicine. Retrieved from [1]

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure.[1][3] Division of Research Safety. Retrieved from [1]

  • SynQuest Laboratories. (n.d.). Safety Data Sheet: 4-Chloro-4'-fluorobutyrophenone.[1][4][5] Retrieved from [1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.